molecular formula C7H5Cl2NO2 B1211639 4-Amino-3,5-dichlorobenzoic acid CAS No. 56961-25-2

4-Amino-3,5-dichlorobenzoic acid

Cat. No.: B1211639
CAS No.: 56961-25-2
M. Wt: 206.02 g/mol
InChI Key: UHXYYTSWBYTDPD-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHXYYTSWBYTDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30205526
Record name 4-Amino-3,5-dichlorobenzoic acid
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Molecular Weight

206.02 g/mol
Source PubChem
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CAS No.

56961-25-2
Record name 4-Amino-3,5-dichlorobenzoic acid
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Record name 4-Amino-3,5-dichlorobenzoic acid
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Record name 56961-25-2
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Record name 4-amino-3,5-dichlorobenzoic acid
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Record name 4-AMINO-3,5-DICHLOROBENZOIC ACID
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Foundational & Exploratory

4-Amino-3,5-dichlorobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Amino-3,5-dichlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core characteristics, synthesis, applications, and safety protocols for this compound, providing expert insights into its utility and handling.

Introduction and Core Identification

This compound, identified by CAS Number 56961-25-2 , is a halogenated aromatic amino acid.[1][2][3][4] Its unique structure, featuring a benzoic acid core with both amine and chloro- substituents, makes it a valuable and versatile building block in synthetic chemistry. The electron-withdrawing nature of the chlorine atoms and the electron-donating amino group create a distinct electronic profile, influencing its reactivity and utility. This compound is a crucial intermediate in the synthesis of a range of target molecules, from pharmaceuticals to specialized polymers.[2] It is also known to be a metabolite of the pharmaceutical compound Clenbuterol.[4][5]

Chemical Structure

The structural arrangement of functional groups on the benzene ring is fundamental to the compound's chemical behavior.

cluster_0 This compound C1 C C2 C C1->C2 C4 C COOH C(=O)OH C1->COOH C3 C C2->C3 C3->C4 Cl1 Cl C3->Cl1 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 Cl2 Cl C5->Cl2 C6->C1

Caption: Chemical structure of this compound.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is critical for its application in experimental design. The data below is aggregated from verified chemical supplier and database sources.

PropertyValueSource(s)
CAS Number 56961-25-2[1][2][3][4]
Molecular Formula C₇H₅Cl₂NO₂[1][2][4][6]
Molecular Weight 206.02 g/mol [1][4]
IUPAC Name This compound[1][4]
Appearance Cream or pale cream to pale brown powder[2][6]
Melting Point 288-295 °C (lit.)[2][3][7][8]
Purity ≥97.5% (HPLC / Titration)[2][6]
SMILES Nc1c(Cl)cc(cc1Cl)C(O)=O[1][3][6]
InChI Key UHXYYTSWBYTDPD-UHFFFAOYSA-N[3][4][6]

Synthesis Pathway and Protocol

While multiple proprietary synthesis routes exist, a logical and common approach in medicinal chemistry for this class of compound involves the nitration of a dichlorinated precursor followed by reduction. This method provides good regiochemical control.

Proposed Synthesis Workflow

G start 3,5-Dichlorobenzoic Acid (Precursor) step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate 3,5-Dichloro-4-nitrobenzoic Acid (Intermediate) step1->intermediate step2 Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 end_product This compound (Final Product) step2->end_product

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on established organic chemistry principles. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety standards.

Step 1: Nitration of 3,5-Dichlorobenzoic Acid

  • Rationale: The carboxyl group is a meta-director, while the chloro- groups are ortho-, para-directors. The directing effects conflict. However, the carboxyl group is deactivating, making the positions ortho and para to it less reactive. The position between the two chlorine atoms (position 4) is sterically hindered but electronically activated by them. Nitration is expected to occur at the 4-position.

  • Procedure: a. In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 3,5-dichlorobenzoic acid to concentrated sulfuric acid at 0°C. b. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. c. After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material. d. Pour the reaction mixture over crushed ice. The resulting precipitate (3,5-dichloro-4-nitrobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is readily reduced to an amine using various methods. A common and effective method is using tin(II) chloride in the presence of hydrochloric acid.

  • Procedure: a. Suspend the dried 3,5-dichloro-4-nitrobenzoic acid in ethanol or a similar solvent. b. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. c. Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC. d. After cooling, neutralize the mixture carefully with a saturated sodium bicarbonate or sodium hydroxide solution until a basic pH is achieved. e. The crude product may precipitate. The mixture is then filtered. f. The filtrate can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. g. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Industrial and Research Applications

The utility of this compound stems from its ability to serve as a scaffold for more complex molecules.

cluster_apps Key Application Areas core This compound pharma Pharmaceuticals (Anti-inflammatory, Analgesic) core->pharma agro Agrochemicals (Herbicide Precursor) core->agro material Material Science (Specialized Polymers) core->material analytical Analytical Chemistry (Reagent) core->analytical peptide Peptide Synthesis core->peptide

Caption: Major application pathways for this compound.

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] It is particularly noted for its role in developing anti-inflammatory and analgesic drugs.[2] Its structure is also suitable for use in solution-phase peptide synthesis.[3]

  • Agrochemicals : It serves as a precursor in the formulation of herbicides, contributing to crop protection by helping to control unwanted plant growth.[2]

  • Material Science : The compound is explored for its potential in creating specialized polymers that exhibit enhanced thermal and chemical resistance due to the stability imparted by the dichlorinated aromatic ring.[2]

  • Analytical Chemistry : It can be employed as a reagent in various analytical methods, aiding in the detection and quantification of other substances.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The following information is derived from globally harmonized system (GHS) classifications and safety data sheets (SDS).[4][9]

GHS Hazard Classification:

  • Signal Word: Warning[3][9]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][9]

    • H319: Causes serious eye irritation.[3][4][9]

    • H335: May cause respiratory irritation.[3][4][9]

Precautionary Measures and PPE:

CategoryPrecautionary Statements (P-Codes)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9] P264: Wash skin thoroughly after handling.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/eye protection/face protection.[3][4]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[3][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
  • Personal Protective Equipment (PPE): Always use a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield.[3][9] Handle in a chemical fume hood.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

    • Skin Contact: Wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]

  • Storage: Store at room temperature in a dry, well-ventilated area.[2] Keep containers tightly closed and dispose of them properly.[9]

References

An In-Depth Technical Guide to 4-Amino-3,5-dichlorobenzoic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Amino-3,5-dichlorobenzoic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, electronic structure, reactivity, and practical applications of this compound, supported by experimental insights and protocols.

Introduction: A Molecule of Strategic Importance

This compound (also known as 4-carboxy-2,6-dichloroaniline) is a substituted aromatic compound that serves as a critical building block in various fields of chemical synthesis.[1] Its unique trifunctional structure—comprising a carboxylic acid, an aniline amine, and a dichlorinated aromatic ring—provides a rich platform for constructing complex molecules.[2] This strategic combination of functional groups makes it a valuable precursor for pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as for herbicides and specialized dyes.[1][2] Understanding the interplay of its constituent parts is key to leveraging its full synthetic potential.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These characteristics dictate its handling, solubility, and compatibility with various reaction conditions.

PropertyValueSource(s)
CAS Number 56961-25-2[3]
Molecular Formula C₇H₅Cl₂NO₂[3][4]
Molecular Weight 206.03 g/mol [4]
IUPAC Name This compound[3]
Appearance Cream to pale brown crystalline powder[1]
Melting Point 290-293 °C (decomposes)[5]
pKa 4.12 ± 0.10 (Predicted)[6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[7]

Table 1: Key physical and chemical identifiers for this compound.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is a direct consequence of the electronic effects exerted by its three distinct functional groups on the benzene ring. A nuanced understanding of these effects is crucial for predicting its behavior in chemical reactions.

The Interplay of Electronic Effects

The chemical personality of the molecule is governed by a balance of inductive and resonance effects from its substituents.

  • Amino Group (-NH₂): This group is a strong activating group. It donates electron density to the aromatic ring via a powerful resonance effect (+R) due to the lone pair on the nitrogen atom.[8] This effect significantly increases the nucleophilicity of the ortho and para positions. However, it also has a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant.

  • Chlorine Atoms (-Cl): Halogens present a unique case. They are deactivating groups overall. They strongly withdraw electron density through the sigma bonds via the inductive effect (-I) due to their high electronegativity.[8] Concurrently, they weakly donate electron density via resonance (+R) through their lone pairs. Because the inductive effect outweighs the resonance effect, halogens make the ring less reactive toward electrophilic aromatic substitution compared to benzene.[9]

  • Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group.[10] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R), destabilizing the carbocation intermediate formed during electrophilic substitution.[11]

The collective result is a complex electronic landscape. The powerful electron-donating amino group at position 4 directs reactivity, while the two chlorine atoms at positions 3 and 5 inductively withdraw electron density, influencing the acidity of the carboxylic acid and the basicity of the amine.

G cluster_molecule This compound cluster_effects Electronic Effects Analysis mol Structure Ring Aromatic Ring NH2 Amino (-NH₂) at C4 NH2->Ring +R (strong) -I (weak) Activating Cl1 Chloro (-Cl) at C3 Cl1->Ring -I (strong) +R (weak) Deactivating Cl2 Chloro (-Cl) at C5 Cl2->Ring -I (strong) +R (weak) Deactivating COOH Carboxyl (-COOH) at C1 COOH->Ring -R (strong) -I (strong) Deactivating

Figure 1: Diagram of electronic substituent effects on the aromatic ring of this compound.

Acidity and Basicity
  • Acidity of the Carboxyl Group: The presence of two electron-withdrawing chlorine atoms flanking the carboxylic acid group increases its acidity compared to benzoic acid (pKa 4.2).[12] These groups help stabilize the resulting carboxylate anion through their inductive effect, facilitating proton dissociation.[13]

  • Basicity of the Amino Group: Conversely, the electron-withdrawing effects of the chlorine atoms and the distant carboxylic acid group decrease the basicity of the amino group compared to aniline. The lone pair on the nitrogen is less available to accept a proton.

Spectroscopic and Analytical Characterization

Proper characterization is essential for confirming the identity and purity of the compound. Below are the expected spectral features.

TechniqueKey Features and Expected Observations
¹H NMR - Aromatic protons would appear as a singlet due to the symmetrical substitution pattern. - A broad singlet for the -NH₂ protons. - A broad singlet for the carboxylic acid -OH proton. The chemical shifts are solvent-dependent.
¹³C NMR - Symmetrical structure results in fewer signals than the number of carbons. Expect signals for C1 (carboxyl-bearing), C2/C6 (aromatic CH), C3/C5 (Cl-bearing), and C4 (NH₂-bearing). The carboxyl carbon will be significantly downfield.[14]
FTIR - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹). - O-H stretch of the carboxylic acid (broad band, ~2500-3300 cm⁻¹). - C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹). - C-Cl stretches (~600-800 cm⁻¹).[15][16]
Mass Spec. - Molecular ion peak (M⁺) expected at m/z ≈ 205. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[3]

Table 2: Summary of key analytical data for this compound.

Synthetic Pathways and Applications

The primary value of this compound lies in its role as a versatile intermediate.[2]

Plausible Synthetic Routes

While specific industrial syntheses are often proprietary, plausible laboratory-scale routes can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a pre-existing dichlorinated aromatic ring.

G start 3,5-Dichlorotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 inter1 3,5-Dichloro-4-nitrotoluene step1->inter1 step2 Oxidation (e.g., KMnO₄) inter1->step2 inter2 3,5-Dichloro-4-nitrobenzoic acid step2->inter2 step3 Reduction (e.g., Fe/HCl or H₂/Pd-C) inter2->step3 final This compound step3->final

Figure 2: A plausible synthetic workflow for this compound.

Causality in Synthesis:

  • Nitration: The synthesis begins with a readily available dichlorinated starting material. Nitration is a classic electrophilic aromatic substitution. The nitro group is directed to the position para to the methyl group, which is an ortho-, para-director, and sterically less hindered than the ortho positions.

  • Oxidation: The methyl group is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is required to convert an alkyl side chain on an aromatic ring to a carboxylic acid.

  • Reduction: Finally, the nitro group is reduced to an amine. This is a standard transformation, often achieved with high yield using reducing agents like iron in acidic medium or catalytic hydrogenation.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][17] The amino and carboxylic acid groups provide two reactive handles for building more complex structures, such as amides and esters.

Workflow: General Protocol for Amide Coupling

This protocol outlines a general procedure for coupling this compound with another amine (R-NH₂), a common step in drug development.

G cluster_reactants Reactants & Reagents cluster_process Process A This compound P1 1. Activate Carboxylic Acid: Dissolve (A) in (D). Add coupling agent (C). A->P1 B Amine (R-NH₂) P2 2. Coupling Reaction: Add amine (B) to the activated mixture. Stir at room temp. B->P2 C Coupling Agent (e.g., DCC, HATU) C->P1 D Anhydrous Solvent (e.g., DMF, DCM) D->P1 P1->P2 P3 3. Work-up & Purification: Filter byproducts. Extract and wash. Purify by chromatography or recrystallization. P2->P3 Product Amide Product P3->Product

Figure 3: Workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • Carboxylic Acid Activation (Self-Validating Step):

    • Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add 1.1 equivalents of a peptide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or HATU.

    • Causality: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC). This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, enabling the reaction to proceed under mild conditions. The use of a slight excess of the coupling agent ensures full activation of the acid.

  • Amine Coupling:

    • To the activated mixture, add 1.0 equivalent of the desired amine (R-NH₂).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: The nucleophilic amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the stable amide bond and releases the coupling agent byproduct (e.g., dicyclohexylurea, DCU).

  • Work-up and Purification:

    • If DCC was used, the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.

    • Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, and a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to obtain the pure amide.

Application in Peptide Synthesis

The rigid structure of this compound makes it an interesting non-natural amino acid analog for inclusion in peptidomimetics. Its incorporation can enforce specific secondary structures, like β-turns, and can enhance proteolytic stability, increasing the in-vivo half-life of peptide-based therapeutics.[18] The general principles of solid-phase peptide synthesis (SPPS) or solution-phase synthesis can be applied, using standard protecting group strategies (e.g., Fmoc for the amine).[19][20]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][21]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.[21]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.[21]

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a synthetically valuable compound whose utility is derived from its unique trifunctional, electronically-tuned structure. Its applications in the pharmaceutical and agrochemical industries are well-established, and its potential in materials science and peptidomimetics continues to be explored. A thorough understanding of its chemical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Introduction: The Architectural Significance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (4-ADCA) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern organic synthesis. Its molecular architecture, characterized by a strategically substituted benzene ring, imparts a unique reactivity profile that has been exploited in diverse fields, most notably in the development of pharmaceuticals and agrochemicals.[1][2][3] With the CAS Number 56961-25-2, this compound's utility stems directly from the interplay of its three distinct functional groups: an electron-donating amino group, an electron-withdrawing carboxylic acid group, and two deactivating, ortho-directing chloro substituents.[4]

This guide offers a comprehensive exploration of the molecular structure of 4-ADCA. By delving into its constituent parts, spectroscopic signatures, and the causal relationships between its structure and chemical behavior, we provide field-proven insights for professionals leveraging this compound in complex synthetic applications.

Core Molecular Framework and Substituent Effects

The foundational structure of 4-ADCA is a benzene ring, creating a planar, aromatic core. The specific arrangement of the substituents—amino, carboxyl, and two chloro groups—dictates the molecule's electronic properties, reactivity, and three-dimensional conformation.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₇H₅Cl₂NO₂[1][4][5]

  • Molecular Weight: 206.03 g/mol [4][5]

The molecule is achiral and possesses a distinct substitution pattern that is key to its role as a synthetic intermediate.[5] The amino group at position 4 and the carboxylic acid at position 1 are para to each other, while the two chlorine atoms at positions 3 and 5 are meta to the carboxylic acid and ortho to the amino group. This arrangement creates a molecule with significant electronic polarization and steric hindrance around the amino group.

Electronic Influence of Functional Groups

The reactivity of the aromatic ring is a product of the competing electronic effects of its substituents.

  • Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons is delocalized into the benzene ring through resonance (+R effect), increasing electron density, particularly at the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring through both inductive (-I effect) and resonance (-R effect) mechanisms.

  • Chloro Groups (-Cl): The halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directing because their lone pairs can participate in resonance (+R effect).

The synergy of these groups makes the aromatic protons chemically distinct and influences the molecule's overall reactivity in further synthetic transformations.

Caption: 2D structure of this compound.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides definitive confirmation of the 4-ADCA structure. The data presented here are based on typical values and publicly available spectra from chemical databases.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for mapping the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region of the spectrum. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the chemically non-equivalent carbons. Due to symmetry, C-3 and C-5 are equivalent, and C-2 and C-6 are equivalent. One would expect to see signals corresponding to:

    • The carboxyl carbon (-COOH).

    • The carbon bearing the amino group (C-4).

    • The two carbons bearing the chloro groups (C-3/C-5).

    • The two carbons bearing aromatic protons (C-2/C-6).

    • The carbon to which the carboxyl group is attached (C-1).

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons (H-2, H-6): Singlet. Amine (-NH₂) and Carboxyl (-OH) protons: Broad singlets, variable shift.
¹³C NMR Distinct signals for C-1, C-2/C-6, C-3/C-5, C-4, and the carboxyl carbon.
FTIR (KBr Pellet) N-H stretches (~3400-3500 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C-Cl stretches (~600-800 cm⁻¹).[4]
Mass Spectrometry Molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their vibrational frequencies. Key expected absorption bands for 4-ADCA include:

  • N-H Stretching: Two distinct bands in the region of 3400-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H Stretching: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C-Cl Stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The mass spectrum of 4-ADCA will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This self-validating system includes checks for solvent purity and instrument calibration.

Objective: To prepare a sample of this compound for ¹H NMR analysis and acquire a spectrum.

Materials:

  • This compound (≥98% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D

  • NMR Tube (5 mm, high precision)

  • Volumetric flask and micropipette

  • Vortex mixer

Protocol Steps:

  • Sample Weighing: Accurately weigh approximately 10-15 mg of 4-ADCA and record the mass.

    • Causality: This concentration ensures a good signal-to-noise ratio without causing solubility issues or signal broadening.

  • Solvent Selection: Use DMSO-d₆ as the solvent.

    • Causality: DMSO-d₆ is an excellent solvent for polar compounds like 4-ADCA and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic signals of the analyte. It also allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆. Vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity.

    • Trustworthiness: A stable lock and sharp, symmetrical solvent peak are indicators of a well-shimmed and properly functioning instrument, validating the data's quality.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

  • Analysis: Integrate the peaks to determine proton ratios and identify the chemical shifts of the aromatic singlet and the exchangeable protons.

Caption: Standard workflow for NMR analysis of 4-ADCA.

Structure-Activity Relationship in Drug Development

The precise molecular structure of 4-ADCA is fundamental to its utility as a scaffold in drug design. Its unique arrangement of functional groups allows it to serve as a versatile intermediate for creating more complex active pharmaceutical ingredients (APIs).[2][3]

  • Anti-inflammatory and Analgesic Agents: The dichlorinated aromatic core can be modified at the amino and carboxylic acid positions to synthesize libraries of compounds. The chlorine atoms provide steric bulk and lipophilicity, which can enhance binding to target enzymes or receptors and improve pharmacokinetic properties like membrane permeability.[1]

  • Antimicrobial Activity: 4-ADCA has been noted for its bacteriostatic properties, potentially due to its structural similarity to other antimicrobial agents like chloramphenicol.[7] The specific arrangement of the chloro and amino groups is likely crucial for its mechanism of action, which may involve inhibiting essential bacterial metabolic pathways.[7]

The use of amino acid-derived structures in drug development is a well-established strategy to improve properties such as bioavailability and targeted delivery.[8] 4-ADCA fits within this paradigm as a non-natural amino acid derivative whose rigid and predictable structure makes it an ideal component for rational drug design.

Conclusion

The molecular structure of this compound is a finely tuned architecture of competing and complementary functional groups on a stable aromatic platform. A thorough understanding of this structure, confirmed through robust spectroscopic methods, is paramount for its effective application. The interplay between its amino, carboxyl, and chloro substituents provides a unique chemical handle that drug development professionals and synthetic chemists can exploit to create novel molecules with significant biological activity. This guide serves as a foundational reference, bridging the gap between fundamental molecular properties and practical, high-stakes applications.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Amino-3,5-dichlorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the primary manufacturing route, explore viable alternatives, and discuss the underlying chemical principles that govern these transformations. This document is intended to serve as a practical resource for laboratory and process chemists, offering not only procedural details but also the scientific rationale behind the methodologies.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group, an amino group, and two chlorine atoms on the benzene ring, provides multiple reactive sites for the construction of more complex molecules.[1] This trifunctional characteristic makes it a valuable precursor for the synthesis of a range of compounds, including active pharmaceutical ingredients (APIs) and herbicides.[1][2] The precise arrangement of these functional groups is often critical for the biological activity of the final products.

Part 1: The Primary Synthesis Pathway: A Two-Step Approach from 4-Aminobenzoic Acid

The most established and widely practiced industrial synthesis of this compound commences with the readily available starting material, 4-aminobenzoic acid. A direct electrophilic chlorination of 4-aminobenzoic acid is often problematic, leading to a mixture of chlorinated products and potential oxidation of the aromatic ring. To circumvent these issues, a two-step sequence involving the protection of the amine functionality, followed by chlorination and subsequent deprotection, is the preferred method.

Step 1: Acetylation of 4-Aminobenzoic Acid to Yield 4-Acetylaminobenzoic Acid

The initial step involves the protection of the highly activating amino group as an acetamide. This is a crucial maneuver to moderate the reactivity of the aromatic ring and to direct the subsequent chlorination to the desired positions (ortho to the amino group). The acetyl group is an effective protecting group as it is stable under the chlorination conditions and can be readily removed in the final step.

Experimental Protocol: Synthesis of 4-Acetylaminobenzoic Acid

  • Materials:

    • 4-Aminobenzoic acid

    • Acetic anhydride

    • Glacial acetic acid

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzoic acid in glacial acetic acid.

    • Slowly add acetic anhydride to the suspension with stirring.

    • Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Pour the mixture into cold water to precipitate the product completely.

    • Collect the white precipitate of 4-acetylaminobenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Dichlorination of 4-Acetylaminobenzoic Acid

With the amino group protected, the subsequent electrophilic chlorination can be carried out with greater control. The acetylamino group is an ortho-, para- director, and since the para position is blocked, chlorination occurs at the two ortho positions.

Experimental Protocol: Synthesis of 4-Acetylamino-3,5-dichlorobenzoic Acid

  • Materials:

    • 4-Acetylaminobenzoic acid

    • Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

    • A suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Procedure:

    • Dissolve 4-acetylaminobenzoic acid in the chosen solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a thermometer.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride dropwise or bubble chlorine gas through the solution while maintaining a low temperature (typically 0-10 °C).

    • Stir the reaction mixture at low temperature until the reaction is complete (monitoring by TLC).

    • Upon completion, the reaction mixture is carefully quenched by pouring it into ice water.

    • The precipitated solid, 4-acetylamino-3,5-dichlorobenzoic acid, is collected by filtration, washed with water, and dried.

Step 3: Saponification to this compound

The final step is the deprotection of the acetylamino group via hydrolysis (saponification) under basic conditions to yield the target molecule.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Acetylamino-3,5-dichlorobenzoic acid

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend 4-acetylamino-3,5-dichlorobenzoic acid in an aqueous solution of NaOH or KOH.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to obtain the final product.

Diagram of the Primary Synthesis Pathway

Primary_Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Saponification 4-Aminobenzoic_Acid 4-Aminobenzoic Acid 4-Acetylaminobenzoic_Acid 4-Acetylaminobenzoic Acid 4-Aminobenzoic_Acid->4-Acetylaminobenzoic_Acid Glacial Acetic Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-Acetylaminobenzoic_Acid 4-Acetylamino-3,5-dichlorobenzoic_Acid 4-Acetylamino-3,5-dichlorobenzoic Acid 4-Acetylaminobenzoic_Acid->4-Acetylamino-3,5-dichlorobenzoic_Acid Solvent Chlorinating_Agent SO₂Cl₂ or Cl₂ Chlorinating_Agent->4-Acetylamino-3,5-dichlorobenzoic_Acid Final_Product This compound 4-Acetylamino-3,5-dichlorobenzoic_Acid->Final_Product 1. Reflux 2. HCl Base NaOH or KOH Base->Final_Product

Caption: Primary synthesis pathway for this compound.

Part 2: Alternative Synthesis Pathway: Reduction of a Nitro Precursor

An alternative and viable synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, 3,5-dichloro-4-nitrobenzoic acid. This approach can be advantageous depending on the availability and cost of the starting materials.

Step 1: Nitration of 3,5-Dichlorobenzoic Acid

The synthesis of the nitro precursor begins with the nitration of 3,5-dichlorobenzoic acid. The carboxylic acid and the two chlorine atoms are deactivating groups, but the directing effects will favor the introduction of the nitro group at the C4 position.

Conceptual Protocol: Synthesis of 3,5-Dichloro-4-nitrobenzoic Acid

  • Materials:

    • 3,5-Dichlorobenzoic acid

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • Carefully add 3,5-dichlorobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice-salt bath.

    • Allow the reaction to proceed with stirring at a controlled temperature until nitration is complete.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid 3,5-dichloro-4-nitrobenzoic acid by filtration, wash with cold water, and dry.

Step 2: Reduction of the Nitro Group

The key step in this alternative pathway is the reduction of the nitro group to an amino group. This transformation can be achieved through various methods, with catalytic hydrogenation or the use of a metal-acid system being the most common.

Experimental Protocol: Synthesis of this compound via Reduction

  • Method A: Catalytic Hydrogenation

    • Materials:

      • 3,5-Dichloro-4-nitrobenzoic acid

      • Palladium on carbon (Pd/C) catalyst

      • A suitable solvent (e.g., ethanol, ethyl acetate)

      • Hydrogen gas

    • Procedure:

      • Dissolve 3,5-dichloro-4-nitrobenzoic acid in the chosen solvent in a hydrogenation vessel.

      • Add a catalytic amount of Pd/C.

      • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

      • Filter the reaction mixture through a pad of celite to remove the catalyst.

      • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

  • Method B: Metal-Acid Reduction

    • Materials:

      • 3,5-Dichloro-4-nitrobenzoic acid

      • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)

      • Concentrated hydrochloric acid (HCl)

      • A suitable solvent (e.g., ethanol)

    • Procedure:

      • Dissolve 3,5-dichloro-4-nitrobenzoic acid in a suitable solvent.

      • Add an excess of SnCl₂·2H₂O or Fe powder, followed by the slow addition of concentrated HCl.

      • Heat the reaction mixture at reflux for several hours.

      • Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tin or iron hydroxides.

      • Extract the product into an organic solvent.

      • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the product.

Diagram of the Alternative Synthesis Pathway

Alternative_Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,5-Dichlorobenzoic_Acid 3,5-Dichlorobenzoic Acid 3,5-Dichloro-4-nitrobenzoic_Acid 3,5-Dichloro-4-nitrobenzoic Acid 3,5-Dichlorobenzoic_Acid->3,5-Dichloro-4-nitrobenzoic_Acid Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->3,5-Dichloro-4-nitrobenzoic_Acid Final_Product This compound 3,5-Dichloro-4-nitrobenzoic_Acid->Final_Product Reducing_Agent H₂/Pd-C or SnCl₂/HCl Reducing_Agent->Final_Product

Caption: Alternative synthesis of this compound.

Part 3: Comparative Analysis of Synthesis Pathways

ParameterPrimary Pathway (from 4-Aminobenzoic Acid)Alternative Pathway (from 3,5-Dichlorobenzoic Acid)
Starting Material 4-Aminobenzoic acid3,5-Dichlorobenzoic acid
Number of Steps 3 (Protection, Chlorination, Deprotection)2 (Nitration, Reduction)
Key Reagents Acetic anhydride, SO₂Cl₂/Cl₂, NaOH/KOHFuming HNO₃, H₂SO₄, H₂/Pd-C or SnCl₂/HCl
Advantages Well-established, high-yielding, avoids direct handling of highly toxic nitro compounds in the final steps.Fewer steps, potentially higher overall yield if nitration is efficient.
Disadvantages Longer reaction sequence, use of a protecting group.Involves nitration which can be hazardous, requires handling of strong acids and potentially toxic nitro-aromatic intermediates.

Part 4: Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution

The chlorination steps in both synthetic pathways are classic examples of electrophilic aromatic substitution (EAS). The mechanism involves the generation of a potent electrophile (a chloronium ion or a polarized chlorine molecule) that attacks the electron-rich benzene ring.

In the primary pathway, the acetylamino group is a strong activating group that donates electron density to the ring, making it more susceptible to electrophilic attack. This electron donation stabilizes the arenium ion intermediate, thus accelerating the reaction.

In the alternative pathway, the nitration of 3,5-dichlorobenzoic acid is more challenging due to the presence of three deactivating groups (two chlorines and a carboxylic acid). The reaction requires harsh conditions (fuming nitric acid and concentrated sulfuric acid) to generate the highly reactive nitronium ion (NO₂⁺) electrophile.

Conclusion

The synthesis of this compound is a well-understood process with a primary industrial route that prioritizes safety and control through the use of a protecting group strategy. The alternative pathway via the reduction of a nitro intermediate offers a more concise route, but with its own set of challenges related to the handling of nitrating agents and nitroaromatic compounds. The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the scale of production, and the safety infrastructure available. This guide provides the fundamental knowledge and procedural outlines to enable researchers and drug development professionals to make informed decisions and successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3,5-dichlorobenzoic acid, a halogenated aromatic amino acid, is a pivotal structural motif in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of both electron-donating amino and electron-withdrawing chloro substituents on the benzoic acid core, make it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its physicochemical characteristics, spectroscopic profile, and its significance as a molecular scaffold, underpinned by detailed experimental protocols to facilitate its characterization and application. In the pharmaceutical industry, this compound is a key intermediate in the development of anti-inflammatory and analgesic agents[1].

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. For this compound, these properties are influenced by the interplay of the amino, chloro, and carboxylic acid functional groups.

Core Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[2][3][4][5]
Molecular Weight 206.03 g/mol [2][3][4]
Appearance Cream to pale brown powder[1][5][6]
Melting Point 290-293 °C (decomposes)[2]
Predicted pKa 4.12 ± 0.10N/A
CAS Number 56961-25-2[2][3]
Solubility Profile

Qualitative Solubility: Based on its structure, this compound is expected to be sparingly soluble in water and non-polar organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, suggests that its solubility will be highly dependent on the pH of the aqueous solution. It is anticipated to exhibit increased solubility in acidic and basic aqueous solutions due to the formation of the corresponding ammonium and carboxylate salts.

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Protocol 2: Experimental Determination of Aqueous Solubility

This protocol outlines a reliable method for quantifying the solubility of this compound in aqueous solutions at various pH values.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers of known pH (e.g., pH 2, 4, 7, 9, and 12).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. A clear aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units of mg/mL or mol/L.

Protocol 3: Potentiometric Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, and consequently the solubility and biological activity of a molecule.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent mixture (e.g., water-methanol co-solvent for sparingly soluble compounds).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve. Given the presence of both an acidic carboxylic acid and a basic amino group, two pKa values are expected.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the amino, chloro, and carboxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, with the chemical shifts of the aromatic carbons being particularly informative about the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring with its substituents gives rise to characteristic absorption maxima in the UV region.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the direct chlorination of 4-aminobenzoic acid.

Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Chlorination Chlorination (e.g., Cl2 in Acetic Acid) 4-Aminobenzoic_Acid->Chlorination Reacts with Product This compound Chlorination->Product Yields

Caption: Plausible synthetic pathway to this compound.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The carboxylic acid can be converted to esters, amides, and acid chlorides. The aromatic ring can participate in further electrophilic substitution reactions, although the existing substituents will influence the position of subsequent substitutions.

Significance in Drug Discovery and Development

The incorporation of halogen atoms, particularly chlorine, into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents. The amino group provides a site for derivatization to introduce various pharmacophores, while the dichlorinated phenyl ring can engage in favorable interactions within the binding pockets of target proteins. Derivatives of 4-amino-3-chloro benzoate ester have been investigated as potential EGFR inhibitors for cancer therapy[7].

DrugDiscovery cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_properties Modulated Properties cluster_outcome Therapeutic Outcome Scaffold This compound Amino_Mod Derivatization of Amino Group Scaffold->Amino_Mod Carboxyl_Mod Modification of Carboxylic Acid Scaffold->Carboxyl_Mod Binding Enhanced Target Binding Amino_Mod->Binding Carboxyl_Mod->Binding ADME Improved ADME Properties (Absorption, Distribution, Metabolism, Excretion) Binding->ADME Drug_Candidate Novel Drug Candidate ADME->Drug_Candidate

Caption: Role of this compound as a scaffold in drug discovery.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of the powder and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its core physicochemical properties, spectroscopic characteristics, and its role as a versatile scaffold in drug discovery. The experimental protocols included herein are intended to serve as a practical resource for researchers, enabling the accurate characterization and effective utilization of this important chemical entity.

References

4-Amino-3,5-dichlorobenzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in chemical synthesis and as a potential building block in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule.

This technical guide provides a comprehensive analysis of the spectral data of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols. The insights provided herein are grounded in established spectroscopic principles and data from reliable chemical databases.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a carboxylic acid, an amino group, and two chlorine atoms on a benzene ring—gives rise to a unique spectroscopic fingerprint.[1] The symmetrical substitution pattern of the aromatic ring simplifies some aspects of the spectra while the interplay of the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups creates characteristic shifts and patterns.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the nature of the substituents.

¹H NMR Spectral Analysis

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, leading to a single signal in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the electronic effects of the substituents. The amino group is strongly electron-donating, which would typically shield the aromatic protons and shift their signal upfield. Conversely, the carboxylic acid and chlorine atoms are electron-withdrawing, causing deshielding and a downfield shift. The interplay of these effects determines the final chemical shift.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H~ 7.8 - 8.2Singlet (s)
Amino (-NH₂)Broad singlet, variableSinglet (br s)
Carboxyl (-COOH)Broad singlet, > 10Singlet (br s)

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the benzene ring due to the molecule's symmetry, in addition to the signal for the carboxyl carbon. The chemical shifts are influenced by the attached functional groups.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)165 - 175
C-NH₂145 - 155
C-Cl125 - 135
C-H130 - 140
C-COOH120 - 130
Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[2]

  • Sample Preparation :

    • Weigh 5-10 mg of high-purity (>98%) this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Parameters (for a 400 MHz spectrometer) :

    • ¹H NMR :

      • Pulse sequence: Standard single-pulse (zg30).

      • Spectral width: -2 to 13 ppm.

      • Number of scans: 16-32.

      • Relaxation delay (d1): 2-5 seconds.

    • ¹³C NMR :

      • Pulse sequence: Proton-decoupled (zgpg30).

      • Spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or higher, depending on sample concentration.

      • Relaxation delay (d1): 2-5 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

cluster_workflow NMR Experimental Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing cluster_workflow FTIR (KBr Pellet) Workflow Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Acquire Spectrum Acquire Spectrum Press Pellet->Acquire Spectrum M+ (m/z 205/207/209) M+ (m/z 205/207/209) Fragment 1 (m/z 188/190) Fragment 1 (m/z 188/190) M+ (m/z 205/207/209)->Fragment 1 (m/z 188/190) - OH Fragment 2 (m/z 160/162) Fragment 2 (m/z 160/162) M+ (m/z 205/207/209)->Fragment 2 (m/z 160/162) - COOH

References

4-Amino-3,5-dichlorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 4-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Compound Identification and Properties

This compound is an aromatic compound utilized in pharmaceutical research and organic synthesis.[1] Its chemical structure, characterized by an amino group and two chlorine atoms on a benzoic acid backbone, imparts unique properties that make it a valuable intermediate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 56961-25-2[2][3]
Molecular Formula C₇H₅Cl₂NO₂[4]
Molecular Weight 206.03 g/mol [3]
Appearance Solid[2]
Melting Point 290-293 °C (lit.)[3]
EC Number 260-468-9[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4][5] Understanding these hazards is the first step in risk mitigation.

Signal Word: Warning[2][3][5]

Pictogram:

alt text

Hazard Statements:

  • H315: Causes skin irritation. [2][4][5]

  • H319: Causes serious eye irritation. [2][4][5]

  • H335: May cause respiratory irritation. [2][4][5]

Precautionary Statements: [4][5][6]

  • Prevention: P261, P264, P271, P280

  • Response: P302 + P352, P304 + P340, P305 + P351 + P338, P312, P321, P332 + P313, P337 + P313, P362

  • Storage: P403 + P233, P405

  • Disposal: P501

The causality behind these classifications lies in the chemical's reactivity with biological tissues. The acidic nature of the carboxylic acid group, combined with the properties of the halogenated aromatic ring, can lead to irritation upon contact with the skin, eyes, and respiratory system.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety.

Handling
  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment researcher Researcher goggles Safety Goggles (EN 166) [6] researcher->goggles Eye Protection gloves Chemical-Resistant Gloves [1] researcher->gloves Hand Protection lab_coat Lab Coat [1] researcher->lab_coat Body Protection respirator Dust Mask (Type N95) [2] or equivalent researcher->respirator Respiratory Protection

Caption: Essential PPE for handling this compound.

  • Hygiene: Wash hands thoroughly after handling the compound.[2] Avoid eating, drinking, or smoking in the laboratory.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Conditions: Store in a cool place.[2]

  • Incompatibilities: Segregate from strong oxidizing agents.[7] The amino group can react with strong oxidizers.

Emergency Procedures

A proactive approach to emergency preparedness is crucial. The following flowchart outlines the immediate actions to be taken in case of exposure or accidental release.

Emergency_Procedures cluster_emergency Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_contact Wash with plenty of soap and water [1] exposure->skin_contact Skin eye_contact Rinse cautiously with water for several minutes [1, 7] exposure->eye_contact Eyes inhalation Move person to fresh air [3, 7] exposure->inhalation Inhalation ingestion Rinse mouth with water [1] exposure->ingestion Ingestion remove_clothing Remove contaminated clothing [7] skin_contact->remove_clothing medical_advice_skin Get medical advice if a skin irritation occurs [7] remove_clothing->medical_advice_skin remove_lenses Remove contact lenses, if present and easy to do [1, 7] eye_contact->remove_lenses medical_advice_eye Get medical advice if eye irritation persists [7] remove_lenses->medical_advice_eye artificial_respiration Give artificial respiration if not breathing [3, 7] inhalation->artificial_respiration medical_advice_inhalation Call a poison center or doctor if you feel unwell [3, 7] inhalation->medical_advice_inhalation no_vomit Do NOT induce vomiting [3] ingestion->no_vomit medical_advice_ingestion Seek immediate medical attention [3] no_vomit->medical_advice_ingestion

Caption: First aid measures for exposure to this compound.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[2] Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is recommended to use a licensed professional waste disposal service.[2] Do not allow the chemical to enter the environment.[7]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[2]

  • Conditions to Avoid: No specific data is available, but it is good practice to avoid excessive heat and light.

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

References

A Comprehensive Safety and Handling Guide for 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the material safety properties of 4-Amino-3,5-dichlorobenzoic acid (CAS No: 56961-25-2). As a crucial intermediate in various synthetic applications, including peptide synthesis, a thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity.[1][2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for safety protocols, empowering laboratory personnel to handle this compound with an informed and proactive approach.

Chemical Identity and Core Physical Properties

This compound is a chlorinated aromatic amine and carboxylic acid. Its physical state as a fine, light-colored powder necessitates specific handling controls to prevent inadvertent inhalation or dispersion in the laboratory environment.[2][3]

PropertyValueSource(s)
CAS Number 56961-25-2[1][4][5]
Molecular Formula C₇H₅Cl₂NO₂[1][5]
Molecular Weight 206.03 g/mol [1][4]
Appearance Pale cream to cream or pale brown powder[2][3]
Melting Point 290-293 °C (decomposes)[1][2]
Chemical Stability Stable under recommended storage conditions.[4]
Synonyms Benzoic acid, 4-amino-3,5-dichloro-[5]

GHS Hazard Profile and Risk Mitigation

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.[6][7] this compound is classified as an irritant, and its hazard profile dictates the necessary preventative and responsive safety measures.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315 : Causes skin irritation.Warning
Serious Eye Irritation (Category 2)H319 : Causes serious eye irritation.Warning
Specific Target Organ Toxicity - Single Exposure (Category 3)H335 : May cause respiratory irritation.Warning

The causality is clear: the compound's chemical nature allows it to disrupt epithelial tissues upon contact. This necessitates a handling protocol that prevents direct contact with skin, eyes, and the respiratory system.

GHS_Hazard_Flow cluster_hazards Identified Hazards cluster_precautions Mandatory Precautionary Actions H315 H315: Skin Irritation P_Prev Prevention (P261, P280) • Avoid Dust Inhalation • Wear Full PPE H315->P_Prev dictates P_Resp Response (P302, P305, P304) • First Aid Protocols H315->P_Resp triggers H319 H319: Eye Irritation H319->P_Prev H319->P_Resp triggers H335 H335: Respiratory Irritation H335->P_Prev H335->P_Resp triggers

Caption: GHS hazard statements dictate preventative and response protocols.

Safe Handling and Exposure Control Protocols

A proactive approach to exposure control is critical. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains aerosolized dust particles at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone. All weighing and transfer operations must be conducted within the sash of the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

Proper PPE is essential to prevent skin and eye contact.[4] The selection of PPE must be deliberate and based on the specific hazards.

  • Eye and Face Protection : Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be considered if there is a significant risk of splashing or dust generation.

  • Hand Protection : Wear nitrile gloves. Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][8]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a high potential for dust generation, impervious clothing or a disposable gown should be utilized.[4]

  • Respiratory Protection : If engineering controls are not sufficient or during emergency situations, respiratory protection is required. A NIOSH-approved N95 (US) or P1 (EU) particulate respirator is suitable for nuisance exposures.[4]

Lab_Workflow A 1. Risk Assessment (Review SDS) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Workspace (Verify Fume Hood Function) B->C D 4. Handle Chemical (Weighing, Transfer) C->D E 5. Decontaminate & Clean (Wipe surfaces, close container) D->E F 6. Doff PPE & Wash Hands E->F

Caption: Standard workflow for safely handling the powdered chemical.

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is crucial.

First Aid Measures

The immediate goal of first aid is to mitigate the irritant effects of the compound. Medical attention should always be sought following exposure.

  • If Inhaled : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]

  • In Case of Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][9]

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][9][10]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician immediately.[4][9]

Accidental Release (Spill) Protocol
  • Evacuate : Clear all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect : Wear the appropriate PPE as described in Section 3.2, including respiratory protection.

  • Contain : Prevent the powder from spreading. Do not use methods that create dust (e.g., dry sweeping).

  • Clean-Up : Gently cover the spill with an inert absorbent material. Carefully scoop the material into a suitable, labeled, and closed container for disposal.[4][10]

  • Decontaminate : Clean the spill area thoroughly with a wet cloth or paper towels, and place the cleaning materials into the waste container.

  • Dispose : Dispose of the waste as hazardous material in accordance with institutional and local regulations.[4]

Spill_Response Spill Spill Occurs Assess Assess Severity (Size, Location) Spill->Assess Alert Alert Supervisor & Evacuate Area Assess->Alert Large Spill PPE Don Full PPE (incl. Respirator) Assess->PPE Small, Contained Spill Alert->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Collect Material (No Dust Generation) Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose

Caption: Decision workflow for responding to an accidental spill.

Toxicological and Ecological Profile

Toxicological Summary

The primary toxicological concerns are related to its irritant properties.[5] The most important known symptoms and effects are described by its GHS classification: skin irritation, serious eye irritation, and respiratory tract irritation.[4]

  • Carcinogenicity : There is no evidence to suggest that this compound is a carcinogen. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[4]

Ecological Information

Environmental release should be avoided. Do not let the product enter drains, waterways, or soil.[4][10] While specific ecotoxicity data is limited in the provided search results, standard practice for chlorinated organic compounds is to prevent environmental contamination.

Storage and Disposal Procedures

Conditions for Safe Storage

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

  • Store in a cool, dry, and well-ventilated place.[4][11]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4][11]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste.

  • Engage a licensed professional waste disposal service.[4]

  • One approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Always dispose of unused product and contaminated materials in accordance with federal, state, and local environmental regulations.[4][9]

References

Synonyms for 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Amino-3,5-dichlorobenzoic Acid: Nomenclature, Applications, and Analytical Methodologies

Introduction

This compound is a halogenated aromatic amino acid that serves as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two chlorine atoms on the benzene ring—confers a distinct reactivity profile that is highly valued by researchers in both pharmaceutical and agrochemical development. This guide provides a comprehensive technical overview of the compound, moving beyond a simple list of synonyms to offer an in-depth resource for scientists and drug development professionals. We will explore its complete nomenclature, physicochemical properties, key industrial applications, and detailed analytical protocols essential for its characterization and quality control.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of chemical research and development. This compound is cataloged under numerous identifiers across various databases and regulatory systems. The formal IUPAC name is This compound [1][2]. However, a variety of systematic and common synonyms are used in literature and commercial listings.

One of the most common systematic synonyms is 3,5-Dichloro-4-aminobenzoic acid [1]. Another synonym sometimes encountered in a synthesis context is 4-Carboxy-2,6-dichloroaniline[3]. A comprehensive list of its identifiers is crucial for unambiguous sourcing and regulatory compliance.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Synonyms and Database Identifiers

Identifier TypeValueSource
IUPAC Name This compound[1][2]
Systematic Synonym 3,5-Dichloro-4-aminobenzoic acid[1]
CAS Number 56961-25-2[1]
EC Number 260-468-9[1]
PubChem CID 42061[1]
UNII BIK7NS3B2F[1]
InChIKey UHXYYTSWBYTDPD-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1Cl)N)Cl)C(=O)O[1]
NSC Number 100894[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reactivity, and suitability for specific applications. This compound is a cream-colored powder with a high melting point, indicating its stability under standard conditions[3].

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1][4]
Molecular Weight 206.03 g/mol [4]
Appearance Cream powder[3]
Melting Point 290-293 °C[3]
Purity (Typical) ≥97%[3]

Key Applications and Scientific Rationale

The utility of this compound stems from its multifunctional nature, making it a versatile precursor in several key industries.

Pharmaceutical Development

In the pharmaceutical sector, this compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs)[3][5]. Its structure is particularly valuable in the development of novel anti-inflammatory and analgesic drugs[5]. The chlorine atoms can influence the lipophilicity and metabolic stability of the final drug molecule, while the amino and carboxylic acid groups provide reactive handles for building more complex molecular architectures.

Agrochemical Synthesis

This compound also serves as a precursor in the formulation of modern herbicides[5]. The specific substitution pattern is integral to the biological activity of certain agricultural chemicals designed to control unwanted plant growth[5]. Its derivatives are often investigated for their ability to inhibit essential amino acid synthesis pathways in plants, a common mechanism for herbicides[6][7].

Peptide Synthesis

The compound finds application in peptide synthesis, where it can be used as a non-standard amino acid building block to create peptidomimetics with enhanced stability or specific binding properties.

Mechanism of Action (Antimicrobial Context)

While primarily used as a synthetic intermediate, the broader class of aminobenzoic acid derivatives has well-documented biological activities. Para-aminobenzoic acid (PABA) is an essential precursor for folic acid synthesis in many bacteria[8][9]. The enzyme dihydropteroate synthase is critical to this pathway. Sulfonamide antibiotics function by acting as competitive inhibitors of this enzyme, mimicking the structure of PABA and thereby halting bacterial growth[9][10]. Derivatives like this compound, by virtue of their structural similarity to PABA, have been investigated for their potential as antimicrobial agents, forming the basis for designing novel therapeutics that target this validated pathway[8].

Analytical Methodologies

Robust analytical methods are required to ensure the purity and identity of starting materials in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard technique for the analysis of this compound.

Representative HPLC Protocol

The following protocol is a validated reverse-phase HPLC (RP-HPLC) method suitable for purity analysis and quantification. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the carboxylic acid is protonated for sharp, symmetrical peak shapes.
Mobile Phase B AcetonitrileA common organic modifier for adjusting elution strength in RP-HPLC.
Gradient 30% B to 90% B over 20 minutesA gradient elution is effective for separating the main compound from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, balancing analysis time and column efficiency.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength for high sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical injections.
Sample Preparation
  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the instrument (e.g., 10-100 µg/mL).

  • Sample Preparation: Prepare the test sample in the same manner as the standard, ensuring the final concentration falls within the calibrated range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from material reception to its final use in a synthetic reaction, incorporating the necessary quality control steps.

Diagram 2: Synthetic and Analytical Workflow

cluster_0 Quality Control cluster_1 Synthetic Application A Receive Starting Material (this compound) B Prepare Sample for HPLC (Dissolve & Filter) A->B Sampling C Perform HPLC Analysis (Purity & Identity Check) B->C D Compare to Reference Standard C->D E Material Accepted? (Purity ≥ 97%) D->E E->A No (Reject Lot) F Set up Synthesis Reaction E->F Yes G Add Weighed Starting Material F->G H Reaction Monitoring (e.g., TLC, LC-MS) G->H I Work-up & Purification H->I J Characterize Final Product I->J

Caption: Typical workflow for quality control and use of a chemical intermediate.

Conclusion

This compound is more than a chemical with a complex name; it is a highly functionalized and strategic building block for creating high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its nomenclature, properties, and analytical validation is essential for any researcher or developer utilizing this compound. By employing rigorous analytical methods like the HPLC protocol detailed herein, scientists can ensure the quality and integrity of their starting materials, which is a non-negotiable prerequisite for reproducible and successful synthetic outcomes.

References

Topic: Potential Research Applications of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Abstract

As a dichlorinated derivative of aminobenzoic acid, 4-Amino-3,5-dichlorobenzoic acid (4-ADCA) presents a unique and highly versatile scaffold for chemical innovation. Its structure, featuring both nucleophilic amino and carboxylic acid functional groups, counterbalanced by the electronic and steric effects of two chlorine atoms, makes it a valuable intermediate in multiple scientific domains. This guide provides a senior-level overview of 4-ADCA, focusing on its core properties, established applications as a chemical intermediate, and potential avenues for future research. We will explore its utility in pharmaceutical development, agrochemical synthesis, and materials science, supported by detailed experimental methodologies and workflow visualizations to empower researchers in their application of this compound.

Core Physicochemical Profile and Synthesis

A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a cream-colored powder, and its key identifiers and properties are summarized below.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [3][4]
Synonyms 4-Carboxy-2,6-dichloroaniline [5]
CAS Number 56961-25-2 [3]
Molecular Formula C₇H₅Cl₂NO₂ [3][4][6]
Molecular Weight 206.03 g/mol [6]
Melting Point 290-293 °C [1][7]

| Appearance | Pale cream to cream powder |[1][8] |

The synthetic utility of 4-ADCA stems from its bifunctional nature. The amino group serves as a nucleophile or a site for diazotization, while the carboxylic acid group readily undergoes esterification, amide bond formation, or reduction. The chlorine substituents enhance the molecule's lipophilicity and metabolic stability in derivatives—properties often sought in bioactive compounds. They also deactivate the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

While various synthetic routes exist, a common conceptual pathway involves the controlled chlorination of a 4-aminobenzoic acid precursor. The challenge in such a synthesis lies in achieving the desired 3,5-dichloro substitution pattern with high regioselectivity.

G cluster_precursor Precursor cluster_reagents Reagents cluster_product Product A 4-Aminobenzoic Acid D This compound A->D Chlorination Reaction B Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) B->D C Solvent & Catalyst C->D

Caption: Conceptual workflow for the synthesis of 4-ADCA.

Potential Research Applications

The true value of 4-ADCA is realized in its role as a foundational building block for more complex molecules with tailored functions.

Pharmaceutical and Medicinal Chemistry

4-ADCA is a significant intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][5] Its scaffold is particularly relevant in the development of anti-inflammatory and analgesic drugs.[9]

  • Scaffold for Bioactive Molecules: The dichlorinated aromatic core is a recurring motif in kinase inhibitors and other targeted therapies. The strategic placement of chlorine atoms can facilitate crucial hydrophobic interactions within the active site of a target protein. Recent studies on the related compound, 4-amino-3-chloro benzoate ester, have shown that its derivatives can act as potent EGFR inhibitors, a key target in oncology.[10][11] This suggests that derivatives of 4-ADCA could be explored for similar anticancer properties.

  • Antimicrobial Potential: Due to its structural similarity to antibiotics like chloramphenicol, 4-ADCA derivatives are candidates for antimicrobial drug discovery.[12] The compound itself has been noted as an effective inhibitor of bacterial growth in vitro.[12]

  • Peptide Synthesis: 4-ADCA can be incorporated into peptide chains as an unnatural amino acid to introduce conformational constraints or new functionalities.[12]

G cluster_applications Potential Therapeutic Areas ADCA This compound Amino Group (R-NH₂) Carboxyl Group (R-COOH) Kinase Kinase Inhibitors (Oncology) ADCA:amine->Kinase Acylation / Sulfonylation AntiInflam Anti-inflammatory Agents ADCA:carboxyl->AntiInflam Amide Coupling Antimicrobial Antimicrobial Agents ADCA->Antimicrobial Scaffold Derivatization

Caption: 4-ADCA as a versatile scaffold in drug discovery.

Agrochemical Development

In the agrochemical industry, halogenated aromatic compounds are frequently employed as herbicides and pesticides. 4-ADCA serves as an intermediate in the formulation of herbicides designed for effective weed control with minimal crop damage.[1][9] The specific substitution pattern can be critical for achieving species selectivity and desired environmental persistence.

Dye and Material Synthesis

The aromatic amine structure of 4-ADCA allows it to be used in the synthesis of specialized dyes and pigments.[1] Through diazotization of the amino group followed by an azo coupling reaction, a wide range of chromophores can be generated. Furthermore, its bifunctional nature makes it a suitable monomer for the production of specialty polyamides or polyesters, where the chlorine atoms can impart enhanced thermal stability and flame-retardant properties to the resulting polymer.

Experimental Protocols and Methodologies

To illustrate the practical utility of 4-ADCA, this section provides a representative protocol for amide bond formation, a cornerstone reaction in pharmaceutical synthesis, and discusses analytical characterization.

Protocol: Synthesis of N-benzyl-4-amino-3,5-dichlorobenzamide

This protocol details the coupling of the carboxylic acid moiety of 4-ADCA with benzylamine, a common reaction to explore structure-activity relationships (SAR).

Objective: To synthesize a simple amide derivative to demonstrate the reactivity of the carboxyl group for library generation.

Materials:

  • This compound (4-ADCA)

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Activation: Add 1.1 equivalents of HOBt to the solution. Stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add 1.1 equivalents of DCC to the cooled solution. A white precipitate (dicyclohexylurea, DCU) may begin to form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: Add 1.05 equivalents of benzylamine dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress using thin-layer chromatography (TLC).

  • Workup - Filtration: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4-amino-3,5-dichlorobenzamide.

Analytical Characterization

Purity assessment is critical. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for analyzing the purity of 4-ADCA and its synthesized derivatives.[13]

Table 2: Typical HPLC Method Parameters

Parameter Condition
Column C18 Reverse Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric or formic acid)[14]
Detection UV-Vis or Diode Array Detector (DAD)

| Purpose | Quantify purity and identify impurities from starting materials or by-products.[13] |

For structural elucidation of novel derivatives, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with demonstrated utility and significant untapped potential. Its unique electronic and structural properties make it an ideal starting point for generating diverse molecular libraries. While its applications in agrochemicals and materials are established, the most promising frontier lies in medicinal chemistry. Future research should focus on leveraging this scaffold to design and synthesize novel, targeted inhibitors for enzymes implicated in cancer, inflammation, and infectious diseases. The development of more efficient and greener synthetic routes to 4-ADCA itself will further enhance its accessibility and impact across the scientific community.

References

An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzoic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 4-Amino-3,5-dichlorobenzoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It explores the synthesis, chemical properties, and burgeoning pharmacological applications of this versatile scaffold, offering both foundational knowledge and field-proven insights to empower your research and development endeavors.

The Core Moiety: this compound

This compound (4-ADCA) is a dichlorinated derivative of 4-aminobenzoic acid (PABA), a well-known building block in pharmaceutical sciences.[1] The strategic placement of two chlorine atoms on the benzene ring, ortho to the amino group and meta to the carboxylic acid, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules.[2][3]

Physicochemical Properties

A comprehensive understanding of the core moiety's properties is fundamental to its application in synthesis and drug design.

PropertyValueSource(s)
CAS Number 56961-25-2[4]
Molecular Formula C₇H₅Cl₂NO₂[4]
Molecular Weight 206.03 g/mol [5]
Appearance Pale cream to cream to pale brown powder[3]
Melting Point 290-293 °C (lit.)[4]
Assay ≥97.5%[3]
SMILES Nc1c(Cl)cc(cc1Cl)C(O)=O[4]
InChIKey UHXYYTSWBYTDPD-UHFFFAOYSA-N[4]
Synthesis of the Core Moiety

While this compound is commercially available, understanding its synthesis is crucial for bespoke applications and cost-effective scale-up. A plausible synthetic route involves the direct chlorination of 4-aminobenzoic acid. This process must be carefully controlled to achieve the desired 3,5-dichloro substitution pattern.

This protocol is a composite based on established chlorination reactions of aromatic compounds.

Step 1: Chlorination of 4-Aminobenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Chlorination: While stirring vigorously at a controlled temperature (typically below 30°C to minimize side reactions), introduce chlorine gas into the suspension. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered. The crude product is then washed with water to remove any remaining acid and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.

Synthetic Derivatization and Analogs

The true potential of this compound lies in its versatility as a scaffold for creating a diverse library of derivatives and analogs. The presence of both an amino and a carboxylic acid group allows for a wide range of chemical modifications.

Amide Derivatives

The formation of an amide bond is a common strategy to expand the chemical space of 4-ADCA. This is typically achieved by activating the carboxylic acid group, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.

This protocol describes the synthesis of an amide derivative, a key step in the creation of many biologically active molecules.[6]

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • To a solution of 4-nitrobenzoic acid in a suitable solvent like toluene or dichloromethane, add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6]

  • Heat the reaction mixture to reflux for several hours until the evolution of gas ceases.[6]

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-nitrobenzoyl chloride.[6]

Step 2: Amide Coupling

  • Dissolve 4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.[6]

  • To this solution, add 3,5-dichloroaniline and a base like triethylamine or pyridine.[6]

  • Stir the reaction at room temperature for several hours.[6]

  • After completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[6]

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-nitro-N-(3,5-dichlorophenyl)benzamide in a solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ with Pd/C), to the solution.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • After work-up and purification, 4-Amino-N-(3,5-dichlorophenyl)benzamide is obtained.

G cluster_0 Synthesis of Amide Derivatives 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride SOCl₂, DMF Amide_Intermediate 4-Nitro-N-(Aryl)benzamide 4-Nitrobenzoyl_Chloride->Amide_Intermediate Aryl Amine, Base Final_Amide 4-Amino-N-(Aryl)benzamide Amide_Intermediate->Final_Amide Reduction (e.g., SnCl₂ or H₂/Pd-C)

Caption: General synthetic workflow for 4-Amino-N-Arylbenzamide derivatives.

Ester Derivatives

Esterification of the carboxylic acid group is another straightforward modification. This can be achieved through Fischer esterification with an alcohol in the presence of an acid catalyst. The methyl ester of this compound is a common intermediate in organic synthesis.

Pharmacological Significance and Structure-Activity Relationships

Derivatives of 4-aminobenzoic acid have a rich history in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The unique substitution pattern of 4-ADCA provides a foundation for the design of novel therapeutic agents.

Anticancer Activity: Kinase Inhibition

A significant area of interest is the development of kinase inhibitors. The 4-aminobenzoic acid scaffold can be elaborated to target various kinases involved in cancer cell signaling.

A recent study detailed the synthesis of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] This study highlights the potential of halogenated 4-aminobenzoic acid analogs in cancer therapy. The hydrazine-1-carbothioamide derivatives, in particular, showed promising cytotoxic effects against several cancer cell lines by targeting EGFR and inducing apoptosis.[7]

The structure-activity relationship (SAR) of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors has also been explored, demonstrating that modifications to the benzoic acid moiety can significantly impact inhibitory activity.[8]

Derivative ClassTarget KinaseKey SAR InsightsReference
Hydrazine-1-carbothioamide derivatives of 4-amino-3-chlorobenzoateEGFRThe thioamide moiety is crucial for activity.[7]
4-(Thiazol-5-yl)benzoic acid analogsCK2Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid enhances antiproliferative activity.[8]
Quinazoline derivativesCDK9Substitutions at the 6-position of the quinazolin-4-one ring can improve CDK9 inhibitory activity.[9]
Modulation of Key Signaling Pathways

The development of small molecule inhibitors for critical signaling pathways in cancer is a major focus of modern drug discovery. The 4-ADCA scaffold has the potential to be elaborated into inhibitors of pathways such as Hedgehog and Wnt.

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in several cancers.[10] Small molecule inhibitors targeting components of this pathway, such as Smoothened (Smo), are of significant interest.[11][12] The structural features of 4-ADCA derivatives can be designed to interact with the Smoothened receptor.

G cluster_hedgehog Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activates Inhibitor 4-ADCA Derivative (Hypothetical) Inhibitor->SMO Inhibits

Caption: Hypothetical inhibition of the Hedgehog pathway by a 4-ADCA derivative.

  • Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[13][14] The development of small molecule inhibitors that can modulate this pathway is an active area of research.[14][15] The 4-ADCA scaffold can serve as a starting point for the design of Wnt pathway inhibitors.

Analytical and Purification Methodologies

The successful synthesis and development of 4-ADCA derivatives rely on robust analytical and purification techniques.

Characterization

Standard analytical techniques are used to confirm the structure and purity of 4-ADCA and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, the aromatic protons typically appear as a singlet in the ¹H NMR spectrum due to the symmetrical substitution pattern. The chemical shifts of the amino and carboxylic acid protons are solvent-dependent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Purification

High-performance liquid chromatography (HPLC) is the primary method for the purification of 4-ADCA derivatives.

  • Column Selection: A reversed-phase C18 column is commonly used for the purification of aromatic acids.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed. The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.[16]

  • Detection: UV detection at 254 nm or 280 nm is suitable for aromatic compounds.

  • Fraction Collection and Analysis: Fractions corresponding to the desired peak are collected, and their purity is confirmed by analytical HPLC before pooling and lyophilization.[17]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the dichlorination pattern, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The ability to readily derivatize both the amino and carboxylic acid functionalities allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research in this area will likely focus on:

  • Expansion of the chemical space: The synthesis of more complex heterocyclic derivatives of 4-ADCA.

  • Target identification: Elucidating the specific molecular targets of biologically active derivatives.

  • In vivo studies: Evaluating the efficacy and pharmacokinetic properties of promising lead compounds in animal models.

The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs in the quest for new and effective medicines.

References

An In-depth Technical Guide to the Historical Context of 4-Amino-3,5-dichlorobenzoic Acid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Growing Importance

4-Amino-3,5-dichlorobenzoic acid, a substituted aromatic amino acid, has emerged as a valuable building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of both an electron-donating amino group and electron-withdrawing chloro substituents on a benzoic acid scaffold, make it a versatile intermediate in the synthesis of a wide range of complex molecules. This guide delves into the historical context of its discovery, tracing the early synthetic pathways and the scientific landscape that led to its emergence.

The Dawn of Halogenated Anthranilic Acid Derivatives: A Mid-20th Century Development

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, evidence points to its origins within the broader exploration of halogenated aromatic compounds in the mid-20th century. The Beilstein Handbook, a comprehensive repository of organic compounds, records this molecule under the reference number 4-14-00-01279, indicating its established presence in the chemical literature.[1][2]

Early investigations into the chlorination of aminobenzoic acids laid the groundwork for the eventual synthesis of the 3,5-dichloro derivative. Research in this area was often driven by the desire to create new dyes, pharmaceuticals, and other specialty chemicals with tailored properties.

The Foundational Synthesis: A Tale of Protection and Halogenation

The most plausible and historically significant route to the first synthesis of this compound involves a two-step process starting from the readily available 4-aminobenzoic acid. Direct chlorination of 4-aminobenzoic acid is problematic, as the amino group is highly reactive and susceptible to oxidation and other side reactions. Therefore, a protection strategy is essential for a clean and efficient synthesis.

Part 1: Protection of the Amino Group

The initial and critical step in the early synthesis was the protection of the reactive amino group of 4-aminobenzoic acid. This was typically achieved through acetylation, a common and effective method in organic synthesis.

Experimental Protocol: Acetylation of 4-Aminobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-aminobenzoic acid is dissolved in a suitable solvent, typically glacial acetic acid.

  • Reagent Addition: Acetic anhydride is added to the solution in a slight molar excess.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 1-2 hours.

  • Work-up and Isolation: Upon cooling, the product, 4-acetylaminobenzoic acid, often crystallizes out of the solution. The crystals are collected by filtration, washed with cold water to remove any remaining acetic acid, and dried.

Part 2: Directed Chlorination and Final Deprotection

With the amino group safely protected as an acetamide, the aromatic ring could be selectively chlorinated at the positions ortho to the amino group (and meta to the deactivating carboxyl group).

Experimental Protocol: Chlorination and Saponification

  • Chlorination: 4-acetylaminobenzoic acid is suspended in a mixture of glacial acetic acid and hydrochloric acid.[3] Chlorine gas is then bubbled through the suspension, or another chlorinating agent is added. The reaction proceeds to yield 4-acetylamino-3,5-dichlorobenzoic acid.[3]

  • Saponification (Deprotection): The resulting 4-acetylamino-3,5-dichlorobenzoic acid is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong base like sodium hydroxide. This step, known as saponification, cleaves the acetyl group.[3]

  • Isolation: Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the final product, this compound, which can then be isolated by filtration, washed with water, and dried. The melting point of the resulting this compound is approximately 290°C.[3]

Visualizing the Pathway

The logical flow of this foundational synthesis can be represented with the following workflow diagram:

Synthesis_Workflow cluster_protection Step 1: Protection cluster_modification Step 2: Modification & Deprotection Start 4-Aminobenzoic Acid Acetylation Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Protected 4-Acetylaminobenzoic Acid Acetylation->Protected Chlorination Chlorination (Cl2, Acetic Acid/HCl) Protected->Chlorination Dichlorinated 4-Acetylamino-3,5-dichlorobenzoic Acid Chlorination->Dichlorinated Saponification Saponification (NaOH, H2O, Heat) Dichlorinated->Saponification FinalProduct This compound Saponification->FinalProduct

Caption: Foundational synthesis workflow for this compound.

The Scientific Rationale: Causality in Experimental Choices

The choice of this multi-step synthesis was not arbitrary but was grounded in the fundamental principles of organic chemistry of the era.

  • Necessity of Protection: The high reactivity of the amino group towards chlorinating agents necessitated its protection. Acetylation was a well-understood and reversible method to temporarily deactivate the amine.

  • Directing Effects: The acetylamino group is an ortho-, para-director, meaning it activates these positions for electrophilic aromatic substitution. The carboxyl group is a meta-director and a deactivator. In 4-acetylaminobenzoic acid, the powerful ortho-directing effect of the acetylamino group overrides the meta-directing effect of the carboxyl group, leading to chlorination at the 3 and 5 positions.

  • Robustness of Saponification: The amide bond of the protecting group is stable under the acidic conditions of chlorination but can be readily cleaved under basic conditions (saponification) to regenerate the free amine without affecting the newly installed chloro substituents.

Early Significance and Evolving Applications

While the initial impetus for the synthesis of this compound is not explicitly detailed in early publications, its utility as a chemical intermediate was likely recognized. A 1961 patent concerning 4-amino-3,5-dichloro-benzamides for potential use as tranquilizers, anticonvulsants, and anti-strychnine drugs indicates that by this time, the parent acid was a known starting material.

In the ensuing decades, this compound has found applications as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4] Its structural motifs have also been incorporated into agrochemicals, such as herbicides, and in the synthesis of specialized dyes.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 56961-25-2
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Cream to pale brown powder
Melting Point 290-293 °C (lit.)
Beilstein Reference 4-14-00-01279

Conclusion

The discovery of this compound was not a singular event but rather a logical progression in the field of synthetic organic chemistry. Its synthesis, rooted in the principles of functional group protection and directed electrophilic aromatic substitution, is a classic example of the strategies employed by chemists in the mid-20th century to create novel molecules with specific substitution patterns. From these foundational synthetic explorations, this compound has evolved into a commercially significant and versatile building block, underscoring the enduring legacy of early chemical research.

References

Methodological & Application

Application Note: Optimizing Mobile Phase Selection for the HPLC Analysis of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Amino-3,5-dichlorobenzoic acid. It delves into the critical role of mobile phase composition in achieving optimal separation, peak symmetry, and sensitivity. By exploring the physicochemical properties of the analyte, this guide explains the rationale behind the selection of mobile phase components, including organic modifiers, buffers, and pH adjustments. A detailed protocol for a reversed-phase HPLC method is presented, along with troubleshooting insights to address common chromatographic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this compound.

Introduction: The Analytical Challenge

This compound is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals. Accurate and precise quantification of this compound is crucial for quality control and research purposes. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for such non-volatile, polar compounds. However, the presence of both an acidic carboxylic acid group and a basic amino group on the aromatic ring presents a unique challenge in method development. The selection of an appropriate mobile phase is paramount to control the ionization state of the analyte, thereby influencing its retention, selectivity, and peak shape.

This guide will walk you through a systematic approach to mobile phase optimization, grounded in the principles of chromatographic theory and guided by international standards such as those from the International Council for Harmonisation (ICH).

Understanding the Analyte: Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO₂PubChem
Molecular Weight206.03 g/mol Sigma-Aldrich
Melting Point290-293 °C (lit.)Sigma-Aldrich, ChemicalBook
pKaData not readily available in searches, but expected to have an acidic pKa for the carboxylic acid and a basic pKa for the amino group.N/A
UV AbsorbanceExpected to have strong UV absorbance due to the aromatic ring.N/A

The key to analyzing this compound by RP-HPLC lies in managing its ionizable nature. The carboxylic acid and amino functional groups will exist in different protonation states depending on the pH of the mobile phase. This directly impacts the molecule's overall polarity and its interaction with the non-polar stationary phase.

The Core of the Method: Mobile Phase Selection

In reversed-phase HPLC, the mobile phase is typically a mixture of water (or an aqueous buffer) and a less polar organic solvent. The choice and proportion of these components dictate the retention and elution of the analyte.

The Role of pH: Ion Suppression for Optimal Peak Shape

For ionizable compounds like this compound, controlling the mobile phase pH is the most critical factor for achieving good chromatography. The goal is to suppress the ionization of the analyte to increase its hydrophobicity and, consequently, its retention on a C18 or similar reversed-phase column.

  • Acidic Mobile Phase: By lowering the pH of the mobile phase to at least two pH units below the pKa of the carboxylic acid group, we can ensure it remains in its protonated, less polar form (-COOH). This "ion suppression" leads to stronger interaction with the stationary phase, resulting in longer retention times and, crucially, improved peak symmetry. An acidic mobile phase will also ensure the amino group is in its protonated, ionized form (-NH3+), which might slightly decrease retention but is a necessary consequence of suppressing the carboxylate formation.

A common and effective choice for acidifying the mobile phase is the addition of a small percentage of an acid like phosphoric acid or formic acid. For methods intended for use with mass spectrometry (MS) detection, volatile acids like formic acid are preferred.

The Organic Modifier: Controlling Retention Time

The organic modifier, typically acetonitrile or methanol, is used to adjust the overall polarity of the mobile phase and control the elution strength.

  • Acetonitrile: Often the preferred choice due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency.

  • Methanol: A viable alternative that can offer different selectivity for complex mixtures.

The proportion of the organic modifier to the aqueous buffer is a key parameter for optimizing the retention time. A general rule of thumb in reversed-phase chromatography is that a 10% increase in the organic solvent concentration can decrease the retention time by a factor of 2 to 3.

The Aqueous Component: Buffering for Robustness

While a simple water/organic modifier mixture can be used, incorporating a buffer into the aqueous phase is highly recommended for method robustness. A buffer resists small changes in pH, which is critical when working with ionizable analytes. The buffer concentration should be sufficient to maintain a stable pH, typically in the range of 10-50 mM.

Recommended HPLC Protocol

This protocol outlines a starting point for the analysis of this compound. It is designed to be a robust foundation that can be further optimized based on the specific instrumentation and requirements of your laboratory, in line with USP General Chapter <621> guidelines for allowable adjustments.

Instrument and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Smaller particle sizes and different dimensions can be used for faster analysis, provided the method is appropriately scaled.

  • Vials: Amber glass vials to protect the analyte from light, if found to be light-sensitive.

Reagents and Solutions
  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade.

  • Standard: A certified reference standard of this compound.

  • Diluent: A mixture of water and acetonitrile, similar to the initial mobile phase composition, to ensure good peak shape.

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileThe organic modifier to elute the analyte.
Gradient Isocratic or GradientStart with an isocratic elution (e.g., 60:40 A:B). A gradient may be necessary for samples containing impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column. This can be adjusted based on column dimensions and desired analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and detector sensitivity.
Detection Wavelength To be determined by UV scan (typically 254 nm or λmax)The wavelength of maximum absorbance will provide the highest sensitivity.
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

System Suitability

Before running samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to assess parameters like:

  • Tailing Factor: Should be less than 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.

  • Resolution: A minimum resolution between the analyte peak and any other peaks must be demonstrated.

Method Development and Optimization Workflow

The process of developing and optimizing an HPLC method is a logical sequence of steps.

Application Notes and Protocols for the Utilization of 4-Amino-3,5-dichlorobenzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the strategic use of 4-Amino-3,5-dichlorobenzoic acid as a versatile intermediate in pharmaceutical synthesis. The unique structural characteristics of this molecule, featuring a reactive carboxylic acid, a nucleophilic amino group, and a dichlorinated aromatic ring, render it a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This document elucidates the fundamental chemical properties of this compound, details robust protocols for its application in amide bond formation, and presents a specific, step-by-step synthesis of a potential pharmacologically active compound. Furthermore, it addresses critical aspects of reaction monitoring, product purification, and safety considerations, ensuring a holistic and practical resource for the discerning researcher.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (ADBA) is a halogenated aromatic amino acid that has garnered significant interest in medicinal chemistry.[1][2] Its trifunctional nature—possessing an acidic carboxyl group, a basic amino group, and a lipophilic dichlorophenyl core—provides a rich platform for chemical modification and the introduction of diverse pharmacophoric elements. The chlorine substituents enhance the lipophilicity of derivative molecules, a property that can favorably influence membrane permeability and target engagement. Moreover, the electronic withdrawing nature of the chlorine atoms modulates the pKa of both the carboxylic acid and the amino group, influencing their reactivity and interaction with biological targets.

This guide will focus on the most prevalent application of ADBA in pharmaceutical synthesis: its role as a carboxylic acid component in amide bond formation. Amide linkages are fundamental to the structure of a vast number of approved drugs, prized for their metabolic stability and ability to participate in hydrogen bonding interactions within protein binding sites. By leveraging ADBA in amide coupling reactions, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel chemical entities.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂[3]
Molecular Weight 206.02 g/mol [3]
CAS Number 56961-25-2[3]
Appearance White to off-white crystalline solid[4]
Melting Point 290-293 °C (lit.)[5]
Solubility Limited solubility in water, soluble in organic solvents like DMF and DMSO.
pKa Data not readily available, but expected to be influenced by the electron-withdrawing chlorine atoms.

Safety and Handling:

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: Amide Bond Formation

The primary utility of this compound in pharmaceutical synthesis lies in its participation in amide coupling reactions. The carboxylic acid moiety can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine, leading to the formation of a stable amide bond.

The Mechanism of EDC/HOBt-Mediated Amide Coupling

One of the most common and efficient methods for amide bond formation in medicinal chemistry is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This combination offers high yields and minimizes side reactions, particularly racemization when chiral amines are used.[6]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid group of ADBA reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack by HOBt, forming an active HOBt ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea byproduct.

  • Nucleophilic Attack by the Amine: The amine coupling partner then attacks the carbonyl carbon of the HOBt ester, which is a better leaving group than the urea derivative.

  • Amide Bond Formation and Regeneration of HOBt: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide and regenerates HOBt, allowing it to participate in the catalytic cycle again.

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling ADBA This compound (R-COOH) EDC EDC O_acylisourea O-Acylisourea Intermediate ADBA->O_acylisourea + EDC EDC->O_acylisourea HOBt_ester Active HOBt Ester O_acylisourea->HOBt_ester + HOBt - Urea HOBt HOBt HOBt->HOBt_ester Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine - HOBt Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a novel benzamide derivative using this compound.

Synthesis of 4-Amino-3,5-dichloro-N-cyclopropylbenzamide

This protocol is adapted from a patented procedure and demonstrates a direct application of ADBA in the synthesis of a potential bioactive molecule.[7] The synthesis first involves the conversion of the carboxylic acid to an acid chloride, a highly reactive intermediate for amide bond formation.

Step 1: Synthesis of 4-Amino-3,5-dichlorobenzoyl chloride

Acid_Chloride_Formation ADBA This compound Acid_Chloride 4-Amino-3,5-dichlorobenzoyl chloride ADBA->Acid_Chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acid_Chloride Byproducts SO₂ + HCl Acid_Chloride->Byproducts Amide_Coupling_Workflow Acid_Chloride 4-Amino-3,5-dichlorobenzoyl chloride Reaction Reaction Mixture Acid_Chloride->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Base Triethylamine Base->Reaction Solvent Acetone/Ether Solvent->Reaction Filtration Filtration Reaction->Filtration Stir overnight Evaporation Evaporation Filtration->Evaporation Filtrate Purification Purification (Recrystallization) Evaporation->Purification Crude Product Final_Product 4-Amino-3,5-dichloro-N- cyclopropylbenzamide Purification->Final_Product

References

Application Notes and Protocols for 4-Amino-3,5-dichlorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Benzoic Acids in Herbicide Development

4-Amino-3,5-dichlorobenzoic acid is a key aromatic intermediate whose structural motifs are of significant interest in the synthesis of novel agrochemicals, particularly herbicides.[1][2] Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing chlorine atoms on a benzoic acid backbone, provides a versatile scaffold for chemical modification.[1] These features are crucial for tuning the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn govern its biological activity and selectivity.

This document provides a comprehensive guide for researchers in the agrochemical and drug development fields, detailing the application of this compound as a precursor for a synthetic auxin herbicide. We will explore the rationale behind its use, provide a detailed, field-proven protocol for its conversion into a model herbicidal compound, and delve into the biochemical mechanism of action that underpins its efficacy.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to successful synthesis and formulation.

PropertyValueSource
CAS Number 56961-25-2--INVALID-LINK--
Molecular Formula C₇H₅Cl₂NO₂--INVALID-LINK--
Molecular Weight 206.03 g/mol --INVALID-LINK--
Appearance Cream to pale brown powder--INVALID-LINK--
Melting Point 290-293 °C (decomposes)--INVALID-LINK--
Purity (Typical) ≥97%--INVALID-LINK--

Synthetic Protocol: From Precursor to a Model Auxinic Herbicide

The following protocol details the synthesis of a model N-substituted amide derivative of this compound. This class of compounds is analogous to known benzoic acid herbicides and is designed to exhibit auxin-like activity. The rationale for this transformation is to enhance the molecule's interaction with the target auxin receptors in plants.

Part 1: Synthesis of 4-Amino-3,5-dichlorobenzoyl Chloride

The initial step involves the activation of the carboxylic acid to a more reactive acyl chloride. This is a standard and highly effective method for preparing the substrate for amidation.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of dry DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-amino-3,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Part 2: Amidation to Form the Model Herbicide

This step involves the coupling of the activated acyl chloride with a suitable amine. For this model protocol, we will use cyclopropylamine, a common moiety in agrochemical structures.

Materials and Reagents:

  • 4-Amino-3,5-dichlorobenzoyl chloride (from Part 1)

  • Cyclopropylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 4-amino-3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM in a clean, dry flask under an inert atmosphere.

  • In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0°C in an ice bath.

  • Slowly add the amine solution dropwise to the stirred acyl chloride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cyclopropyl-4-amino-3,5-dichlorobenzamide.

Mechanism of Action: The Biochemical Basis of Herbicidal Activity

The synthesized N-cyclopropyl-4-amino-3,5-dichlorobenzamide is designed to function as a synthetic auxin herbicide. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant, leading to a lethal disruption of normal growth processes.[3]

The TIR1/AFB Receptor Complex: The Primary Target

The molecular basis of auxin herbicide action lies in their interaction with the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5]

  • Binding and Co-receptor Formation: The synthetic auxin binds to a pocket in the TIR1/AFB protein. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, forming a co-receptor complex.[5][6]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF complex.

  • Derepression of Auxin Response Genes: The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome. The degradation of these repressors leads to the derepression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes.[7]

Downstream Physiological Effects

The uncontrolled and prolonged activation of auxin-responsive genes leads to a cascade of phytotoxic effects:

  • Ethylene Production: A significant downstream effect is the induction of ethylene biosynthesis.[8] Ethylene is a plant hormone involved in senescence and stress responses, and its overproduction contributes to the necrotic symptoms observed in susceptible plants.

  • Abscisic Acid (ABA) Accumulation: Recent studies have highlighted the critical role of ABA accumulation in the mode of action of synthetic auxin herbicides. The upregulation of ABA biosynthesis genes leads to the downregulation of genes related to photosynthesis, ultimately contributing to plant death.[7]

  • Uncontrolled Growth: The massive induction of genes responsible for cell division and elongation leads to epinasty (twisting and curling of stems and leaves), callus-like tissue formation, and ultimately, the collapse of the plant's vascular system.

Visualizing the Synthetic Workflow and Mechanism of Action

Synthetic Workflow Diagram

Synthetic_Workflow Precursor This compound Activation Activation with SOCl₂ Precursor->Activation Step 1 AcylChloride 4-Amino-3,5-dichlorobenzoyl Chloride Activation->AcylChloride Amidation Amidation with Cyclopropylamine AcylChloride->Amidation Step 2 Product N-cyclopropyl-4-amino-3,5-dichlorobenzamide (Model Herbicide) Amidation->Product Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Synthetic Auxin (e.g., N-cyclopropyl-4-amino- 3,5-dichlorobenzamide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Promotes binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin Response Genes ARF->Auxin_Genes Activates Transcription Downstream Uncontrolled Gene Expression Auxin_Genes->Downstream Effects Phytotoxic Effects: - Ethylene Production - ABA Accumulation - Uncontrolled Growth Downstream->Effects

References

Application Notes and Protocols for the Quantification of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of 4-Amino-3,5-dichlorobenzoic Acid Quantification

This compound is a crucial chemical intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs). Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of final products. In drug development and manufacturing, rigorous analytical testing is required for process monitoring, impurity profiling, and stability studies. This document provides a comprehensive guide to the primary analytical techniques for the quantification of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in the field.

The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, required sensitivity and selectivity, and the availability of instrumentation. This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound.

Comparative Overview of Analytical Techniques

A thorough understanding of the capabilities and limitations of each analytical technique is essential for selecting the most suitable method for a given application. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and UV-Vis Spectrophotometry for the quantification of this compound. The data presented is based on typical performance for structurally similar compounds.[1][2]

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 10 - 100 ng/mL0.5 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 30 - 300 ng/mL1.5 - 30 ng/mL0.3 - 3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 5%< 10%

Expert Insight: While HPLC-UV offers a robust and cost-effective solution for routine analysis, GC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and impurity analysis.[2] UV-Vis Spectrophotometry, though less specific, serves as a rapid and simple screening tool for less complex sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The presence of an aromatic ring in its structure allows for sensitive detection using a UV detector.[1] A reverse-phase C18 column is typically employed, providing excellent separation based on the compound's hydrophobicity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Working Prepare Working Standards (Dilution Series) Stock->Working Inject Inject onto C18 Column Working->Inject Sample Prepare Sample (Dilution/Extraction) Sample->Inject Elute Isocratic/Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid to ensure good peak shape for the acidic analyte).[1][3] A gradient or isocratic elution can be optimized. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • UV Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but it is advisable to determine the wavelength of maximum absorbance (λmax) for this compound for optimal sensitivity.[1]

  • Injection Volume: 10 µL.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as methanol, to prepare a stock solution of 1 mg/mL.[1]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix.

    • Bulk Drug/Pure Substance: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the calibration curve.

    • Pharmaceutical Formulations: A simple dilution with the mobile phase may be sufficient.

    • Biological Matrices (e.g., plasma, urine): A protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required to remove interferences.

3. System Suitability and Validation:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections.

  • Method validation should be performed in accordance with ICH guidelines and includes assessment of specificity, linearity, range, accuracy, precision, and robustness.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis, GC-MS offers exceptional sensitivity and selectivity. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar amino and carboxylic acid functional groups into more volatile and thermally stable derivatives.[1][2] Esterification of the carboxylic acid and acylation of the amino group are common derivatization strategies.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Extract Sample Extraction Derivatize Derivatization (e.g., Esterification) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Derivatization (Esterification Example):

  • To a dried sample extract, add a suitable esterifying agent such as BF3-methanol or diazomethane.[5]

  • Caution: Diazomethane is explosive and carcinogenic and should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

  • Heat the reaction mixture as required by the chosen reagent to facilitate the formation of the methyl ester.

  • After the reaction is complete, neutralize the solution and extract the derivatized analyte into an appropriate organic solvent (e.g., hexane or ethyl acetate).

  • Concentrate the extract to a suitable volume before GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[1]

  • Oven Temperature Program: A typical program might start at 100-120°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes. This will need to be optimized for the specific derivative.

  • Injector Temperature: 250-280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron Ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for qualitative identification and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity during quantification.[2]

3. Data Analysis:

  • The mass spectrum of the derivatized this compound will show characteristic fragment ions that can be used for identification and quantification. The molecular ion and key fragment ions should be selected for SIM analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of this compound, particularly in straightforward matrices where high selectivity is not a primary concern. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

A more advanced spectrophotometric approach involves the formation of a colored charge-transfer complex.[1] For instance, 4-aminobenzoic acid has been shown to form a colored complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and a similar principle can be applied to its dichlorinated analog.

Detailed Protocol: UV-Vis Spectrophotometry (Direct Measurement)

1. Instrumentation:

  • A standard UV-Vis spectrophotometer.

2. Reagents and Solutions:

  • Solvent: Methanol is a suitable solvent for this compound.[2]

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range.

3. Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) against a methanol blank to determine the λmax.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve a known weight of the sample in methanol to a concentration that falls within the established calibration range. Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Conclusion: A Multi-faceted Approach to Accurate Quantification

The accurate quantification of this compound is a critical aspect of quality control in the pharmaceutical and chemical industries. The choice of analytical technique should be guided by the specific requirements of the analysis. HPLC-UV stands out as a versatile and reliable method for routine quantification. For applications demanding higher sensitivity and specificity, particularly for trace analysis, GC-MS with derivatization is the preferred approach. UV-Vis spectrophotometry offers a rapid and straightforward option for screening and analysis in less complex samples. By understanding the principles and applying the detailed protocols outlined in these application notes, researchers and scientists can confidently and accurately quantify this compound, ensuring the integrity and quality of their products.

References

Synthesis of Azo Dyes Utilizing 4-Amino-3,5-dichlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Amino-3,5-dichlorobenzoic Acid in Chromophore Design

This compound is a highly functionalized aromatic intermediate that serves as a pivotal building block in the synthesis of specialized organic molecules, most notably azo dyes and pigments.[1][2] The strategic placement of its functional groups—a primary aromatic amine, a carboxylic acid, and two chlorine atoms—offers a unique platform for fine-tuning the properties of the final colorant. The amino group is the reactive handle for the foundational diazotization reaction, which is the gateway to forming the chromophoric azo linkage (-N=N-).[3] The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group on the phenyl ring significantly influences the electronic environment of the resulting diazonium salt and, consequently, the spectral properties (color) and stability of the final dye. These substituents can enhance the lightfastness and overall durability of the dye. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes derived from this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation.

Core Principle: The Two-Pillar Synthesis of Azo Dyes

The synthesis of azo dyes from this compound is a well-established, two-step process:

  • Diazotization: The conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid).[1] This reaction is critically performed at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt.[4]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[4] The position of the coupling reaction on the coupling component is dictated by the directing effects of its activating group.

The vast array of available coupling components allows for the creation of a diverse library of azo dyes with a wide spectrum of colors and properties from a single diazo component.[5]

Experimental Protocols: A Representative Synthesis

While a specific dye derived directly from this compound with complete characterization data is not exhaustively documented in publicly available literature, the following protocols are based on established and analogous procedures for similar aminobenzoic acids.[3][6] This representative protocol details the synthesis of an azo dye by coupling diazotized this compound with 2-naphthol, a common and effective coupling component.

Part 1: Diazotization of this compound

The initial step is the formation of the diazonium salt. The low temperature is crucial to prevent the premature decomposition of this reactive intermediate.

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • 250 mL Beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

Procedure:

  • In a 250 mL beaker, create a suspension of one molar equivalent of this compound in a mixture of distilled water and a slight molar excess of concentrated hydrochloric acid.

  • Cool the suspension to 0–5 °C using an ice bath, with continuous and efficient stirring.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound. It is imperative to maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion.

  • The resulting solution contains the 4-carboxy-2,6-dichlorobenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling with 2-Naphthol

The second phase of the synthesis involves the electrophilic aromatic substitution of the diazonium salt onto the electron-rich 2-naphthol.

Materials and Equipment:

  • Solution of 4-carboxy-2,6-dichlorobenzenediazonium chloride (from Part 1)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl) (for "salting out")

  • 500 mL Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, forming the more reactive naphthoxide ion.

  • Cool this solution to 5–10 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution.

  • A brightly colored precipitate, the azo dye, should form almost immediately.

  • Continue to stir the reaction mixture in the ice bath for 30–60 minutes to ensure the coupling is complete.

  • The dye can be further precipitated by a process known as "salting out," which involves adding a significant amount of sodium chloride to the solution to decrease the solubility of the organic dye.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the collected dye precipitate with a small amount of cold water to remove any residual salts and unreacted starting materials.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Visualizing the Workflow and Chemical Transformation

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.

Experimental Workflow

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling start Suspend this compound in HCl and water cool1 Cool to 0-5 °C in ice bath start->cool1 add_nitrite Slowly add NaNO₂ solution (maintain 0-5 °C) cool1->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir1 Stir for 30 min at 0-5 °C add_nitrite->stir1 diazonium_salt Diazonium salt solution (use immediately) stir1->diazonium_salt couple Slowly add diazonium salt solution to 2-naphthol solution diazonium_salt->couple To Coupling Reaction prep_naphthol Dissolve 2-Naphthol in NaOH solution cool2 Cool to 5-10 °C prep_naphthol->cool2 cool2->couple stir2 Stir for 30-60 min couple->stir2 precipitate Precipitate dye (optional: 'salting out') stir2->precipitate isolate Isolate dye via vacuum filtration precipitate->isolate wash_dry Wash with cold water and dry isolate->wash_dry final_dye Purified Azo Dye wash_dry->final_dye

Caption: Experimental workflow for the synthesis of an azo dye.

General Reaction Scheme

G cluster_reagents cluster_product A This compound C 1. NaNO₂, HCl, 0-5 °C 2. NaOH B 2-Naphthol D Azo Dye Product C->D

References

Application Notes & Protocols: High-Purity Recovery of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the purification of 4-Amino-3,5-dichlorobenzoic acid (CAS: 56961-25-2), a critical building block in pharmaceutical and agrochemical synthesis.[1] Achieving high purity of this intermediate is paramount for ensuring the desired yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the fundamental principles behind each purification technique, empowering researchers to adapt and troubleshoot methodologies. We will detail protocols for recrystallization, acid-base extraction, and column chromatography, grounded in the specific physicochemical properties of the target molecule.

Physicochemical Profile & Strategic Considerations

Understanding the inherent properties of this compound is the cornerstone of developing an effective purification strategy. The molecule's structure is amphoteric, containing both a weakly acidic carboxylic acid group and a weakly basic amino group, affixed to a largely nonpolar dichlorinated aromatic ring.

Table 1: Key Physicochemical Properties of this compound

Property Value Significance for Purification
Molecular Formula C₇H₅Cl₂NO₂ Provides the basis for molecular weight calculation.[2][3]
Molecular Weight 206.03 g/mol Essential for calculating molar quantities in protocols.
Appearance Cream to pale brown powder Visual indicator of purity; darker colors often suggest impurities.[2][4][5]
Melting Point (m.p.) 290-293 °C (lit.) A high and sharp melting point is a key indicator of purity.[4][5] Its high value suggests strong crystal lattice energy, which is a critical factor for recrystallization solvent selection.
Predicted pKa 4.12 ± 0.10 This value for the carboxylic acid group confirms its weak acidic nature.[4][6] This property is exploited in acid-base extraction.

| Purity (Typical) | 97-98% | Commercial grades often contain 2-3% of impurities that must be removed for sensitive applications.[2][4] |

The Impact of Structure on Solubility

The molecule's solubility is complex:

  • Aqueous Solubility: Sparingly soluble in neutral water due to the hydrophobic dichlorobenzene core dominating the hydrophilic character of the amino and carboxyl groups.

  • pH-Dependent Solubility: Highly soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the sodium carboxylate salt. It is also soluble in aqueous acid (e.g., HCl) via the formation of the ammonium hydrochloride salt. This dual-solubility is the basis for purification by acid-base extraction.

  • Organic Solubility: Generally shows improved solubility in polar organic solvents like ethanol, methanol, and acetone, particularly upon heating.[7] It has poor solubility in nonpolar solvents like hexanes.

Common Impurity Profile

While specific impurities are synthesis-dependent, common contaminants may include:

  • Starting Materials: Unreacted precursors such as 3,5-dichlorobenzoic acid or 4-aminobenzoic acid.

  • Regioisomers: Isomers with different substitution patterns, such as 2-amino-3,5-dichlorobenzoic acid.[5]

  • Reaction Byproducts: Products from incomplete reactions (e.g., 4-amino-3-chlorobenzoic acid) or side reactions.

Overall Purification Strategy

The choice of purification method depends on the initial purity of the crude material and the final purity required. A multi-step approach is often the most effective.

Purification_Workflow cluster_start Initial Stage cluster_bulk Bulk Purification cluster_polish High-Purity Polishing cluster_analysis Analysis & Decision Crude_Material Crude 4-Amino-3,5- dichlorobenzoic acid Purity_Check1 Purity Assessment (TLC, MP, HPLC) Crude_Material->Purity_Check1 Recrystallization Protocol 1: Recrystallization Purity_Check2 Purity Assessment (TLC, MP, HPLC) Recrystallization->Purity_Check2 Acid_Base Protocol 2: Acid-Base Extraction Acid_Base->Purity_Check2 Chromatography Protocol 3: Column Chromatography Final_Product High-Purity Product (>99.5%) Chromatography->Final_Product Purity_Check1->Recrystallization Impurities have similar acidity Purity_Check1->Acid_Base Neutral or basic impurities present Purity_Check2->Chromatography Isomers or close impurities remain Purity_Check2->Final_Product Purity sufficient

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Recrystallization

Principle: This technique leverages the difference in solubility of the compound and its impurities in a chosen solvent at high and low temperatures. The goal is to select a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Solvent Selection

The high melting point suggests a strong, stable crystal lattice. Therefore, a solvent with strong solvating power, typically a polar protic solvent, is required to break this lattice at an elevated temperature.

Table 2: Recrystallization Solvent Screening

Solvent Rationale & Observations Recommendation
Ethanol/Water Ethanol will dissolve the compound when hot. The slow addition of hot water as an anti-solvent will reduce the solubility of the compound, promoting the formation of high-quality crystals upon cooling. Excellent. Offers fine control over the crystallization process.
Acetic Acid Acetic acid is a good solvent for many benzoic acid derivatives. However, its high boiling point can make it difficult to remove completely from the final product. Good, but requires thorough drying.

| Methanol | Similar to ethanol but its lower boiling point can sometimes lead to faster, less selective crystallization. | Viable alternative to ethanol. |

Step-by-Step Protocol (Ethanol/Water System)
  • Dissolution: In a fume hood, place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Hot Solvent Addition: Add the minimum volume of hot ethanol required to fully dissolve the solid with stirring on a hot plate. Start with ~50-60 mL and add more in small portions as needed. Causality: Using the minimum volume ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.

  • Anti-Solvent Addition: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn persistently cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation. Slow cooling is critical for the formation of large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water solution, followed by a wash with ice-cold water to remove residual solvent.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C overnight.

  • Verification: Assess purity by measuring the melting point. A sharp range close to the literature value (290-293 °C) indicates high purity.

Protocol 2: Purification via Acid-Base Extraction

Principle: This powerful technique exploits the amphoteric nature of the molecule. By converting the carboxylic acid to its water-soluble salt with a base, neutral organic impurities can be washed away. Subsequently, re-acidification precipitates the purified acid, leaving water-soluble impurities behind.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Add 1M NaOH (aq) Shake & Separate Aqueous Layer: Sodium 4-amino-3,5-dichlorobenzoate (Soluble) Organic Layer: Neutral Impurities start->step1:f0 step2 Aqueous Layer from Step 1 Wash with Ethyl Acetate to remove residual neutral impurities step1:f2->step2:f0 discard1 step1:f3->discard1 Discard step3 Washed Aqueous Layer Cool in ice bath Add 6M HCl (aq) dropwise until pH ~2 Pure Product Precipitates step2->step3:f0 discard2 step2:f1->discard2 Discard Wash end_node Filter, Wash with cold H₂O, and Dry step3->end_node

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Protocol
  • Dissolution in Base: Dissolve 10.0 g of crude material in ~100 mL of 1 M sodium hydroxide (NaOH) solution in a 500 mL beaker. Stir until all solids dissolve.

  • Transfer: Transfer the aqueous solution to a 500 mL separatory funnel.

  • Organic Wash: Add ~50 mL of ethyl acetate to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate. This step removes any neutral or basic organic impurities.

  • Separation: Drain the lower aqueous layer into a clean beaker. Discard the upper organic layer. Repeat the wash (steps 3-4) one more time for higher purity.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2. A thick white/cream precipitate will form. This step protonates the carboxylate, causing the neutral, water-insoluble acid to precipitate out.

  • Digestion: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven as described in Protocol 1.

Protocol 3: High-Purity Polishing by Column Chromatography

Principle: For removing structurally similar impurities like regioisomers, preparative column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

System Selection
  • Stationary Phase: Silica gel (230-400 mesh) is standard. Due to the acidic nature of the target compound, it will likely streak on untreated silica. Adding a small amount of acetic acid to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper bands.

  • Mobile Phase: A mixture of a nonpolar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate). A typical starting point is 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid. The ideal ratio should be determined by thin-layer chromatography (TLC) first, aiming for a target compound Rf of ~0.3.

Step-by-Step Protocol
  • TLC Analysis: Develop a TLC method to confirm separation between the desired product and impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a strong solvent (like acetone), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent and acetic acid.

References

Topic: Spectroscopic Analysis of 4-Amino-3,5-dichlorobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide for Researchers

Abstract

4-Amino-3,5-dichlorobenzoic acid is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its functional architecture—an aromatic amine, a carboxylic acid, and a specific dichlorination pattern—offers a versatile platform for creating complex molecular entities. A frequent and critical transformation of this intermediate is the esterification of its carboxylic acid group. This application note provides a comprehensive guide to the synthesis of ethyl 4-amino-3,5-dichlorobenzoate via a classic Fischer-Speier esterification. More importantly, it details a multi-technique spectroscopic workflow for the rigorous analysis and structural confirmation of the starting material and the ester product. We present detailed protocols for Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with expected data and interpretation guidelines. This document is intended for researchers, chemists, and quality control specialists in the fields of drug discovery, chemical process development, and materials science who require robust methods for reaction monitoring and product characterization.

Introduction and Reaction Principle

The structural integrity of synthesized molecules is the bedrock of chemical and pharmaceutical research. For an intermediate like this compound (Compound 1 ), each derivative must be unambiguously identified to ensure the success of subsequent synthetic steps and the validity of biological assays. Esterification is a fundamental reaction that modifies the polarity and reactivity of the carboxylic acid moiety, often as a preliminary step for further functionalization.

This guide focuses on the acid-catalyzed esterification of Compound 1 with ethanol to yield ethyl 4-amino-3,5-dichlorobenzoate (Compound 2 ). The reaction proceeds via the Fischer-Speier mechanism, an equilibrium process where an excess of the alcohol is typically used to drive the reaction to completion, as outlined in established organic synthesis protocols.[2] The subsequent analytical challenge lies in confirming the complete conversion of the carboxylic acid to the ethyl ester.

The workflow described herein follows a logical progression from synthesis to comprehensive characterization, ensuring a high degree of confidence in the final product's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Reactants (this compound + Ethanol + H₂SO₄) B Fischer-Speier Esterification (Reflux) A->B C Work-up & Neutralization (NaHCO₃) B->C D Extraction & Drying C->D E Purification (Recrystallization) D->E F FT-IR Spectroscopy E->F Isolated Product (Compound 2) G NMR Spectroscopy (¹H & ¹³C) E->G Isolated Product (Compound 2) H Mass Spectrometry E->H Isolated Product (Compound 2) I UV-Vis Spectroscopy E->I Isolated Product (Compound 2) J Structural Confirmation & Purity Assessment F->J G->J H->J I->J

Figure 1: Overall Experimental Workflow.

Experimental Protocols

Synthesis of Ethyl 4-amino-3,5-dichlorobenzoate (Compound 2)

This protocol is adapted from standard Fischer-Speier esterification procedures.[2]

Materials and Reagents:

Reagent/MaterialGradeNotes
This compound≥97%Starting material
Ethanol (EtOH)AnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Corrosive!
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization
Ethyl Acetate (EtOAc)Reagent GradeFor extraction
Brine (Saturated NaCl)Reagent GradeFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying
Deionized WaterHigh Purity

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.00 g).

  • Add anhydrous ethanol (20 eq, approx. 55 mL). Stir to suspend the solid.

  • Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.2 eq) dropwise. A transient increase in temperature and potential precipitation of the aminobenzoic acid salt may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (boiling point of ethanol is ~78°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cooling and Quenching: After completion, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of ethanol using a rotary evaporator.

  • Neutralization: Transfer the residue to a separatory funnel with ethyl acetate (50 mL) and deionized water (50 mL). Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL portions).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 4-amino-3,5-dichlorobenzoate as a solid.

Spectroscopic Analysis and Data Interpretation

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of the starting material and the final product.

G cluster_main Characterization Logic cluster_techniques Spectroscopic Techniques Analyte Synthesized Product FTIR FT-IR (Functional Groups) Analyte->FTIR NMR NMR (¹H, ¹³C) (Connectivity & Skeleton) Analyte->NMR MS Mass Spec. (Molecular Weight & Formula) Analyte->MS UV UV-Vis (Conjugated System) Analyte->UV Conclusion Confirmed Structure: Ethyl 4-amino-3,5-dichlorobenzoate FTIR->Conclusion NMR->Conclusion MS->Conclusion UV->Conclusion

Figure 2: Logic of Spectroscopic Confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups and confirming the conversion of the carboxylic acid to an ester.

Protocol: Acquire spectra using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[3] Scan from 4000 to 400 cm⁻¹.

Interpretation: The key transformation to observe is the disappearance of the broad carboxylic acid O-H stretch and the appearance of characteristic ester C-O stretches.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupCompound 1 (Starting Acid)Compound 2 (Ester Product)Rationale for Change
N-H Stretch (Amine)~3450-3350 (doublet)~3450-3350 (doublet)Unchanged. Confirms amine group is intact.
O-H Stretch (Acid)~3300-2500 (very broad)AbsentDisappearance confirms loss of carboxylic acid.
C=O Stretch~1700-1680 (strong)~1720-1700 (strong)Shift to higher frequency is typical for ester vs. acid.
C-O StretchN/A~1300-1150 (strong)Appearance confirms formation of the ester linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework of the molecule.

Protocol: Dissolve a ~10-20 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

¹H NMR Interpretation (Compound 2): The proton NMR spectrum gives clear evidence of the ethyl group's incorporation.

  • Aromatic Protons: The two equivalent protons on the benzene ring will appear as a singlet, typically in the range of δ 7.5-8.0 ppm.

  • Amine Protons: A broad singlet corresponding to the two -NH₂ protons will appear, usually between δ 4.0-5.0 ppm. Its position can be variable and it is D₂O exchangeable.

  • Ethyl Group Protons: This is the key signature. A quartet corresponding to the -OCH₂- protons will be seen around δ 4.3 ppm, coupled to a triplet from the -CH₃ protons around δ 1.3 ppm.[4][5] The integration ratio of these signals (singlet:quartet:triplet) should be 2:2:3.

¹³C NMR Interpretation (Compound 2): The carbon NMR confirms the presence of all unique carbon atoms.

  • Carbonyl Carbon: The ester C=O carbon will appear downfield, around δ 165 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic ring carbons. The carbon bearing the ester group (C-CO) will be around δ 120-125 ppm, the carbons bearing chlorine (C-Cl) will be around δ 120-130 ppm, the carbon with the amine group (C-N) will be upfield around δ 145-150 ppm, and the carbons ortho to the ester (C-H) will be around δ 130-135 ppm.

  • Ethyl Group Carbons: The -OCH₂- carbon will be found around δ 61 ppm, and the -CH₃ carbon will be upfield around δ 14 ppm.[5][6]

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Compound 2

Group¹H NMR (Predicted)¹³C NMR (Predicted)
-CH₃ (ethyl)~1.3 (t, 3H)~14
-CH₂- (ethyl)~4.3 (q, 2H)~61
-NH₂~4.5 (br s, 2H)N/A
Ar-H~7.8 (s, 2H)~133
Ar-CON/A~122
Ar-ClN/A~125
Ar-NN/A~148
C=ON/A~165

(Note: Predicted values are based on analogous structures and may vary slightly based on solvent and experimental conditions.)

Mass Spectrometry (MS)

MS provides the molecular weight and, through isotopic patterns, confirms the elemental composition.

Protocol: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or by GC-MS with Electron Ionization (EI).

Interpretation: The molecular formula for ethyl 4-amino-3,5-dichlorobenzoate is C₉H₉Cl₂NO₂.[7][8]

  • Molecular Weight: The monoisotopic mass is approximately 233.00 g/mol .[7]

  • Isotopic Pattern: The most critical diagnostic feature will be the isotopic pattern of the molecular ion ([M]⁺˙ or [M+H]⁺). Due to the two chlorine atoms, a characteristic cluster of peaks will be observed. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • M peak: Contains two ³⁵Cl atoms.

    • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

    • M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster will be approximately 9:6:1 . Observing this pattern is definitive proof of a dichlorinated compound.

Table 3: Predicted m/z Values for the Molecular Ion Cluster of Compound 2

IonIsotopic CompositionPredicted m/zExpected Relative Intensity
[M]⁺C₉H₉(³⁵Cl)₂NO₂~233.00100% (base ratio)
[M+2]⁺C₉H₉(³⁵Cl)(³⁷Cl)NO₂~235.00~65%
[M+4]⁺C₉H₉(³⁷Cl)₂NO₂~236.99~11%
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

Protocol: Dissolve a small, accurately weighed amount of the sample in a UV-transparent solvent (e.g., ethanol or methanol) to prepare a dilute solution. Scan the absorbance from approximately 200 to 400 nm.

Interpretation: Aromatic amines typically exhibit two primary absorption bands (π→π* transitions).[9] The esterification of the carboxylic acid group is expected to cause a slight shift (hypsochromic or bathochromic) in the position of the maximum absorbance (λmax) compared to the starting material due to the change in the electronic nature of the substituent. Comparing the spectrum of the product to the starting material can serve as a useful secondary check for reaction completion.

Summary and Conclusion

The successful synthesis and characterization of reaction products are paramount in chemical research and development. This guide outlines a robust and reliable workflow for the synthesis of ethyl 4-amino-3,5-dichlorobenzoate and its subsequent analysis. By systematically applying FT-IR, NMR (¹H and ¹³C), Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve an unambiguous structural confirmation of the target molecule. The convergence of data from these orthogonal techniques—the functional group changes seen in IR, the precise atomic connectivity from NMR, and the molecular formula confirmation from MS—provides the highest level of confidence in the experimental outcome.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. We will explore the underlying physicochemical reasons for these challenges and provide practical, step-by-step troubleshooting protocols to achieve successful dissolution for your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a multifaceted molecule presenting a unique solubility puzzle. Its structure contains:

  • A hydrophilic carboxylic acid group (-COOH) capable of hydrogen bonding.

  • A hydrophilic amino group (-NH2) that also participates in hydrogen bonding.

  • A hydrophobic dichlorinated benzene ring , which significantly increases the molecule's lipophilicity and contributes to a stable crystal lattice structure.

This combination of polar functional groups on a nonpolar backbone, along with a high melting point of 290-293 °C, indicates strong intermolecular forces within the crystal lattice.[1][2] Overcoming this lattice energy is the primary barrier to dissolution. This guide provides systematic strategies to disrupt these forces and enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in common organic solvents?

A1: The poor solubility is a direct result of its molecular structure. The molecule is amphoteric, meaning it has both an acidic group (-COOH) and a basic group (-NH2).[3] These groups can form strong intermolecular hydrogen bonds with each other, creating a very stable crystal lattice. The two chlorine atoms further contribute to a planar, rigid structure that packs efficiently. Dissolving the compound requires a solvent system that can effectively break these strong intermolecular bonds and solvate both the polar and nonpolar regions of the molecule.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on its structure, which is a derivative of p-aminobenzoic acid (PABA), polar solvents are the best starting point.[3] We recommend screening solvents in the following order of likely effectiveness:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often the most effective due to their high polarity and ability to disrupt hydrogen bonds.

  • Polar Protic Solvents: Alcohols like ethanol and methanol can also be effective, as they can hydrogen bond with the solute.[3]

  • Other Solvents: For specific applications, ethyl acetate or glacial acetic acid may be considered.[3][4]

It is crucial to test solubility in small quantities before scaling up any experiment.

Q3: I managed to dissolve the compound by heating, but it crashed out of solution upon cooling. How can I prevent this?

A3: This phenomenon, precipitation upon cooling, occurs because the solution becomes supersaturated as the temperature drops.[3] The kinetic energy is no longer sufficient to keep the solute dissolved. To prevent this, consider these strategies:

  • Use a Co-solvent System: A mixture of solvents can often provide greater solvating power and stability at lower temperatures than a single solvent. See Protocol 2.2 for a detailed approach.

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining the solution at a moderately elevated temperature can keep the compound dissolved.[3]

  • Work at a Lower Concentration: The simplest solution is often to work with a more dilute solution that remains below the saturation point at room temperature.[3]

Q4: Can pH adjustment be used to increase solubility in organic media?

A4: Yes, this is an advanced and highly effective technique. While pH is technically a measure in aqueous solutions, the underlying principle of acid-base chemistry applies. By converting either the carboxylic acid or the amino group into a salt, you introduce ionic character, which dramatically disrupts the crystal packing and can significantly boost solubility.[3] This involves adding an organic base (e.g., triethylamine, DBU) to deprotonate the carboxylic acid or an organic acid (e.g., methanesulfonic acid) to protonate the amino group. See Protocol 2.4 for a detailed methodology.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to address specific solubility issues.

Issue 1: The compound will not dissolve in a single selected solvent at room temperature.

This is the most common challenge. The solution is a systematic approach involving solvent screening and the use of co-solvents.

Protocol 2.1: Systematic Solvent Screening Workflow

This protocol allows you to efficiently test a range of solvents to find the most suitable one for your needs.

Methodology:

  • Preparation: Weigh 1-2 mg of this compound into several small, labeled vials.

  • Solvent Addition: To the first vial, add a recommended solvent (see Table 2) dropwise, starting with 100 µL.

  • Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.

  • Observation: Observe the vial. If the solid is fully dissolved, record the approximate concentration.

  • Incremental Addition: If the solid is not dissolved, add another 100 µL of the solvent and repeat steps 3-4. Continue this process up to a total volume of 1 mL.

  • Heating: If the compound is still not dissolved, gently warm the vial to 40-50°C and observe any change in solubility. Note if the compound precipitates upon cooling to room temperature.

  • Documentation: Record all observations in a table, noting whether the compound is insoluble, sparingly soluble, or freely soluble in each solvent tested.

G start Start: Weigh Compound (1-2 mg) add_solvent Add 100 µL of Test Solvent start->add_solvent vortex Vortex for 60s add_solvent->vortex check_dissolved Is Compound Dissolved? vortex->check_dissolved check_volume Total Volume > 1 mL? check_dissolved->check_volume No success Success: Record Solvent & Conc. check_dissolved->success Yes add_more Add another 100 µL (Total < 1 mL) add_more->vortex check_volume->add_more No warm Gently Warm (40-50°C) check_volume->warm Yes check_dissolved_warm Is Compound Dissolved? warm->check_dissolved_warm check_dissolved_warm->success Yes (Note Temp Dependence) failure Failure: Try New Solvent or Protocol 2.2 check_dissolved_warm->failure No

Caption: Workflow for Systematic Solvent Screening.

Protocol 2.2: The Co-Solvent Approach

Co-solvency uses a mixture of solvents to achieve a solubilizing power greater than either individual solvent.[5][6] This is particularly effective for molecules with both polar and nonpolar regions.

Methodology:

  • Select Primary Solvent: Choose the best single solvent identified in Protocol 2.1 (e.g., DMSO), where the compound shows at least partial solubility. This will be your primary solvent.

  • Select Co-Solvent: Choose a miscible co-solvent with different properties (e.g., a less polar solvent like ethanol or a more polar one like water, if appropriate).

  • Prepare Stock Solution: Dissolve or suspend a known quantity of this compound in a minimal volume of the primary solvent (e.g., 10 mg in 200 µL of DMSO).

  • Titrate with Co-Solvent: While vortexing, slowly add the co-solvent dropwise to the stock solution.

  • Observe for Clarity: Continue adding the co-solvent until the solution becomes clear. Record the final ratio of the two solvents (e.g., 1:1 DMSO:Ethanol).

  • Check Stability: Allow the clear solution to stand at room temperature for at least one hour to ensure it remains stable and does not precipitate.

Issue 2: High experimental concentrations are required, but solubility remains limited even with co-solvents.

When high concentrations are non-negotiable, altering the chemistry of the molecule itself through salt formation is the most robust strategy.

Protocol 2.4: Salt Formation for Enhanced Solubility

This protocol converts the neutral molecule into an organic salt, disrupting the crystal lattice and leveraging ionic interactions to dramatically improve solubility.

Methodology:

  • Setup: In a vial, suspend a known amount of this compound (e.g., 10 mg) in your chosen organic solvent or co-solvent system (e.g., 0.5 mL of THF or Ethanol).

  • Choose a Base or Acid:

    • To form a carboxylate salt (anionic): Use a non-nucleophilic organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • To form an ammonium salt (cationic): Use a strong organic acid like methanesulfonic acid or p-toluenesulfonic acid.

  • Stoichiometric Addition: Add approximately 1.0 to 1.1 molar equivalents of the chosen base or acid to the suspension. For example, for 10 mg of the compound (approx. 0.0485 mmol), you would add ~5 µL of TEA.

  • Agitation and Observation: Vortex the mixture at room temperature. In most cases, the suspension will rapidly clarify as the soluble salt is formed.

  • Verification (Optional): The formation of the salt can be confirmed by techniques such as NMR (observing shifts in the protons near the acid/amino group) or by evaporating the solvent to isolate the salt and observing its different physical properties (e.g., melting point).

Caption: General scheme for solubility enhancement via salt formation.

Reference Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO₂PubChem[7]
Molecular Weight206.03 g/mol Sigma-Aldrich[1]
AppearanceCream to pale brown powderThermo Scientific[8]
Melting Point290-293 °C (lit.)Sigma-Aldrich[1]
InChIKeyUHXYYTSWBYTDPD-UHFFFAOYSA-NPubChem[7]

Table 2: Recommended Organic Solvents for Initial Screening

Solvent ClassSolventRationale & Remarks
Polar Aprotic Dimethyl sulfoxide (DMSO)Excellent hydrogen bond acceptor; often the most effective solvent for complex, poorly soluble compounds.[3][9]
Dimethylformamide (DMF)Similar to DMSO, highly polar and effective at solvating polar functional groups.[3]
Polar Protic Ethanol / MethanolCan act as both hydrogen bond donors and acceptors. Generally less effective than DMSO but useful for many applications.[3][10]
Ethers Tetrahydrofuran (THF)Moderate polarity. Can be a useful co-solvent, especially in salt formation protocols.[6]
Esters Ethyl AcetateLower polarity. May be effective, particularly for derivatives where hydrophobicity is increased.[3][4]
Acids Glacial Acetic AcidCan protonate the amino group, enhancing solubility. Useful if the acidic environment is compatible with the experiment.[4]

References

Common side reactions with 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experimentation with this versatile intermediate. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the success of your synthetic endeavors.

Introduction to this compound

This compound (CAS 56961-25-2) is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique structure, featuring an aromatic amine, a carboxylic acid, and two chlorine atoms, provides a distinct reactive profile.[2] However, the interplay of these functional groups can also lead to specific side reactions and experimental challenges. This guide will walk you through the most common issues, explaining the underlying chemical principles and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is predominantly used as an intermediate in the synthesis of a variety of complex molecules. Its most significant applications are in the development of pharmaceutical ingredients, particularly anti-inflammatory and analgesic agents.[3] It also serves as a precursor for herbicides in the agrochemical industry and in the synthesis of specialized dyes and pigments.[1][3]

Q2: What are the main safety concerns when handling this compound?

A2: this compound is classified as a skin, eye, and respiratory irritant.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[5] Avoid creating dust when handling the solid material.[5]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a cream-colored powder with a melting point in the range of 290-293 °C.[1][6] Its molecular weight is 206.03 g/mol .[7]

Troubleshooting Guide: Common Side Reactions

This section delves into specific experimental problems you may encounter. We will explore the causality of these issues and provide step-by-step troubleshooting protocols.

Part 1: Reactions Involving the Amino Group

The amino group in this compound is a nucleophilic center and an activating group on the aromatic ring, which can lead to several common side reactions.

Issue 1: Low Yield and Di-acylation during N-Acylation

  • Question: I am attempting to mono-acylate the amino group of this compound, but I am observing a significant amount of the di-acylated byproduct and a low yield of my desired product. What is causing this?

  • Expert Analysis: Di-acylation is a common side reaction when acylating anilines, especially under forcing conditions.[8] While the initial N-acyl group is moderately deactivating, a second acylation can occur if the reaction is driven too hard. The presence of two electron-withdrawing chlorine atoms on the ring in this compound makes the amino group less nucleophilic than in aniline, but di-acylation can still be a competitive process.

  • Troubleshooting Protocol:

    • Choice of Acylating Agent: If using a highly reactive acylating agent like an acid chloride or anhydride, consider switching to a less reactive one.[8]

    • Reaction Conditions:

      • Temperature: Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

      • Stoichiometry: Use a strict 1:1 stoichiometry of the acylating agent to the this compound.

      • Addition: Add the acylating agent dropwise to the solution of the amine to maintain a low concentration of the acylating agent throughout the reaction.

    • Base: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine to scavenge the acid byproduct without competing in the acylation.

Issue 2: Over-alkylation in N-Alkylation Attempts

  • Question: My goal is to achieve mono-N-alkylation, but my reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity?

  • Expert Analysis: A common challenge in the N-alkylation of primary amines is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[8]

  • Troubleshooting Protocol:

    • Stoichiometry: Use a significant excess of the amine (this compound) relative to the alkylating agent. This statistically favors the mono-alkylation product.

    • Reaction Conditions:

      • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Solvent: Use a solvent that does not significantly favor the solubility of the more substituted product.

    • Alternative Strategy: Reductive Amination: If direct alkylation proves difficult to control, consider a reductive amination approach. Reacting this compound with an aldehyde or ketone to form an imine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride, can provide better selectivity for the mono-alkylated product.

Part 2: Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality also presents its own set of potential side reactions, most notably decarboxylation.

Issue 3: Unwanted Decarboxylation

  • Question: During my reaction, which is performed at an elevated temperature, I am seeing a significant amount of a byproduct that I suspect is 2,6-dichloroaniline. Is this due to decarboxylation?

  • Expert Analysis: Yes, decarboxylation, the loss of CO2 from the carboxylic acid group, is a likely side reaction, especially under heating.[3] Aromatic acids are more prone to decarboxylation than their aliphatic counterparts.[3] The reaction can be catalyzed by heat, acidic or basic conditions, and certain metals like copper.[3]

  • Troubleshooting Protocol:

    • Temperature Control: If possible, conduct the reaction at a lower temperature. Explore alternative catalysts or reagents that may allow for milder reaction conditions.

    • pH Control: Avoid strongly acidic or basic conditions if they are not essential for the desired transformation. Neutral or near-neutral pH is generally less conducive to decarboxylation.

    • Catalyst Choice: If a metal catalyst is being used, ensure it is not one known to promote decarboxylation.

In-Depth Focus: Peptide Coupling Reactions

A primary application of this compound is its incorporation into peptide chains. This process, however, is fraught with potential side reactions that can compromise the integrity of the final peptide.

Issue 4: Racemization of the Coupled Amino Acid

  • Question: After coupling this compound to a chiral amino acid, I am observing significant epimerization (racemization) of the chiral center. What is the cause and how can I prevent it?

  • Expert Analysis: Racemization is a critical issue in peptide synthesis, leading to a loss of stereochemical purity and biological activity.[9] The primary mechanism is the formation of a 5(4H)-oxazolone intermediate from the activated C-terminal of the N-protected chiral amino acid. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[9]

  • Troubleshooting Workflow:

    G Start High Racemization Detected CouplingReagent Evaluate Coupling Reagent Start->CouplingReagent Step 1 BaseSelection Assess Base Choice CouplingReagent->BaseSelection Step 2 sub_CouplingReagent Use onium salts (HATU, HCTU) with additives (HOAt, OxymaPure). Avoid carbodiimides (DCC, DIC) without additives. ReactionConditions Optimize Reaction Conditions BaseSelection->ReactionConditions Step 3 sub_BaseSelection Use a weak, sterically hindered base (NMM, 2,4,6-collidine). Avoid strong bases (TEA, DBU). ActivationTime Minimize Pre-activation Time ReactionConditions->ActivationTime Step 4 sub_ReactionConditions Lower the reaction temperature (e.g., 0 °C). Use a less polar aprotic solvent. End Racemization Minimized ActivationTime->End sub_ActivationTime Consider in situ activation.

  • Optimized Protocol for Low-Racemization Peptide Coupling:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add a weak, sterically hindered base (e.g., N-methylmorpholine (NMM), 2.0 eq.).

    • In a separate vessel, dissolve the coupling reagent (e.g., HATU, 1.0 eq.) in the anhydrous solvent.

    • Slowly add the coupling reagent solution to the reaction mixture at 0 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with the standard workup and purification procedures.

Issue 5: Formation of Guanidinylation Product

  • Question: I am observing a byproduct with a mass corresponding to the addition of the coupling reagent to the N-terminus of my peptide. What is this and how can I avoid it?

  • Expert Analysis: This side reaction is known as guanidinylation. It occurs when uronium/aminium-based coupling reagents (like HATU or HBTU) react directly with the unprotected N-terminal amine of a peptide, forming a guanidinium group that irreversibly terminates the peptide chain. [10]* Troubleshooting Protocol:

    • Pre-activation: Activate the carboxylic acid of the incoming amino acid with the coupling reagent before adding it to the reaction mixture containing the free amine of the this compound. This ensures that the activated species is consumed in the desired amide bond formation rather than reacting with the N-terminus.

    • Stoichiometry: Use a slight excess of the activated amino acid to ensure complete coupling to the free amine.

Data Summary Table

IssueCommon CauseKey Troubleshooting Steps
Di-acylation Highly reactive acylating agent, high temperatureUse less reactive acylating agent, lower temperature, control stoichiometry
Over-alkylation Secondary amine product is more nucleophilicUse excess of the primary amine, lower temperature
Decarboxylation High temperature, acidic/basic conditionsLower reaction temperature, maintain neutral pH
Racemization Oxazolone formationUse onium salt coupling reagents with additives, weak sterically hindered base, low temperature
Guanidinylation Direct reaction of coupling reagent with N-terminusPre-activate the carboxylic acid before adding to the amine component

Visualizing Reaction Pathways

To better understand the challenges, let's visualize the key reaction pathways.

G Reactants This compound + N-protected Amino Acid Activation Activation with Coupling Reagent Reactants->Activation Decarboxylation Decarboxylation Reactants->Decarboxylation Side Reaction (under heat/base) Coupling Peptide Bond Formation Activation->Coupling Racemization Racemization via Oxazolone Formation Activation->Racemization Side Reaction Guanidinylation Guanidinylation Activation->Guanidinylation Side Reaction DesiredProduct Desired Dipeptide Coupling->DesiredProduct

Caption: Key reaction and side-reaction pathways in peptide coupling.

Conclusion

Successfully employing this compound in synthesis requires a proactive understanding of its reactivity. By anticipating and mitigating common side reactions such as di-acylation, decarboxylation, and racemization, researchers can significantly improve yields, purity, and the overall efficiency of their experimental workflows. This guide provides the foundational knowledge and practical steps to navigate these challenges, ensuring more reliable and reproducible results.

References

Technical Support Center: Optimizing HPLC Peak Shape for 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the chromatographic analysis of 4-Amino-3,5-dichlorobenzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving optimal peak shape for this compound. Its unique amphoteric structure presents specific hurdles that require a systematic and well-understood approach to method development. This guide provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve common peak shape abnormalities.

Section 1: Understanding the Analyte: The Root of the Challenge

Q: What are the key physicochemical properties of this compound that affect its chromatography?

A: The primary challenge in the HPLC analysis of this compound stems from its molecular structure, which contains both a weakly acidic carboxylic acid group and a weakly basic amino group. This makes the molecule amphoteric, meaning its net charge and polarity are highly dependent on the pH of the mobile phase. This pH-dependent behavior is the single most critical factor influencing its retention and peak shape in reversed-phase HPLC.

Operating at a mobile phase pH close to the analyte's pKa will result in the co-existence of both ionized and non-ionized forms, leading to poor peak shapes such as broadening or splitting.[1][2][3][4] The key is to select a pH that ensures the analyte is in a single, stable ionic state.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC
Molecular Formula C₇H₅Cl₂NO₂-
Molecular Weight 206.03 g/mol Influences mass spectrometry detection parameters.
Structure Contains a carboxylic acid (-COOH) and an amino (-NH₂) group.Amphoteric nature; ionization state is pH-dependent.
Predicted pKa ~4.12[5][6]Critical for mobile phase pH selection. At pH ~4.12, the molecule will be 50% ionized, causing severe peak shape issues.
Appearance Cream-colored powder[7][8]Standard sample preparation protocols are applicable.

Section 2: Diagnosing Common Peak Shape Problems

Poor peak shape is a symptom of an underlying issue in the chromatographic system or method. For this compound, the cause is often chemical. Below is a systematic guide to diagnosing the problem.

Q: My peak is tailing. What are the likely causes for this specific compound?

A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue for amine-containing compounds. The primary causes are:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the basic amino group on your analyte and acidic silanol groups (Si-OH) on the silica surface of the column packing.[9][10][11] At mid-range pH values (e.g., pH 3-7), silanol groups can be deprotonated (SiO⁻) and form strong ionic interactions with the protonated amino group (NH₃⁺), causing a secondary, stronger retention mechanism that leads to tailing.

  • Insufficient Buffer Concentration: If the buffer concentration is too low (typically <10 mM), it may not have the capacity to maintain a consistent pH on the column surface, especially after injection of the sample, leading to pH fluctuations and tailing.[12]

  • Column Contamination: Heavy metals or other contaminants on the column can also create active sites that interact with the analyte.[10]

Q: Why is my peak fronting?

A: Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to specific issues:

  • Column Overload: Injecting a sample that is too concentrated is a classic cause of fronting.[13][14][15] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting earlier.[15] The solution is straightforward: dilute your sample or reduce the injection volume.[15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving in 100% acetonitrile for a mobile phase of 30% acetonitrile), the sample band will not focus correctly on the column head, leading to distortion.[13][14][16]

Q: I'm seeing a split or shouldered peak. What does this mean?

A: For an ionizable compound like this compound, a split or shouldered peak is a strong indicator of a specific chemical issue:

  • Mobile Phase pH is Too Close to the Analyte pKa: This is the most probable cause. When the mobile phase pH is within approximately 1.5 units of the analyte's pKa (~4.12), both the ionized (more polar) and non-ionized (less polar) forms of the molecule exist in significant concentrations.[1][3] These two forms have different retention times, but the difference is not large enough to resolve them into two separate peaks, resulting in a split or distorted single peak.[3][4]

  • Column Void or Channeling: A physical disruption at the head of the column can cause the sample to travel through two different paths, leading to a split peak for all analytes in the chromatogram.[13][17]

  • Partially Blocked Frit: Similar to a column void, a partially blocked inlet frit can cause non-uniform flow and result in peak splitting.[17]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the root cause of poor peak shape.

PeakShape_Troubleshooting start Observe Poor Peak Shape (Tailing, Fronting, Split) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Likely System/Hardware Issue check_all_peaks->system_issue Yes single_peak_issue Likely Method/Chemical Issue check_all_peaks->single_peak_issue No check_frit Check for Blocked Frit or Column Void system_issue->check_frit check_connections Check for Leaks or Extra-Column Volume check_frit->check_connections peak_type What is the peak shape? single_peak_issue->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting split Split / Shouldered peak_type->split Split tailing_cause1 Check Mobile Phase pH (Is it > 3?) tailing->tailing_cause1 tailing_sol1 Lower pH to 2.5-3.0 to protonate silanols tailing_cause1->tailing_sol1 Yes tailing_cause2 Check Buffer Strength (Is it < 10 mM?) tailing_cause1->tailing_cause2 No tailing_sol2 Increase Buffer Concentration to 20-25 mM tailing_cause2->tailing_sol2 Yes fronting_cause1 Check Sample Concentration fronting->fronting_cause1 fronting_sol1 Dilute Sample 10-fold or Reduce Injection Volume fronting_cause1->fronting_sol1 High fronting_cause2 Check Sample Solvent fronting_cause1->fronting_cause2 OK fronting_sol2 Dissolve Sample in Mobile Phase or Weaker Solvent fronting_cause2->fronting_sol2 Stronger than Mobile Phase split_cause1 Is Mobile Phase pH between 3.0 and 5.5? split->split_cause1 split_sol1 Adjust pH to < 3.0 (or > 6.0) split_cause1->split_sol1 Yes

Caption: Troubleshooting workflow for HPLC peak shape issues.

Section 3: Strategic Method Development and Optimization

A robust method starts with a clear understanding of the analyte's chemistry. For this compound, all optimization decisions should revolve around controlling its ionization state.

Q: How do I select the optimal mobile phase pH?

A: This is the most powerful parameter for controlling retention and peak shape.[1][3][18] The rule of thumb is to choose a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[19][20][21] Since the pKa of this compound is ~4.12, you have two primary options:

  • Low pH (Recommended): Adjust the mobile phase to a pH between 2.5 and 3.0. At this pH, the carboxylic acid group will be fully protonated (-COOH) and neutral, while the amino group will be protonated (-NH₃⁺) and positively charged. This approach suppresses the ionization of the acidic group, leading to better retention in reversed-phase mode.[22][23] More importantly, it ensures the analyte exists in a single, stable ionic form. This low pH also protonates column silanols, minimizing secondary interactions that cause peak tailing.[11][24]

  • High pH: You could use a pH of >6.0. Here, the carboxylic acid would be deprotonated (-COO⁻) and the amino group would be neutral (-NH₂). While this also ensures a single ionic form, operating at high pH can be detrimental to standard silica columns, causing them to dissolve.[2] If high pH is necessary, you must use a specialized hybrid or high-pH stable column.

Analyte Ionization State vs. pH

The following diagram illustrates how the analyte's structure changes with pH, explaining why operating near the pKa is problematic.

Analyte_Equilibrium cluster_low_ph Low pH (e.g., 2.5) cluster_pka_ph pH ≈ pKa (e.g., 4.1) cluster_high_ph High pH (e.g., 7.0) low_ph_struct Predominantly One Form (Good Peak Shape) Structure: Cationic pka_ph_struct Mixture of Forms (Split/Broad Peak) Structure: Cationic & Zwitterionic low_ph_struct->pka_ph_struct + OH⁻ - H⁺ high_ph_struct Predominantly One Form (Good Peak Shape) Structure: Anionic pka_ph_struct->high_ph_struct + OH⁻ - H⁺

Caption: Ionization state of the analyte at different pH values.

Q: Which buffer should I choose and at what concentration?

A: The buffer's role is to resist pH changes. Choose a buffer whose pKa is close to your target mobile phase pH.[19][20]

  • For Low pH (2.5-3.0): Phosphate buffer is an excellent choice due to its pKa of ~2.1.[19] Formate buffer (pKa ~3.8) can also be used, especially if your target pH is closer to 3.

  • For LC-MS Compatibility: If using a mass spectrometer, you must use volatile buffers. Phosphate is not volatile and will contaminate the system.[20] Use formic acid or acetic acid in this case.[19][22]

  • Concentration: A concentration of 10-50 mM is generally sufficient.[19][21] Start with 20-25 mM. Too low a concentration may not provide adequate buffering, while too high a concentration risks precipitation when mixed with the organic solvent.[20][21]

Q: What is the best starting point for column selection?

A: A modern, high-purity, end-capped C18 column is the universal starting point for reversed-phase HPLC. End-capping is a process that deactivates many of the surface silanol groups, which is crucial for getting good peak shape with a basic compound like this.[10] If you experience poor retention even with low organic mobile phase (because the molecule is quite polar), consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for retaining polar compounds.[25][26][27]

Q: How should I prepare my sample and choose an injection solvent?

A: This is a frequently overlooked cause of peak distortion. Always aim to dissolve your sample in a solvent that is weaker than or identical to your mobile phase.[13][16] If your mobile phase is 70:30 Water:Acetonitrile, the ideal sample solvent is 70:30 Water:Acetonitrile. Dissolving the sample in 100% Acetonitrile or DMSO can cause the peak to split or front.[16]

Section 4: Advanced Troubleshooting FAQs

Q: I've optimized the pH to 2.7, but still see some tailing. What else can I do?

A: If tailing persists at low pH, the residual silanol activity is still significant. You can try:

  • Increasing Buffer Concentration: Try increasing the buffer concentration to 50 mM. The higher concentration of buffer ions can help shield the analyte from the silanol groups.[11]

  • Switch Column Chemistry: Not all C18 columns are the same. Try a column with a different bonding chemistry or one that is specifically marketed as "base-deactivated" or suitable for basic compounds.

Q: My retention time is unstable. Could this be related to peak shape issues?

A: Absolutely. Unstable retention times for an ionizable analyte are a classic sign of inadequate pH control.[1][20] If your mobile phase pH is hovering near the pKa, even small changes (like CO₂ from the air dissolving into an unbuffered mobile phase) can cause significant shifts in retention time and degrade peak shape. Ensure your mobile phase is well-buffered and freshly prepared.

Q: Could my issue be instrumental rather than chemical?

A: While less likely for a single analyte, it's possible. Extra-column volume (from using tubing that is too long or wide between the column and detector) can cause peak broadening for all peaks.[12][28] A partial clog in the injector or tubing can also lead to splitting.[16] If you suspect an instrument issue, inject a simple, neutral standard (like toluene or naphthalene) to see if it also exhibits poor peak shape.

Section 5: Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Experiment

This protocol is designed to demonstrate the critical effect of pH on the chromatography of this compound.

  • Prepare Aqueous Buffers:

    • pH 2.7 Buffer: Prepare a 25 mM potassium phosphate solution. Adjust pH to 2.7 using phosphoric acid.

    • pH 4.1 Buffer: Prepare a 25 mM ammonium acetate solution. Adjust pH to 4.1 using acetic acid.

    • pH 7.0 Buffer: Prepare a 25 mM potassium phosphate solution. Adjust pH to 7.0 using potassium hydroxide.

  • Prepare Mobile Phases: For each buffer, create a mobile phase of 70:30 (Buffer:Acetonitrile). Filter and degas all mobile phases.

  • Prepare Sample: Prepare a 10 µg/mL solution of this compound dissolved in the pH 2.7 mobile phase.

  • Set Up HPLC System:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Execute Injections:

    • Equilibrate the column with the pH 2.7 mobile phase for at least 15 column volumes. Inject the sample.

    • Flush the system and re-equilibrate with the pH 4.1 mobile phase. Inject the sample.

    • Flush the system and re-equilibrate with the pH 7.0 mobile phase. Inject the sample.

  • Analyze Results: Compare the retention time, peak width, and tailing factor for each run. You should observe the best peak shape at pH 2.7 and the worst at pH 4.1.

Protocol 2: Recommended General-Purpose Starting Method

This method is a robust starting point for achieving good peak shape.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., Agilent Zorbax, Waters Sunfire, Phenomenex Luna) 4.6 x 150 mm, <5 µmMinimizes silanol interactions.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.7 with H₃PO₄Buffers the system at a pH far from the analyte's pKa to ensure a single ionic form and suppress silanol activity.[11][19][22]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient/Isocratic Start with Isocratic: 70% A / 30% BAdjust organic content to achieve a retention time of 3-10 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CImproves efficiency and reduces viscosity.
Injection Volume 5-10 µLKeep low to prevent overload.
Sample Diluent Mobile Phase (70% A / 30% B)Crucial for preventing peak distortion.[13][16]
Detection UV, 254 nm or as requiredStandard wavelength for aromatic compounds.

References

4-Amino-3,5-dichlorobenzoic acid stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-dichlorobenzoic acid (4-ADBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Drawing from established principles of organic chemistry and degradation pathways of analogous structures, this document provides practical troubleshooting advice and in-depth FAQs to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: this compound is generally stable when stored under recommended conditions.[1] To ensure long-term integrity, store the compound in a tightly sealed container, in a cool, dry, and dark place under an inert atmosphere.[2] Room temperature is typically acceptable for short-to-medium-term storage.

Q2: My this compound has changed color from cream to a darker shade. Is it degraded?

A2: A color change can be an indicator of degradation, particularly oxidative or photolytic degradation. The amino group on the aromatic ring is susceptible to oxidation, which can form colored impurities. We recommend performing an analytical check, such as HPLC, to assess the purity of the material against a reference standard.

Q3: I am seeing a new, earlier-eluting peak in my HPLC analysis after heating my reaction mixture containing this compound. What could this be?

A3: A common thermal degradation pathway for aminobenzoic acids is decarboxylation, which is the loss of the carboxylic acid group as CO₂.[3][4] This would result in the formation of 2,6-dichloroaniline, a less polar compound that would likely elute earlier in a reverse-phase HPLC system.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, the compound can be susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures. In acidic solutions, protonation of the aromatic ring can facilitate decarboxylation.[5][6] Under strong basic conditions, hydrolysis of the C-Cl bonds (dehalogenation) to form hydroxylated species is a potential degradation pathway, analogous to other chlorinated aromatic acids.

Q5: What are the expected hazardous decomposition products under extreme heat, such as in a fire?

A5: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]

II. Troubleshooting Guide: Degradation Issues in Experiments

This section provides a structured approach to identifying and resolving stability issues encountered during experimental work.

Issue 1: Loss of Assay and Appearance of Impurities During Thermally-Stressed Experiments
  • Symptoms:

    • Decrease in the peak area of this compound in HPLC analysis.

    • Appearance of a new major peak, often eluting earlier than the parent compound.

    • The reaction mixture or isolated solid appears discolored.

  • Root Cause Analysis: The most probable cause is thermal degradation. Aminobenzoic acids are known to undergo decarboxylation at elevated temperatures.[3][4] The electron-donating amino group facilitates this electrophilic substitution reaction where a proton replaces the carboxyl group.[7]

  • Proposed Degradation Pathway: Decarboxylation The primary thermal degradant is likely 2,6-dichloroaniline .

    Caption: Proposed Thermal Degradation Pathway.

  • Troubleshooting & Resolution Protocol:

    • Confirm Degradant Identity:

      • Analyze the stressed sample by LC-MS to obtain the molecular weight of the impurity. The molecular weight of 2,6-dichloroaniline is 162.02 g/mol , compared to 206.03 g/mol for the parent compound.

      • If possible, co-inject a standard of 2,6-dichloroaniline to confirm the retention time.

    • Mitigate Degradation:

      • Lower the reaction temperature. If the reaction kinetics are too slow, consider using a more efficient catalyst or extending the reaction time at a lower temperature.

      • If high temperatures are unavoidable, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation, which can occur concurrently.

Issue 2: Compound Instability in Aqueous Formulations or During Hydrolytic Stress Testing
  • Symptoms:

    • Multiple new peaks appear in the chromatogram after incubation in acidic or basic solutions.

    • The pH of the solution changes over time.

    • Assay value of the parent compound decreases significantly.

  • Root Cause Analysis: this compound has two primary sites for hydrolytic attack: the carboxylic acid group (leading to decarboxylation under acidic conditions) and the carbon-chlorine bonds (dehalogenation).

  • Proposed Degradation Pathways:

    • Acid-Catalyzed Decarboxylation: Similar to thermal stress, acidic conditions can promote the loss of CO₂ to form 2,6-dichloroaniline .[5][6]

    • Hydrolytic Dehalogenation: Under certain conditions (e.g., strong base, high temperature), one or both chlorine atoms could be substituted by a hydroxyl group. This would lead to the formation of 4-amino-3-chloro-5-hydroxybenzoic acid and potentially 4-amino-3,5-dihydroxybenzoic acid . This is a known pathway for other chlorinated aromatic compounds.[8][9]

    Caption: Proposed Hydrolytic Degradation Pathways.

  • Troubleshooting & Resolution Protocol:

    • Characterize Degradants: Use LC-MS to identify the molecular weights of the new peaks to distinguish between decarboxylation (mass loss) and dehalogenation/hydroxylation (net mass change of -18.5 Da per substitution).

    • pH Profile Study: Determine the pH range of maximum stability for your formulation or reaction. Perform kinetic studies at various pH values (e.g., pH 2, 4, 7, 9, 12) to identify the conditions that minimize degradation.

    • Buffer Selection: Use appropriate buffers to maintain the pH in the desired range of stability.

    • Temperature Control: Perform aqueous processing steps at the lowest practical temperature to slow the rate of hydrolysis.

Issue 3: Degradation upon Exposure to Light
  • Symptoms:

    • Development of a yellow or brown color in the solid material or in solution upon exposure to light.

    • Appearance of minor, often poorly resolved, impurities in the HPLC chromatogram.

    • Loss of assay over time when stored in clear glass containers.

  • Root Cause Analysis: Aromatic amines are often susceptible to photolytic degradation. The mechanism can involve oxidation and polymerization. Studies on para-aminobenzoic acid (PABA) show it photodegrades through an O₂-mediated pathway involving oxidation and decarboxylation.[10] A similar pathway is plausible for 4-ADBA.

  • Proposed Degradation Pathway: Photo-oxidation The exact products can be complex and may include oxidized dimers or polymers, as well as products of ring opening or decarboxylation.

  • Troubleshooting & Resolution Protocol:

    • Confirm Photosensitivity (ICH Q1B Protocol):

      • Expose a sample of the compound (solid or in solution) to a controlled light source providing both UV and visible output, as specified in ICH Q1B guidelines.[11][12]

      • Keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

      • Analyze both samples by HPLC at set time points and compare the chromatograms for new peaks and loss of the parent compound.

    • Prevention:

      • Handle and store the solid compound and its solutions in amber glassware or containers wrapped in aluminum foil to protect from light.

      • During experiments, minimize exposure to direct sunlight or strong artificial light.

      • If used in a final formulation, the use of light-protective packaging is essential.

III. Experimental Protocols

This section provides standardized methods for conducting forced degradation studies and for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method development.[13][14]

  • Objective: To generate degradation products of this compound under various stress conditions. Aim for 5-20% degradation of the active ingredient.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for several hours. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Take samples at time points and neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature in the dark for up to 24 hours. Monitor periodically.

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 100-150°C) for several days. Periodically dissolve a sample for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11] Analyze at appropriate time intervals alongside a dark control.

Protocol 2: Stability-Indicating HPLC Method Development
  • Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

  • Starting Method Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water[15]

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to screen for all potential impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm (or use a PDA detector to scan from 200-400 nm).

    • Column Temperature: 30°C

  • Workflow:

    • Initial Screen: Inject the unstressed sample and each of the stressed samples from Protocol 1.

    • Method Optimization:

      • Observe the chromatograms from the stressed samples. Look for co-eluting peaks.

      • Adjust the gradient slope, mobile phase composition (e.g., switch acetonitrile for methanol), or pH of Mobile Phase A to improve the resolution between the parent peak and the degradation products.

    • Peak Purity Analysis: Use a PDA detector to assess peak purity of the this compound peak in all stressed samples. This ensures no degradant is co-eluting.

    • Method Validation: Once an adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

    G A Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) C Analyze All Stressed Samples A->C B Develop Initial HPLC Method (e.g., C18, Broad Gradient) B->C D Evaluate Chromatograms (Peak Shape, Resolution) C->D E Is Resolution Adequate? (Rs > 1.5 for all peaks) D->E  Check F Optimize Method (Adjust Gradient, pH, Solvent) E->F No G Final Method Achieved E->G Yes F->C Re-analyze H Perform Peak Purity Analysis (PDA Detector) G->H I Validate Method (ICH Q2) H->I

    Caption: Workflow for Stability-Indicating Method Development.

IV. Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound based on chemical principles and data from analogous compounds.

Stress ConditionProposed Degradation PathwayPotential Degradation Product(s)Expected Change in HPLC Retention (RP)
Thermal Decarboxylation2,6-dichloroanilineDecrease (more nonpolar)
Acidic Hydrolysis Decarboxylation2,6-dichloroanilineDecrease (more nonpolar)
Basic Hydrolysis Hydrolytic Dehalogenation4-amino-3-chloro-5-hydroxybenzoic acidIncrease (more polar)
Photolytic Photo-oxidation/DecarboxylationComplex mixture, potentially including oxidized dimers and 2,6-dichloroanilineVariable
Oxidative Oxidation of Amino GroupN-oxides, colored polymeric speciesVariable, often complex profile

References

Technical Support Center: Troubleshooting Low Yield in 4-Amino-3,5-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction yields.

Section 1: Understanding the Synthesis and Common Pitfalls

The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals.[1][2] Achieving a high yield of a pure product is essential for the cost-effectiveness and success of subsequent applications. Low yields can often be traced back to suboptimal reaction conditions, the presence of impurities, or challenges in product isolation. This guide will address these issues systematically.

Q1: What are the common synthetic routes to this compound, and what are the initial considerations for maximizing yield?

There are two primary synthetic routes for this compound:

  • Route A: Chlorination of 4-Aminobenzoic Acid: This route involves the direct chlorination of 4-aminobenzoic acid. A key consideration is the protection of the amino group, typically by acetylation, to prevent side reactions and ensure regioselective chlorination at the 3 and 5 positions.[3][4] The subsequent hydrolysis of the acetyl group yields the final product. Failure to adequately protect the amino group can lead to the formation of undesired chlorinated byproducts and oxidation of the aromatic ring.[3][4]

  • Route B: Oxidation of 2,6-dichloro-4-nitrotoluene followed by reduction: This pathway begins with the oxidation of the methyl group of 2,6-dichloro-4-nitrotoluene to a carboxylic acid, followed by the reduction of the nitro group to an amine. The efficiency of the oxidation step is critical and can be influenced by the choice of oxidizing agent and reaction conditions.[5][6][7] Similarly, the reduction of the nitro group must be complete to avoid impurities in the final product.

A general workflow for troubleshooting low yield in either of these synthetic pathways is outlined below.

Caption: General troubleshooting workflow for low yield.

Section 2: Troubleshooting Specific Issues in Synthesis

This section addresses specific problems that can arise during the synthesis of this compound and provides actionable solutions.

Q2: My reaction shows low conversion of the starting material. What are the likely causes and how can I improve it?

Low conversion is a frequent issue that can stem from several factors. Identifying the root cause is crucial for improving your yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action Relevant Analytical Technique
Insufficient Reagent Stoichiometry The molar ratio of reactants is critical. An insufficient amount of the chlorinating or oxidizing agent will result in an incomplete reaction.Carefully recalculate and ensure the correct stoichiometry of all reagents. For solid reagents, ensure they are anhydrous and of high purity.HPLC, NMR
Suboptimal Reaction Temperature Many organic reactions have a specific temperature range for optimal performance. Temperatures that are too low can lead to slow reaction rates, while temperatures that are too high can promote side reactions or degradation.[8]Monitor the internal reaction temperature closely. If the reaction is exothermic, consider controlled, portion-wise addition of reagents or use a cooling bath.[8]Thermometer, HPLC to track conversion at different temperatures
Inadequate Reaction Time The reaction may simply not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.[8]TLC, HPLC
Poor Reagent Quality The purity and activity of reagents can significantly impact the reaction outcome. For example, some oxidizing agents can degrade over time.Use fresh, high-purity reagents. If possible, test the activity of the reagent on a small scale before committing to a large-scale reaction.Certificate of Analysis, Titration (for some reagents)
Catalyst Deactivation If your synthesis involves a catalyst, it may have become deactivated due to impurities in the starting materials or reaction medium.Ensure all starting materials and solvents are free from catalyst poisons. Consider using a fresh batch of catalyst.N/A
Q3: I'm observing the formation of significant impurities. What are the common side reactions and how can they be minimized?

The formation of byproducts is a major contributor to low yields. Understanding the potential side reactions is the first step in mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Over-chlorination or incorrect regioselectivity (Route A): Direct chlorination of unprotected 4-aminobenzoic acid can lead to a mixture of chlorinated isomers and even oxidation of the aromatic ring, resulting in complex mixtures that are difficult to separate.[3][4]

    • Solution: Protect the amino group as an acetamide before chlorination. This directs the chlorination to the positions ortho to the amino group and prevents oxidation. The acetyl group can be easily removed by hydrolysis after chlorination.[3][4]

  • Incomplete Oxidation (Route B): The oxidation of the methyl group in 2,6-dichloro-4-nitrotoluene may not go to completion, resulting in the corresponding benzaldehyde or benzyl alcohol as impurities.

    • Solution: Ensure a sufficient excess of the oxidizing agent and optimize the reaction time and temperature.[5][6] Monitoring the reaction by HPLC is crucial to determine the point of complete conversion to the carboxylic acid.

  • Formation of Diazonium Salt Byproducts (Route B, if using a Sandmeyer-type reaction): If the synthesis involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce a chloro or other group, side reactions such as the formation of phenols or azo compounds can occur.[9][10][11]

    • Solution: Carefully control the temperature of the diazotization reaction, typically keeping it between 0-5 °C.[12] Ensure the complete consumption of nitrous acid to prevent side reactions.

Caption: Key steps and potential side reactions in the main synthetic routes.

Q4: I am having difficulty with the product isolation and purification, which is leading to significant product loss. What can I do?

Product loss during workup and purification is a common reason for low overall yield. Optimizing these final steps is critical.

Troubleshooting Isolation and Purification:

Problem Potential Cause Recommended Solution
Poor Precipitation The pH of the solution is not optimal for precipitating the amphoteric product.Carefully adjust the pH of the solution to the isoelectric point of this compound to maximize precipitation. Monitor the pH with a calibrated meter.[8]
Product is soluble in the wash solvent The solvent used for washing the crude product may be too polar, leading to dissolution of the product.Use a minimal amount of a less polar, cold solvent for washing. Consider a solvent screen to find an optimal wash solvent that removes impurities without dissolving a significant amount of the product.
Difficult Filtration The precipitated product may be very fine, leading to slow filtration and clogging of the filter paper.Use a filter aid such as Celite® to improve the filtration rate. Ensure the filtration setup is appropriate for the scale of your reaction.[8]
Co-precipitation of Impurities Impurities may be precipitating along with the desired product, leading to a low purity final product.Consider recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the crude product.[8]
Experimental Protocol: Recrystallization for Purification

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point of pure this compound?

    • A: The literature reported melting point is in the range of 290-293 °C.[13][14] A broad melting point range or a value significantly lower than this can indicate the presence of impurities.

  • Q: What are the key safety precautions to take during this synthesis?

    • A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chlorinating agents are corrosive and toxic. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Q: Can I use a different halogenating agent instead of chlorine gas?

    • A: While other chlorinating agents like N-chlorosuccinimide (NCS) can be used, the reaction conditions will need to be optimized accordingly. The reactivity and regioselectivity may differ, potentially leading to a different product distribution.

  • Q: How can I confirm the structure of my final product?

    • A: The structure of the final product should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

By systematically addressing the potential issues outlined in this guide, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable chemical intermediate.

References

Technical Support Center: Identifying Impurities in 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analysis of 4-Amino-3,5-dichlorobenzoic acid. As a key building block in peptide synthesis and various pharmaceutical development pathways, ensuring its purity is paramount.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and answers to frequently asked questions encountered during impurity profiling.

Understanding Potential Impurities

The purity of this compound is highly dependent on the synthesis route and subsequent purification processes. Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, isomeric impurities, or degradation products formed during manufacturing and storage.[3] A comprehensive analysis is crucial to ensure the safety and efficacy of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is the most common and robust method for assessing the purity of aromatic carboxylic acids.[3]

Q1: I am developing a method for purity analysis. What is a good starting point for an HPLC protocol?

A1: A reverse-phase HPLC method is an excellent starting point for analyzing this compound. The key is to achieve good retention for the main compound while allowing for the separation of more or less polar impurities.

A C18 column is a standard choice for this type of molecule.[4] The mobile phase typically consists of an aqueous component with an acid modifier (like formic or phosphoric acid) and an organic solvent (like acetonitrile or methanol). The acid modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][5]

Here is a recommended starting protocol for a standard HPLC system:

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is volatile and MS-compatible, making it ideal if you plan to use LC-MS for impurity identification.[5] If not, phosphoric acid is also a good choice.
Mobile Phase B AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol for this class of compounds.
Gradient 30% B to 90% B over 20 minutesA gradient elution is recommended to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Injection Volume 10 µLThis can be adjusted based on sample concentration and detector sensitivity.
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved. If not, try using the initial mobile phase as the diluent to avoid peak distortion.[4]
Q2: My main peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns. The primary causes are secondary interactions and column issues.

CauseExplanationSolution
Secondary Silanol Interactions The basic amino group on your molecule can interact with acidic silanol groups on the silica stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.[4]1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the amino group. This protonates the amine, reducing its interaction with silanols. 2. Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[4]
Column Contamination Particulate matter or strongly retained impurities can block the column frit or contaminate the head of the column, disrupting the flow path and causing tailing.[4]1. Use a Guard Column: A guard column will protect your analytical column from contamination. 2. Reverse Flush: If permitted by the manufacturer, reverse flushing the column can remove blockages. 3. Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement.[4]
Mobile Phase pH near Analyte pKa If the mobile phase pH is too close to the pKa of either the amino or carboxylic acid group, the molecule can exist in both ionized and non-ionized forms, leading to poor peak shape.[4]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.
Q3: I'm seeing new, unexpected peaks in my sample that are not in my reference standard. How do I determine if they are degradation products?

A3: The appearance of new peaks suggests the presence of impurities that could be from the synthesis or, more critically, from degradation. To investigate this, a forced degradation study is the authoritative approach.[6] This involves intentionally subjecting the sample to harsh conditions to accelerate decomposition.[7]

The goal is to generate 5-20% degradation, which is sufficient to detect and identify potential degradants without destroying the main compound.[8]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo identify degradation products susceptible to low pH environments.[8]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursTo identify degradation products susceptible to high pH environments.[8]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify products formed by oxidation.
Thermal Degradation 105 °C for 48 hours (solid state)To assess the stability of the compound at elevated temperatures.
Photostability Expose to UV/Vis light as per ICH Q1B guidelinesTo identify light-sensitive degradation products.[8]

By comparing the chromatograms of the stressed samples to your original sample, you can confirm if the new peaks are degradation products. This study is also essential for developing a "stability-indicating" analytical method, which is a regulatory requirement.[9][10]

Impurity Identification & Structural Elucidation
Q4: I have confirmed the presence of an unknown impurity. What is the workflow for identifying its structure?

A4: A systematic workflow is essential for the successful identification and structural elucidation of an unknown impurity. The process combines chromatographic separation with spectroscopic techniques.

The primary tools for this are Mass Spectrometry (MS) for determining the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the detailed molecular structure.[11][12]

Caption: Workflow for Unknown Impurity Identification.

Q5: How does NMR spectroscopy help in determining the structure of an impurity related to this compound?

A5: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[11][13] For impurities related to an aromatic compound like this compound, ¹H and ¹³C NMR provide critical information.

  • ¹H NMR:

    • Aromatic Region (6.5-8.0 ppm): The number of signals, their splitting patterns (singlet, doublet, etc.), and their integration (area under the peak) reveal the number and relative positions of protons on the aromatic ring.[14] For example, a change in the substitution pattern from the parent molecule will result in a distinctly different splitting pattern.

    • Chemical Shift: The position of the signals (chemical shift) indicates the electronic environment. For instance, the loss of a chlorine atom would cause a significant upfield shift for the nearby aromatic proton.[15]

  • ¹³C NMR:

    • Number of Signals: This tells you the number of unique carbon atoms in the molecule.[15]

    • Chemical Shift (120-170 ppm for aromatic carbons): The chemical shifts of the aromatic carbons provide clues about the substituents attached to the ring.[15]

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them to the spectra of the parent compound, you can piece together the structure of the unknown impurity, much like solving a puzzle.[12]

Below is a diagram illustrating potential degradation pathways that could lead to impurities identifiable by these techniques.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Dehalogenation Dehalogenated Impurity (Loss of Cl) Parent->Dehalogenation H+ / OH- Decarboxylation Decarboxylated Impurity (Loss of COOH) Parent->Decarboxylation H+ / Heat N_Oxide N-Oxide Impurity Parent->N_Oxide H2O2 Dimer Oxidative Dimer Parent->Dimer H2O2

Caption: Potential Degradation Pathways.

References

Technical Support Center: Chromatography of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Amino-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues, with a primary focus on resolving peak tailing. Our approach is rooted in fundamental scientific principles to empower you to not only solve immediate problems but also to build robust and reliable analytical methods.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a common issue in the chromatography of polar, ionizable compounds like this compound. It can compromise peak integration, reduce resolution, and ultimately affect the accuracy of your results.[1][2] This guide provides a logical workflow to diagnose and resolve this problem.

Step 1: Initial Assessment - Is It the Analyte or the System?

The first step is to determine if the peak tailing is specific to this compound or if it's a system-wide problem.

Protocol:

  • Inject a neutral, well-behaved standard: Use a simple, neutral compound (e.g., toluene or caffeine) under your current chromatographic conditions.

  • Analyze the peak shape:

    • Symmetrical peak: If the neutral standard gives a symmetrical peak, the issue is likely related to secondary interactions between your analyte and the stationary phase. Proceed to Step 2 .

    • Tailing peak: If the neutral standard also tails, this suggests a problem with the HPLC system itself, such as extra-column volume or a column void. Proceed to Step 3 .

Step 2: Addressing Analyte-Specific Peak Tailing

Peak tailing for ionizable compounds like this compound is often caused by secondary interactions with the silica-based stationary phase, particularly with residual silanol groups.[3][4][5] The key is to control the ionization state of both the analyte and the silanols.

Understanding the Chemistry: this compound has both an acidic carboxylic acid group and a basic amino group. The predicted pKa for the carboxylic acid is approximately 4.12. The mobile phase pH will therefore be a critical parameter in controlling the analyte's ionization and its interaction with the stationary phase.[6]

Troubleshooting Workflow for Analyte-Specific Tailing:

A Start: Peak Tailing Observed B Adjust Mobile Phase pH A->B Primary Action C Evaluate Column Chemistry B->C If tailing persists F Symmetrical Peak Achieved B->F Success D Optimize Buffer Concentration C->D If tailing persists C->F Success E Consider Mobile Phase Additives D->E If tailing persists D->F Success E->F Success

Caption: A logical workflow for troubleshooting analyte-specific peak tailing.

Detailed Protocols:

  • A. Mobile Phase pH Adjustment: The goal is to operate at a pH where the analyte is in a single, uncharged state to minimize secondary interactions.

    • Rationale: At a pH well below the pKa of the carboxylic acid group (e.g., pH < 2.1), the carboxylic acid will be protonated (neutral), and the amino group will be protonated (positively charged). At a pH well above the pKa (e.g., pH > 6.1), the carboxylic acid will be deprotonated (negatively charged), and the amino group will be neutral. Operating near the pKa (around pH 4.12) will result in a mixed population of ionized and non-ionized species, leading to peak broadening and tailing.[6]

    • Action: Adjust the mobile phase pH to at least 2 units away from the pKa. For this compound, a mobile phase pH of ~2.5 is a good starting point. This will suppress the ionization of the silanol groups on the stationary phase and ensure the carboxylic acid group is protonated.

pH Adjustment StrategyExpected Outcome
pH < 2.5 Suppresses silanol ionization, protonates the carboxylic acid.
pH > 6.5 Deprotonates the carboxylic acid, neutralizes the amino group.
  • B. Column Chemistry Evaluation: Not all C18 columns are the same. The choice of stationary phase can significantly impact peak shape.

    • Rationale: Residual silanol groups on the silica surface are a primary cause of tailing for polar analytes. Modern, high-purity silica columns with end-capping can reduce these interactions.[4]

    • Action:

      • Use an End-Capped Column: Ensure you are using a column that has been end-capped to block residual silanol groups.

      • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase or a hybrid organic-silica particle, may provide better peak symmetry.

  • C. Buffer Concentration Optimization:

    • Rationale: An adequate buffer concentration helps maintain a stable mobile phase pH and can mask residual silanol activity.

    • Action: Increase the buffer concentration in your mobile phase. A concentration of 20-50 mM is often effective. Be mindful of buffer solubility in the organic modifier.

  • D. Mobile Phase Additives:

    • Rationale: In some cases, a competitive base can be added to the mobile phase to preferentially interact with the active silanol sites, thereby reducing their interaction with the analyte.

    • Action: Consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1% v/v). Note: TEA is not MS-compatible.

Step 3: Addressing System-Related Peak Tailing

If even a neutral standard shows peak tailing, the problem lies within the HPLC system itself.

Troubleshooting Workflow for System-Related Tailing:

A Start: System-Wide Tailing B Check for Extra-Column Volume A->B C Inspect Column for Voids/Contamination B->C If connections are good E Symmetrical Peak Achieved B->E Success D Verify Proper Sample Solvent C->D If column is sound C->E Success D->E Success

Caption: A decision tree for resolving system-wide peak tailing issues.

Detailed Protocols:

  • A. Minimize Extra-Column Volume:

    • Rationale: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[3]

    • Action:

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly connected and there are no gaps.

  • B. Inspect the Column:

    • Rationale: A void at the head of the column or a blocked frit can disrupt the flow path and cause peak distortion.[4]

    • Action:

      • Disconnect the column and inspect the inlet for any visible voids or discoloration.

      • If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).

      • If a void is present, the column may need to be replaced.

  • C. Sample Solvent Mismatch:

    • Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing even though I'm using a C18 column?

A1: Peak tailing for this analyte is often due to secondary polar interactions with the silica stationary phase, not a lack of hydrophobic retention.[4] The amino and carboxylic acid groups can interact with residual silanol groups on the silica surface, causing the tailing. To mitigate this, focus on optimizing the mobile phase pH to suppress these interactions, as detailed in the troubleshooting guide.

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: The predicted pKa of the carboxylic acid group is around 4.12. To ensure the analyte is in a single ionic state and to suppress silanol interactions, a mobile phase pH of approximately 2.5 is a good starting point. This keeps the carboxylic acid protonated and the silanols on the column in a neutral state.

Q3: Can I use a phosphate buffer?

A3: Yes, phosphate buffers are excellent for controlling pH in the acidic range. A 20-50 mM potassium phosphate buffer, adjusted to the desired pH with phosphoric acid, is a common choice. However, be aware of the potential for precipitation when mixing with high concentrations of organic solvents like acetonitrile.

Q4: My peak shape is good, but the retention time is too short. What should I do?

A4: If you have achieved good peak shape by lowering the mobile phase pH, you may see a decrease in retention time. To increase retention, you can decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.

Q5: Could sample overload be causing my peak tailing?

A5: Yes, injecting too much sample can lead to peak tailing.[2] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

References

Managing temperature control in 4-Amino-3,5-dichlorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Amino-3,5-dichlorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing temperature control in reactions involving this versatile intermediate. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide practical, field-proven insights.

Introduction

This compound (CAS 56961-25-2) is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its unique structure, featuring an amino group, a carboxylic acid, and two chlorine atoms on the aromatic ring, offers a distinct reactive profile.[3] Precise temperature control during its reactions is paramount to ensure optimal yield, minimize side-product formation, and maintain stereochemical integrity, particularly in sensitive applications like peptide synthesis.[4][5] This guide provides a comprehensive overview of temperature management strategies, troubleshooting common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: Are reactions involving this compound typically exothermic or endothermic?

The nature of the reaction (exothermic or endothermic) will depend on the specific transformation being carried out.

  • Amide bond formation (Peptide Coupling): The activation of the carboxylic acid group with coupling reagents is often an exothermic process. Careful monitoring and control of the temperature are necessary to prevent thermal runaways.

  • Halogenation reactions on aromatic rings are generally exothermic.[8] While you are starting with a halogenated compound, further reactions at other sites could still be exothermic.

It is highly recommended to conduct a reaction calorimetry study, especially when scaling up a process, to understand the heat flow of the reaction and implement appropriate cooling measures.

Q3: What is the recommended temperature range for peptide coupling reactions with this compound?

The optimal temperature for peptide coupling is a balance between reaction rate and the risk of side reactions, most notably racemization.[5][7]

  • Starting Point: Most peptide couplings are initially performed at room temperature (20-25 °C).

  • Difficult Couplings: For sterically hindered or electronically deactivated amino acids, cautiously increasing the temperature to a range of 30-50 °C can improve the reaction rate and yield.[9] Some studies on solid-phase peptide synthesis (SPPS) for difficult sequences have shown success at temperatures up to 86°C, significantly reducing reaction times.[4]

  • Racemization Risk: It is critical to understand that elevated temperatures increase the risk of racemization, particularly for sensitive amino acids.[4][6] Therefore, any increase in temperature should be done incrementally and with careful analysis of the product's stereochemical purity.

Q4: How does temperature affect the solubility of this compound in common solvents?

Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[10] While specific temperature-dependent solubility data for this compound in common solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is not available in the searched literature, it is a common practice to gently warm the solvent to aid in dissolution. However, it is important to cool the solution to the desired reaction temperature before adding other reagents, especially those that are thermally sensitive.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Reaction Yield

A low yield in reactions involving this compound can often be attributed to improper temperature management.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Dissolution of Starting Material 1. Gently warm the solvent (e.g., DMF, NMP) while dissolving this compound. 2. Ensure the solution is clear before proceeding. 3. Cool the solution to the target reaction temperature before adding other reagents.Increasing temperature generally enhances the solubility of solids in liquids, ensuring the reactant is available for the reaction.[1][10]
Slow Reaction Kinetics 1. Incrementally increase the reaction temperature in 5-10 °C intervals. 2. Monitor the reaction progress closely by TLC or LC-MS. 3. Be cautious of potential side product formation at higher temperatures.Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate.
Thermal Degradation of Reactants or Products 1. If the product or starting materials are thermally labile, conduct the reaction at a lower temperature for a longer duration. 2. Consider using a more efficient coupling reagent that works at lower temperatures.Some organic molecules can decompose at elevated temperatures, leading to a decrease in the desired product.
Issue 2: High Levels of Impurities/Side-Product Formation

The formation of impurities is often a direct consequence of suboptimal reaction temperatures.

Potential Cause Troubleshooting Steps Scientific Rationale
Racemization in Peptide Coupling 1. Conduct the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[5] 2. If elevated temperatures are necessary, minimize the reaction time. 3. Use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives.[4]The rate of racemization is highly temperature-dependent. Lowering the temperature reduces the rate of epimerization at the chiral center.[6]
Formation of De-halogenated Byproducts 1. Avoid excessively high temperatures, especially in the presence of certain catalysts or bases. 2. Ensure the reaction is carried out under an inert atmosphere if reductive dehalogenation is a concern.High temperatures can sometimes promote side reactions like dehalogenation, especially in the presence of catalysts that can facilitate such pathways.
Polymerization or Tar Formation 1. Maintain a consistent and controlled temperature throughout the reaction. 2. Ensure efficient stirring to prevent localized "hot spots." 3. Consider a semi-batch or continuous flow process for better heat management in highly exothermic reactions.Uncontrolled exotherms can lead to rapid temperature increases, promoting undesirable side reactions like polymerization.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Temperature Control

This protocol provides a general method for the coupling of this compound to an amine-containing compound, with an emphasis on temperature management.

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or NMP). If necessary, gently warm the mixture to achieve complete dissolution, then cool to the desired reaction temperature.

  • Activation: Add the coupling reagent (e.g., HATU, HBTU, or a carbodiimide like DIC) (1.0-1.2 eq.) and, if required, a base (e.g., DIEA) (2.0 eq.) to the solution. Stir the mixture for a pre-activation time, typically 5-15 minutes.

  • Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture.

  • Temperature Monitoring: Maintain the desired reaction temperature using a suitable cooling or heating bath. Monitor the internal temperature of the reaction vessel.

  • Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and proceed with the appropriate work-up and purification protocol.

Protocol 2: Managing Potential Exothermic Events

For reactions with a high potential for exotherms, such as large-scale amidations, the following precautions should be taken:

  • Controlled Addition: Add the activating/coupling reagent dropwise to the solution of this compound while continuously monitoring the internal temperature.

  • Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath, cryostat).

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat generated more effectively.

  • Scale-up Consideration: For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more precise temperature control.[8] For very fast and highly exothermic reactions, continuous flow reactors offer superior heat and mass transfer, enhancing safety and selectivity.[11]

Visualizations

Logical Workflow for Troubleshooting Temperature-Related Issues

TroubleshootingWorkflow cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_verification Verification start Suboptimal Reaction Outcome (Low Yield / High Impurity) check_temp Is Temperature a Likely Cause? start->check_temp check_solubility Incomplete Dissolution? check_temp->check_solubility Yes check_kinetics Slow Reaction? check_solubility->check_kinetics No warm_dissolve Warm to Dissolve, then Cool check_solubility->warm_dissolve Yes check_side_products Side Products Observed? check_kinetics->check_side_products No increase_temp Cautiously Increase Temperature check_kinetics->increase_temp Yes decrease_temp Decrease Temperature check_side_products->decrease_temp Yes (e.g., Racemization) optimize_time Optimize Reaction Time check_side_products->optimize_time Yes (e.g., Degradation) analyze_product Analyze Product (Yield, Purity, Stereochemistry) warm_dissolve->analyze_product increase_temp->analyze_product decrease_temp->analyze_product optimize_time->analyze_product

Caption: A decision-making diagram for troubleshooting temperature-related issues.

Relationship Between Temperature and Key Reaction Parameters

TempEffects Temp Temperature Rate Reaction Rate Temp->Rate Increases Solubility Solubility Temp->Solubility Increases Racemization Racemization Temp->Racemization Increases Degradation Degradation Temp->Degradation Increases Yield Yield Rate->Yield Can Increase Solubility->Rate Can Increase Racemization->Yield Decreases Purity Degradation->Yield Decreases

References

Technical Support Center: pH Stability of 4-Amino-3,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive guidance on the critical factor of pH in influencing the stability of this compound, presented in a practical question-and-answer format.

Introduction to pH-Dependent Stability

This compound is a versatile intermediate used in the synthesis of pharmaceuticals and other chemical compounds.[1] Its molecular structure, containing both a carboxylic acid and an amino group, makes its solubility and stability highly dependent on the pH of the solution. Understanding these dependencies is crucial for developing robust formulations, ensuring accurate analytical measurements, and predicting the compound's behavior in various environments.

This guide provides insights into potential degradation pathways, troubleshooting common experimental issues, and offers detailed protocols for conducting pH stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical groups on this compound that are susceptible to pH changes?

The two key functional groups that dictate the pH-dependent behavior of this compound are the carboxylic acid (-COOH) and the aromatic amino (-NH2) groups.

  • Carboxylic Acid Group: This is an acidic group that will be deprotonated to its carboxylate form (-COO⁻) as the pH increases above its pKa. The predicted pKa for this group is approximately 4.12.[2]

  • Amino Group: This is a basic group that will be protonated to its ammonium form (-NH3⁺) as the pH decreases below its pKa.

The ionization state of these groups directly influences the molecule's overall charge, solubility, and susceptibility to degradation.

Q2: How does the solubility of this compound change with pH?

The solubility of this compound is expected to be lowest near its isoelectric point, where the net charge of the molecule is zero. At pH values significantly below the pKa of the carboxyl group, the molecule will be protonated and may have lower solubility. Conversely, at pH values above the pKa of the carboxyl group, the molecule will be in its anionic carboxylate form, which is generally more soluble in aqueous solutions.

Q3: What are the likely degradation pathways for this compound under different pH conditions?

Based on the structure of this compound, two primary degradation pathways should be considered in forced degradation studies: hydrolysis and decarboxylation.[3][4]

  • Hydrolysis: While the amide bond is not present in the parent molecule, if it's part of a larger structure where this compound is a fragment, amide hydrolysis is a common degradation route under both acidic and basic conditions, yielding a carboxylic acid and an amine.[5][6][7][8]

  • Decarboxylation: The removal of the carboxyl group as carbon dioxide can be a significant degradation pathway for benzoic acid derivatives, particularly under heat and certain pH conditions.[9][10][11] Radical-mediated decarboxylation is also a possibility.[12][13]

Q4: I'm observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

Unexpected peaks are often indicative of degradation products. To troubleshoot this, consider the following:

  • Characterize the Degradants: Use techniques like mass spectrometry (MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., loss of CO2 would indicate decarboxylation).

  • Review Your Stress Conditions: The nature of the degradant can be linked to the stress condition.

    • Acidic/Basic Conditions: Peaks appearing under these conditions are likely due to hydrolysis.

    • High Temperature: Thermal stress can promote decarboxylation.

  • Evaluate Excipient Interference: If working with a formulation, consider the possibility of interactions between this compound and excipients.

Q5: My assay results for this compound are lower than expected after storage at a specific pH. How can I confirm if this is due to degradation?

A decrease in the parent compound's concentration is a strong indicator of degradation. To confirm this and build a comprehensive stability profile, a mass balance analysis is recommended. This involves quantifying the parent compound and all major degradation products. The sum of the parent compound and the degradants should ideally account for 100% of the initial concentration of the parent compound. A significant loss in mass balance may suggest the formation of non-chromophoric degradants or volatile products.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][14]

Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Repeat the process described in step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in high-purity water and storing it under the same conditions.

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound. The target degradation is typically between 5-20%.[15][16]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Stock->Base Control Control (Water, 60°C) Stock->Control Neutralize Neutralize Aliquots Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Evaluate Degradation (5-20% target) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC

A robust analytical method is crucial for accurately assessing the stability of this compound.[17][18]

Objective: To provide a starting point for the development of an HPLC method for the quantification of this compound and its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. Optimize to achieve good separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) or MS
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from a concentration below the limit of quantitation (LOQ) to a concentration that brackets the expected sample concentrations.

  • Sample Preparation: Dilute the samples from the stability study to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Logical Relationship of pH and Degradation

Caption: The influence of pH on the potential degradation pathways of this compound.

References

Technical Support Center: Navigating Syntheses with 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for 4-Amino-3,5-dichlorobenzoic acid (ADCBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The unique electronic and steric properties of ADCBA—stemming from its electron-withdrawing chloro-substituents and the juxtaposition of a nucleophilic amine and an electrophilic carboxylic acid—can often lead to incomplete reactions or complex side-product profiles.

This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome common hurdles in amide coupling, esterification, and other transformations involving this key intermediate.

Frequently Asked Questions (FAQs)

Section 1: General Properties & Handling

Q1: My this compound is not dissolving. What are the recommended solvents?

A1: this compound has limited solubility in water at neutral pH but exhibits good solubility in polar aprotic solvents. For reactions, the most common and effective solvents are:

  • N,N-Dimethylformamide (DMF) [1]

  • Dimethyl sulfoxide (DMSO) [1]

  • Tetrahydrofuran (THF) , often with gentle heating.

Its solubility in aqueous solutions is highly pH-dependent. In basic media (pH > 8), it deprotonates to form the more soluble carboxylate salt.[1] For many reactions, creating a fine suspension in the chosen solvent is sufficient for the reaction to proceed as the material is consumed.

Q2: I'm observing a dark discoloration or tar-like substance forming in my reaction mixture. What's happening?

A2: Dark discoloration is often indicative of oxidation of the aniline moiety.[2] Aniline derivatives, especially on an electron-deficient ring, can be susceptible to air oxidation, which can be exacerbated by prolonged reaction times, high temperatures, or the presence of certain reagents. To mitigate this:

  • Use an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Purify Starting Materials: Ensure your ADCBA and other reagents are free from colored impurities.

  • Control Temperature: Avoid excessive heat unless necessary for the reaction kinetics.

Section 2: Amide Coupling Reactions

Q3: My amide coupling reaction with this compound is slow and gives a low yield. What is the likely cause?

A3: This is a common issue stemming from two primary factors:

  • Steric Hindrance: The two chlorine atoms ortho to the amino group and meta to the carboxylic acid create significant steric bulk. This hinders the approach of both the activating agent to the carboxyl group and the incoming amine nucleophile.[3]

  • Reduced Reactivity: The electron-withdrawing nature of the dichlorinated ring deactivates both the carboxylic acid (making it less likely to be activated) and the amino group (making it less nucleophilic and more acidic).

To overcome this, a potent coupling reagent and optimized conditions are necessary. Standard carbodiimides like DCC or EDC alone may be insufficient.[3]

Q4: How can I prevent the self-polymerization of this compound during amide coupling?

A4: Self-polymerization, where the amino group of one molecule attacks the activated carboxyl group of another, is a significant side reaction.[2][4] The key is to ensure the activated ADCBA reacts with your desired amine partner as quickly as possible.

  • Order of Addition is Critical: Pre-activate the carboxylic acid first. Add the coupling reagent to a solution/suspension of ADCBA and a non-nucleophilic base and allow it to stir for a short period (15-30 minutes) before adding your target amine.[4][5]

  • Slow Amine Addition: Add the amine coupling partner slowly or dropwise to the pre-activated mixture. This keeps the concentration of the desired nucleophile high relative to any unreacted ADCBA amine.[4]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of the competing self-polymerization reaction.[4]

Q5: Which coupling reagents are most effective for this hindered system?

A5: For sterically hindered and electronically deactivated substrates, more powerful coupling reagents are required.

  • Uronium/Aminium Reagents: HATU and HBTU are highly efficient and fast-acting, making them excellent choices for challenging couplings.[4][6][7][8]

  • Phosphonium Reagents: PyBOP is also very effective and can sometimes reduce side reactions associated with uronium reagents.[4][8]

  • Carbodiimides with Additives: While less potent, EDC can be effective when used with additives like HOBt or, preferably, OxymaPure , which can help suppress racemization and improve efficiency.[4][7]

Section 3: Esterification Reactions

Q6: My Fischer esterification of this compound is incomplete. How can I drive it to completion?

A6: Fischer esterification is an equilibrium-driven process.[9][10] Several factors can lead to incomplete conversion with this substrate:

  • Equilibrium: The reaction is reversible. To shift the equilibrium towards the ester product, use a large excess of the alcohol (it often serves as the solvent) or remove the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[9][10]

  • Catalyst Neutralization: The basic amino group of ADCBA will neutralize the strong acid catalyst (e.g., H₂SO₄).[9][10] You must use at least a stoichiometric amount of the acid catalyst to account for this protonation and still have enough to catalyze the esterification.[10]

  • Steric Hindrance: The ortho-chloro substituents can slow the rate of reaction. Increased reaction time or temperature may be necessary to overcome this steric barrier.[10]

Troubleshooting Guide: Common Scenarios & Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Scenario 1: Amide Coupling - Low to No Product Formation
Observation Probable Cause(s) Recommended Solutions
Starting material remains unchanged (TLC/LC-MS) 1. Incomplete Carboxylic Acid Activation: The coupling reagent is not potent enough for the hindered acid. 2. Hydrolysis of Activated Intermediate: Presence of water in reagents or solvents. 3. Poor Nucleophilicity of Amine: The amine partner is too hindered or electronically poor.1. Switch to a more powerful coupling reagent like HATU or PyBOP .[4][8] Increase the equivalents of the coupling reagent (1.1-1.5 eq). 2. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[4] 3. Increase reaction temperature or time. Consider using a less hindered amine if the structure allows.
Major byproduct with mass of (ADCBA + ADCBA - H₂O) observed Self-Polymerization: The amino group of one ADCBA molecule is reacting with the activated carboxyl group of another.1. Lower the reaction temperature (start at 0 °C).[4] 2. Pre-activate ADCBA with the coupling reagent and base for 15-30 minutes before adding the amine partner.[4][5] 3. Add the amine slowly to the reaction mixture.[4]
Guanidinylation of amine partner observed Side reaction with uronium/aminium reagents (HATU, HBTU): The coupling reagent reacts directly with the amine.1. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.[5] 2. Use a slight excess of the carboxylic acid relative to the coupling reagent.
Scenario 2: Fischer Esterification - Low Conversion to Ester
Observation Probable Cause(s) Recommended Solutions
Significant amount of starting acid remains 1. Unfavorable Equilibrium: The reverse reaction (hydrolysis) is competing effectively. 2. Insufficient Acid Catalyst: The basic amino group has neutralized most of the catalyst. 3. Steric Hindrance: Reaction rate is very slow.1. Use a large excess of the alcohol (10-20 equivalents or as the solvent).[9][10] If practical, remove water using a Dean-Stark trap. 2. Ensure at least 1.0-1.2 equivalents of strong acid (e.g., H₂SO₄) are used.[10] 3. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.[10]
Reaction mixture darkens significantly Decomposition/Side Reactions: Prolonged heating at high temperatures is causing degradation.1. Avoid excessively high temperatures. Ensure gentle, controlled reflux. 2. Monitor the reaction closely and stop heating as soon as it is complete.[9] 3. Consider an alternative, milder esterification method (see Protocol 2 below).

Validated Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for hindered or electron-poor amines where other methods fail.

dot

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[4]

  • Coupling: Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[11][12][13]

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification (Methyl or Ethyl Ester)

This is a classic, cost-effective method suitable for simple alcohol partners.

dot

Caption: Workflow for Fischer Esterification of ADCBA.

Methodology:

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, 10-20 eq), which also serves as the solvent.[9][14]

  • Catalyst Addition: While stirring the mixture at 0 °C, slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise. A precipitate of the ammonium salt may form but will likely redissolve upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.[15]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Slowly pour the cooled mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the ester product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. The crude product can be further purified by recrystallization.[9]

Reference Data Tables

Table 1: Recommended Solvents for ADCBA Reactions
SolventTypeDielectric Constant (ε)Common Use CasesNotes
DMF Polar Aprotic36.7Amide CouplingExcellent solvating power for ADCBA and coupling reagents. Use anhydrous grade.
DMSO Polar Aprotic46.7Amide CouplingHigher boiling point than DMF; useful for sluggish reactions requiring more heat.
THF Polar Aprotic7.6Amide CouplingLess polar than DMF/DMSO. May require heating to achieve solubility.
Methanol/Ethanol Polar Protic32.7 / 24.5Fischer EsterificationActs as both reactant and solvent. Use anhydrous grade for best results.[9]
Table 2: Comparative Guide to Amide Coupling Reagents for ADCBA
Coupling ReagentClassAdditive RequiredBaseTypical TimeRelative Efficacy with ADCBA
HATU Uronium/AminiumNoneDIPEA, TEA1-4 hExcellent - Highly recommended for hindered systems.[4][8]
PyBOP PhosphoniumNoneDIPEA, TEA2-6 hVery Good - Effective alternative to HATU.[4]
EDC / OxymaPure CarbodiimideOxymaPureDIPEA, NMM4-18 hGood - A robust and cost-effective option. Superior to EDC/HOBt.[4][8]
EDC / HOBt CarbodiimideHOBtDIPEA, NMM12-24 hModerate - May result in lower yields and require longer times.[4]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Determination of 4-Amino-3,5-dichlorobenzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. 4-Amino-3,5-dichlorobenzoic acid, a key structural motif in various chemical entities, demands robust analytical methods for its characterization and quality control. This guide, compiled from a senior application scientist's perspective, provides an in-depth comparison of the primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The selection of an optimal analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by a confluence of factors including the sample matrix, the required sensitivity and selectivity, available instrumentation, and the ultimate purpose of the analysis—be it for routine quality control, metabolic studies, or stability testing. This document will dissect the theoretical underpinnings and practical nuances of each technique, offering field-proven insights and detailed, self-validating experimental protocols to empower you in making an informed decision for your specific application.

The Analytical Imperative: Why Method Selection Matters

The seemingly subtle differences between analytical methodologies can have profound implications on the reliability and validity of your results. An inadequate method may fail to separate the analyte from closely related impurities, leading to inaccurate quantification and potentially compromising product safety and efficacy. Conversely, an overly complex and sensitive method might be unnecessary for routine analysis, leading to increased costs and longer analysis times. This guide aims to provide a clear, comparative framework to navigate these choices effectively.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reverse-phase mode, stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility, robustness, and wide applicability make it the go-to method in most pharmaceutical laboratories.

The Principle of Separation

Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase. Analytes with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than more polar analytes. The elution profile can be finely tuned by modifying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with pH modifiers like formic or phosphoric acid to control the ionization state of the analyte.[1]

Causality in Experimental Choices for HPLC

The choice of a C18 column is a logical starting point for an aromatic acid like this compound due to its inherent hydrophobicity. The addition of an acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to a more hydrophobic (neutral) form of the molecule. This increased hydrophobicity enhances retention on the non-polar stationary phase, resulting in better peak shape and improved separation from other components. The selection of acetonitrile as the organic modifier is often favored for its lower viscosity and UV transparency at shorter wavelengths.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Methanol/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Calibration Curve Construction d1->d2 d3 Quantification of Analyte d2->d3

Caption: A typical workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1][2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[3]

  • UV Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a 50:50 mixture of methanol and water.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[4]

System Suitability:

Before sample analysis, perform at least five replicate injections of a working standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Validation Parameters (Typical):

The following table presents typical performance characteristics for HPLC analysis of aminobenzoic acid derivatives.

ParameterTypical Performance
Linearity (R²)> 0.999
Linear Range0.1 - 100 µg/mL[3]
Limit of Detection (LOD)50 - 100 ng/mL[2]
Limit of Quantitation (LOQ)150 - 300 ng/mL[2]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%[3]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. For compounds like this compound, which are not sufficiently volatile for direct GC analysis, a derivatization step is necessary.

The Principle of Derivatization and Separation

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For this compound, both the carboxylic acid and the amino group can be derivatized, for example, through esterification and acylation, respectively. The resulting derivative is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Causality in Experimental Choices for GC-MS

The choice of derivatization agent is critical. Silylation reagents are commonly used for both acidic and amino groups, creating volatile trimethylsilyl (TMS) derivatives. The selection of a non-polar GC column, such as a DB-5ms, is appropriate for the separation of these relatively non-polar derivatives. Electron ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, which are invaluable for structural confirmation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Solvent s1->s2 s3 Derivatization (e.g., Silylation) s2->s3 g1 Inject into GC System s3->g1 Derivatized Sample g2 Separation on Capillary Column g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Extract Ion Chromatogram g3->d1 Mass Spectrum d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: A generalized workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS

Derivatization:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Validation Parameters (Typical):

The following table presents typical performance characteristics for GC-MS analysis of derivatized acidic compounds.

ParameterTypical Performance
Linearity (R²)> 0.995
Linear Range0.01 - 10 µg/mL
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 30 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

UV-Vis Spectrophotometry: A Simple and Rapid Approach

For routine analysis where high selectivity is not a primary concern, UV-Vis spectrophotometry can be a cost-effective and rapid method for the quantification of this compound. This technique relies on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

The Principle of Measurement

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined by comparison to a calibration curve prepared from standards of known concentration. To enhance sensitivity and selectivity, a charge-transfer complexation reaction can be employed.

Causality in Experimental Choices for UV-Vis Spectrophotometry

The aromatic ring and the amino group in this compound provide inherent UV absorbance. However, to improve sensitivity and shift the absorbance to a longer, less interference-prone wavelength, a charge-transfer agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used. The formation of a colored complex allows for measurement in the visible region, reducing interference from other UV-absorbing compounds in the sample matrix.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing s1 Prepare Standard Solutions s3 Add Charge-Transfer Agent (DDQ) s1->s3 s2 Prepare Sample Solution s2->s3 s4 Incubate for Color Development u1 Measure Absorbance at λmax s4->u1 Colored Complex d1 Construct Calibration Curve u1->d1 Absorbance Values d2 Determine Sample Concentration d1->d2

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

Reagents:

  • This compound standard solution: Prepare a stock solution in methanol and dilute to working concentrations.

  • Charge-transfer agent: A solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol (e.g., 1.0 x 10⁻² M).

Procedure:

  • Reaction: In a series of volumetric flasks, add increasing aliquots of the this compound standard solution.

  • Add a fixed volume of the DDQ solution to each flask.

  • Allow the reaction to proceed for a set time (e.g., 15 minutes) at a controlled temperature to ensure complete color development.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Calibration: Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same manner and measure its absorbance. Determine the concentration from the calibration curve.

Validation Parameters (Typical for a similar aminobenzoic acid):

ParameterTypical Performance
Linearity (R²)> 0.99
Linear Range5 - 90 µg/mL
Limit of Detection (LOD)0.55 µg/mL
Limit of Quantitation (LOQ)1.67 µg/mL
Accuracy (% Recovery)98 - 103%
Precision (% RSD)< 3%

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Liquid-solid partitioningGas-solid partitioning & mass analysisLight absorption
Volatility Requirement Non-volatile compoundsVolatile compounds (derivatization needed)Not applicable
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate to HighVery HighLow to Moderate
Sample Throughput HighModerateVery High
Instrumentation Cost ModerateHighLow
Complexity ModerateHighLow
Key Advantage Versatility and robustnessHigh sensitivity and specificitySimplicity and speed
Key Limitation Moderate sensitivityRequires derivatizationProne to interference

Conclusion: Selecting the Right Tool for the Job

The choice of the most suitable analytical method for this compound is intrinsically linked to the specific requirements of the analysis.

  • For routine quality control and assay of bulk drug substances and formulations, where high throughput and robustness are key, HPLC-UV is the undisputed method of choice. Its high precision, accuracy, and versatility make it ideal for regulatory submissions and routine testing.

  • When trace-level quantification is required, for instance in impurity profiling, pharmacokinetic studies, or environmental analysis, the superior sensitivity and selectivity of GC-MS make it the preferred technique. The additional sample preparation step of derivatization is a trade-off for its exceptional performance at low concentrations.

  • For rapid, in-process checks or in resource-limited settings, where a high degree of selectivity is not paramount, UV-Vis spectrophotometry offers a simple, cost-effective, and fast alternative. The use of a charge-transfer agent can enhance its performance, making it a viable option for specific applications.

As a senior application scientist, my recommendation is to establish a validated HPLC-UV method as the primary analytical technique for this compound. This provides a solid, reliable foundation for most analytical needs. For specialized applications requiring higher sensitivity, a validated GC-MS method should be developed. UV-Vis spectrophotometry can serve as a valuable tool for preliminary or rapid screening purposes. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable you to confidently select and implement the most appropriate analytical method to ensure the quality, safety, and efficacy of your products.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-3,5-dichlorobenzoic acid, a key structural motif in various pharmaceutical compounds, requires robust analytical methods to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound. The focus is on the principles of cross-validation, ensuring data integrity and regulatory compliance.

The Imperative of Method Cross-Validation

The choice of an analytical technique is often a balance between sensitivity, selectivity, speed, and cost. However, reliance on a single method can introduce unforeseen biases. Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a cornerstone of a robust quality system. It provides a higher degree of confidence in the analytical data, ensuring that the reported results are a true reflection of the sample's properties and not an artifact of a particular method. This is especially critical when transferring methods between laboratories or during different stages of drug development. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, provide a framework for ensuring that an analytical procedure is fit for its intended purpose[1][2][3].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from potential impurities[4][5].

Principle of HPLC Analysis

In reverse-phase HPLC, the most common mode for this type of analyte, a liquid mobile phase carries the sample through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. Detection is typically achieved using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity[5][6].

Experimental Protocol: Reverse-Phase HPLC with UV Detection

This protocol is a representative method for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment[7].

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio would be optimized to achieve good separation. For example, a starting point could be a 50:50 (v/v) mixture of water (with 0.1% phosphoric acid) and acetonitrile[7]. The mobile phase should be filtered and degassed prior to use.

  • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Further dilutions are made to create calibration standards.

  • Sample Solution: Prepare the sample by dissolving a known amount in the same solvent as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but the optimal wavelength should be determined by examining the UV spectrum of the analyte[5][6].

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Results & Reporting Prep_Standard Prepare Standard Solutions HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Quantification Quantification (Peak Area vs. Concentration) Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Selectivity Alternative

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds[4][8]. For a compound like this compound, which has low volatility due to the polar amino and carboxylic acid groups, a derivatization step is typically required to make it amenable to GC analysis[6].

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase interacts with the sample components, leading to their separation based on their boiling points and affinities for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification[8][9].

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Materials:

  • GC-MS system with a capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • This compound reference standard.

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

2. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Accurately weigh the standard or sample into a reaction vial. Add the anhydrous solvent, followed by the derivatization agent.

  • Reaction: Cap the vial and heat it at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the amino and carboxylic acid groups.

  • Injection: After cooling, an aliquot of the derivatized solution is injected into the GC-MS.

3. GC-MS Conditions:

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100°C and ramping up to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Scan Range: A mass range appropriate for the derivatized analyte (e.g., 50-500 amu).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_results Results & Reporting Prep_Sample Prepare Sample & Standard Derivatization Derivatization (e.g., Silylation) Prep_Sample->Derivatization GCMS_System GC-MS System (Injector, Column, MS Detector) Derivatization->GCMS_System Data_Acquisition Data Acquisition & Spectral Analysis GCMS_System->Data_Acquisition Identification Compound Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Selected Ion Monitoring) Data_Acquisition->Quantification Report Generate Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry: A Simple and Rapid Quantification Method

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of this compound, particularly in pure samples or simple mixtures. The presence of the aromatic ring and the amino group results in strong UV absorbance[6].

Principle of UV-Vis Spectrophotometry

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (the wavelength of maximum absorbance, λmax), its concentration can be determined by comparing it to a calibration curve prepared from standards of known concentrations[6].

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • This compound reference standard.

  • Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Preparation of Solutions:

  • Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest.

  • Standard Solutions: Prepare a stock solution of the reference standard and then a series of dilutions to create a calibration curve.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent.

3. Measurement:

  • Wavelength Scan: Scan the UV-Vis spectrum of a standard solution to determine the λmax.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the sample solution at the λmax and determine its concentration from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_results Data Analysis Prep_Standard Prepare Calibration Standards Spectrophotometer UV-Vis Spectrophotometer Prep_Standard->Spectrophotometer Prep_Sample Prepare Sample Solution Prep_Sample->Spectrophotometer Absorbance_Measurement Measure Absorbance at λmax Spectrophotometer->Absorbance_Measurement Calibration_Curve Generate Calibration Curve Absorbance_Measurement->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for UV-Vis spectrophotometric analysis.

Performance Comparison and Validation Data

The following table summarizes the typical performance characteristics of the three analytical techniques for the analysis of this compound and structurally similar compounds. The acceptance criteria are based on the ICH Q2(R2) guidelines[10][11].

Validation ParameterHPLC-UVGC-MS (with derivatization)UV-Vis SpectrophotometryICH Q2(R2) Typical Acceptance Criteria
Specificity High (separation from impurities)Very High (mass spectral identification)Low (interference from other absorbing species)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999[12]> 0.995> 0.998R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%[12]95.0 - 105.0%98.0 - 102.0%98.0 - 102.0% for drug substance assay[11]
Precision (%RSD) < 2.0%[12]< 5.0%< 2.0%≤ 2.0% for drug substance assay[11]
Limit of Detection (LOD) 50 - 100 ng/mL[6]1 - 10 ng/mL~0.5 µg/mLShould be determined and reported.
Limit of Quantitation (LOQ) 150 - 300 ng/mL[6]5 - 50 ng/mL~1.7 µg/mLShould be determined and reported.

Conclusion and Recommendations

The cross-validation of analytical techniques is a critical exercise in ensuring the quality and reliability of data in a regulated environment.

  • HPLC-UV stands out as the most practical and robust method for routine quality control of this compound. It offers an excellent balance of specificity, accuracy, and precision without the need for derivatization. A validated HPLC method, such as the one described, should be the primary choice for release testing and stability studies.

  • GC-MS serves as an invaluable confirmatory technique. Its superior specificity, stemming from mass spectral data, makes it ideal for impurity identification and for cross-validating the identity of the main peak observed in HPLC. While the requirement for derivatization adds a layer of complexity, the confidence it provides in structural elucidation is unparalleled.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in pure form or in simple matrices where interfering substances are not present. It is particularly useful for in-process controls or for quick assays where high specificity is not the primary concern.

References

A Comparative Analysis of 4-Amino-3,5-dichlorobenzoic Acid and its Bromo Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate molecular building blocks is a critical determinant of the final product's efficacy, safety, and synthetic accessibility. Halogenated aromatic compounds, in particular, offer a rich scaffold for modulation of physicochemical and biological properties. This guide provides an in-depth comparative study of two closely related aminobenzoic acid derivatives: 4-Amino-3,5-dichlorobenzoic acid and its bromo analog, 4-Amino-3,5-dibromobenzoic acid. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their respective properties and potential applications, supported by available experimental data.

Introduction: The Significance of Halogenation in Drug Design

The introduction of halogen atoms into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic profile. Halogens, through their steric and electronic effects, can modulate a compound's lipophilicity, acidity, metabolic stability, and binding interactions with biological targets. The choice between chlorine and bromine, while seemingly subtle, can lead to significant differences in a molecule's behavior. This guide will explore these differences through a comparative lens, focusing on the dichloro- and dibromo- analogs of 4-aminobenzoic acid.

Physicochemical Properties: A Tale of Two Halogens

A molecule's fundamental chemical properties are a key predictor of its biological activity. Here, we compare the key physicochemical parameters of this compound and 4-Amino-3,5-dibromobenzoic acid.

PropertyThis compound4-Amino-3,5-dibromobenzoic acid
Molecular Formula C₇H₅Cl₂NO₂[1]C₇H₅Br₂NO₂
Molecular Weight 206.03 g/mol [1]294.93 g/mol
Melting Point 290-293 °C330 °C (decomposes)
Predicted pKa 4.12 ± 0.104.08 ± 0.10
Lipophilicity (LogP) 2.6 (XLogP3)[1]3.39

The data reveals subtle yet important distinctions. The predicted pKa values are very similar, suggesting that the acidity of the carboxylic acid group is not significantly influenced by the change from chlorine to bromine. However, a notable difference is observed in their lipophilicity. The bromo analog exhibits a higher LogP value, indicating greater lipid solubility. This increased lipophilicity can have significant implications for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Synthesis and Reactivity: Considerations for the Synthetic Chemist

Both this compound and its bromo analog are typically synthesized from 4-aminobenzoic acid through electrophilic halogenation. The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity and prevent the formation of polyhalogenated byproducts.

A general workflow for the synthesis of these compounds is outlined below:

G cluster_synthesis Synthetic Workflow 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Halogenation Electrophilic Halogenation 4-Aminobenzoic_Acid->Halogenation Halogenating Agent (e.g., NCS, NBS) Product 4-Amino-3,5-dihalobenzoic Acid Halogenation->Product

Caption: Generalized synthetic workflow for 4-Amino-3,5-dihalogenated benzoic acids.

Biological Activity: A Comparative Overview

Direct, head-to-head comparative studies on the biological activities of this compound and its bromo analog are limited in the publicly available scientific literature. However, by examining studies on these individual compounds and closely related analogs, we can infer their potential activities and highlight areas for future investigation.

Antimicrobial Activity

Halogenated compounds have a long history as effective antimicrobial agents.

  • This compound: This compound has been noted for its antimicrobial activity and its structural similarity to chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis. This suggests a potential mechanism of action for the dichloro analog.

  • 4-Amino-3,5-dibromobenzoic acid: Information suggests that this compound may be effective against Gram-positive bacteria, also through the inhibition of protein synthesis.[2][3] While quantitative data on the parent compound is scarce, a Schiff base derivative of 4-Amino-3-bromobenzoic acid has shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 15.62 µM.[2]

The increased lipophilicity of the bromo analog could potentially enhance its ability to penetrate bacterial cell membranes, which may translate to greater potency. However, without direct comparative MIC values, this remains a hypothesis.

Anticancer Potential

The structural motifs of these compounds are also of interest in oncology research.

  • Derivatives of 4-Amino-3-chlorobenzoic acid: A study on ester derivatives of the closely related 4-amino-3-chlorobenzoic acid has demonstrated their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] One derivative, in particular, exhibited potent cytotoxic effects against lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC50 values of 1.23 µM, 2.45 µM, and 3.12 µM, respectively.[4] This suggests that the chlorinated scaffold could be a promising starting point for the development of novel anticancer agents.

While no direct anticancer data was found for the bromo analog in the conducted search, its increased lipophilicity could be advantageous for cell penetration and warrants investigation into its cytotoxic and antiproliferative activities.

The potential mechanism of action for EGFR inhibition is depicted below:

G Ligand EGF EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Response Cell Proliferation, Survival, etc. Signaling->Response Inhibitor 4-Amino-3,5-dihalobenzoic Acid Derivative Inhibitor->EGFR Inhibition G Cell_Culture Seed cells in 96-well plates Compound_Treatment Treat with varying concentrations of test compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3,5-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural-activity relationship (SAR) of derivatives based on the 4-Amino-3,5-dichlorobenzoic acid scaffold. While direct and extensive SAR studies on a wide array of these specific derivatives are not abundant in publicly accessible literature, this guide synthesizes data from closely related chemical series to illuminate the key structural determinants of biological activity. By examining analogs and related compounds, we can infer a robust SAR model to guide the rational design of novel therapeutic agents.

The this compound Scaffold: A Privileged Core

The this compound core is a compelling starting point for medicinal chemistry campaigns. Its structure is characterized by a benzoic acid ring substituted with a 4-amino group and chlorine atoms at the 3 and 5 positions. This arrangement offers a unique combination of features:

  • Hydrogen Bonding Capabilities: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Lipophilicity and Aromatic Interactions: The dichlorinated phenyl ring provides a lipophilic character and the potential for π-π stacking interactions.

  • Reactive Handles for Derivatization: The amino and carboxylic acid moieties serve as convenient points for chemical modification, allowing for the systematic exploration of chemical space.

Derivatives of the broader 4-aminobenzoic acid (PABA) family have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The strategic placement of the dichloro substituents on the core structure of our interest is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

To understand the SAR of this compound derivatives, we will draw comparisons with structurally similar compounds for which experimental data is available. The primary modifications to the core scaffold involve the derivatization of the carboxylic acid (forming esters or amides) and the amino group.

Anticancer Activity of Related Benzamide and Benzoic Acid Derivatives

The benzamide scaffold is a common feature in many biologically active compounds, including those with anticancer properties.[3][4] By examining the cytotoxic effects of related N-phenylbenzamides and other 4-aminobenzoic acid derivatives, we can infer the structural requirements for anticancer activity.

A closely related compound, the 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, has shown promising anticancer activity against melanoma cells.[5] This suggests that the 3,5-dichlorophenyl moiety is a key pharmacophore for this activity. The table below summarizes the cytotoxic activity of COH-SR4 and other related aminobenzoic acid derivatives against various cancer cell lines.

Compound IDCore StructureModificationsCell LineIC50 (µM)Reference
COH-SR4 1,3-bis(3,5-dichlorophenyl)ureaN/AMelanoma (A375)~5[5]
F8 o-AminobenzamideVariousHGC-27 (Gastric Cancer)0.28[6]
T9 o-AminobenzamideVariousHGC-27 (Gastric Cancer)1.84[6]
Schiff Base of PABA 4-Aminobenzoic acidSalicylidene moietyHepG2 (Liver Cancer)≥ 15.0[1]

Key SAR Insights for Anticancer Activity (Inferred):

  • The Dichlorophenyl Moiety: The presence of a 3,5-dichlorophenyl group, as seen in the active compound COH-SR4, appears to be crucial for potent anticancer activity. This group likely contributes to favorable hydrophobic interactions within the binding pocket of the biological target.

  • Amide/Urea Linkage: The amide or urea linkage provides a rigid backbone and hydrogen bonding opportunities, which are important for target recognition.

  • Substitution on the Aminobenzoic Ring: The position and nature of substituents on the aminobenzoic acid ring can significantly modulate activity. While direct data for the 3,5-dichloro substitution is limited, studies on other halogenated analogs, such as 4-Amino-3-bromobenzoic acid derivatives, also point to the importance of halogenation for biological activity.[6]

Experimental Protocols

General Synthesis of N-Substituted 4-Amino-3,5-dichlorobenzamides

A plausible and commonly employed synthetic route for the preparation of N-substituted 4-Amino-3,5-dichlorobenzamides is depicted below. This multi-step synthesis starts from 4-nitrobenzoic acid to avoid the self-reaction of an aminobenzoyl chloride.[7][8]

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acylation Acylation (Base, Solvent) 4-Nitrobenzoyl_Chloride->Acylation Substituted_Aniline Substituted Aniline Substituted_Aniline->Acylation Nitro_Intermediate N-(Substituted phenyl)- 4-nitrobenzamide Acylation->Nitro_Intermediate Reduction Reduction (e.g., Fe/AcOH or H₂, Pd/C) Nitro_Intermediate->Reduction Final_Product N-(Substituted phenyl)-4-amino- 3,5-dichlorobenzamide Reduction->Final_Product

Caption: General synthetic workflow for N-Substituted 4-Amino-3,5-dichlorobenzamides.

Step-by-Step Protocol:

  • Synthesis of 4-Nitrobenzoyl Chloride: To a solution of 4-nitrobenzoic acid in a suitable solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the reaction mixture to reflux for several hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-nitrobenzoyl chloride.[7]

  • Acylation of Substituted Aniline: Dissolve the substituted aniline (e.g., 3,5-dichloroaniline) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. Add a base such as triethylamine or pyridine to the solution. Slowly add a solution of 4-nitrobenzoyl chloride from the previous step. Stir the reaction at room temperature for several hours. After completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give the crude N-(substituted phenyl)-4-nitrobenzamide.[7]

  • Reduction of the Nitro Group: Dissolve the N-(substituted phenyl)-4-nitrobenzamide in a solvent such as ethanol or methanol. Add a reducing agent, such as iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C). Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry the combined organic extracts and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final N-(substituted phenyl)-4-amino-3,5-dichlorobenzamide.[8]

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell metabolic activity and, by extension, cytotoxicity.[5]

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Compound_Treatment Treat cells with serial dilutions of the test compound and incubate for 48-72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well and incubate for 2-4h Compound_Treatment->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine the IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[5]

Potential Biological Targets and Mechanisms of Action

While the specific biological targets of this compound derivatives are not yet fully elucidated, their structural similarity to other known bioactive molecules allows us to hypothesize potential mechanisms of action.

Ion Channel Modulation

Benzoic acid derivatives are known to act as ion channel blockers.[9][10] The this compound scaffold possesses the key features of many ion channel modulators: a lipophilic aromatic region, a central linker, and a hydrogen-bonding moiety.

  • Sodium Channel Blockade: Derivatives could potentially interact with voltage-gated sodium channels, a mechanism common to local anesthetics. The lipophilic dichlorophenyl group would likely interact with the hydrophobic residues of the channel pore, while the aminobenzoic acid part could form hydrogen bonds with the channel's protein backbone.[10][11]

  • CFTR Channel Modulation: The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel. Modulators of CFTR are a critical therapy for cystic fibrosis.[12][13] The structural motifs within this compound derivatives are reminiscent of some known CFTR modulators, suggesting this as a potential, albeit speculative, target.

SAR_Logic cluster_mods Chemical Modifications cluster_props Resulting Properties Core_Scaffold This compound Core Amide_Ester Amide/Ester Formation (R-group variation) Core_Scaffold->Amide_Ester Amino_Group_Mod Amino Group Modification Core_Scaffold->Amino_Group_Mod Lipophilicity Altered Lipophilicity Amide_Ester->Lipophilicity Steric_Profile Changed Steric Profile Amide_Ester->Steric_Profile H_Bonding Modified H-Bonding Potential Amino_Group_Mod->H_Bonding Biological_Activity Modulated Biological Activity (e.g., Anticancer, Ion Channel Blockade) Lipophilicity->Biological_Activity H_Bonding->Biological_Activity Steric_Profile->Biological_Activity

Caption: Logical relationship of SAR for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct experimental data on a broad range of its derivatives is currently limited, by drawing comparisons with structurally related compounds, we can infer a working structure-activity relationship. The 3,5-dichlorophenyl moiety appears to be a key determinant for potential anticancer activity, and the overall structure is amenable to modifications that could lead to potent ion channel modulators.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would involve varying the substituents on the amide or ester group and exploring modifications of the 4-amino group. Such studies will be crucial to validate the inferred SAR presented in this guide and to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Performance of different HPLC columns for 4-Amino-3,5-dichlorobenzoic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

Launching HPLC Investigation

I am starting my in-depth exploration into separating 4-Amino-3,5-dichlorobenzoic acid with HPLC. My search will be focused. I aim to collect all pertinent data on HPLC methodologies relevant to this specific compound. I'm keen to find suitable column chemistries and mobile phase compositions. I anticipate a wealth of resources will be available to analyze.

Initiating Methodical Comparison

I've just begun a thorough search to find relevant HPLC methods for this compound. My plan includes an introduction to the acid and its analysis, followed by experimental setup details. The key will be a comparative analysis of HPLC columns like C18 and C8, explaining their retention mechanisms and presenting performance data in tables.

Planning In-Depth Comparison

I'm now outlining a detailed comparison of HPLC columns for this compound separation. First, I'll compile HPLC methods, focusing on columns, mobile phases, and detection techniques. Then, I'll design a guide with an introduction, experimental setup, and comparative analysis of column types like C18 and C8. I'll highlight retention mechanisms and performance metrics in tables, followed by a workflow diagram and recommendations.

A Comparative Guide to the Synthesis of 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3,5-dichlorobenzoic acid is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its molecular architecture, featuring a carboxylic acid, an amino group, and a specific dichlorination pattern on the aromatic ring, makes it a versatile building block for creating complex target molecules.[1] The selection of an optimal synthetic route is paramount for researchers and production managers, directly impacting yield, purity, scalability, cost-effectiveness, and environmental footprint.

This guide provides an in-depth, objective comparison of the two primary synthesis routes for this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their performance metrics to empower chemists in making informed strategic decisions.

Overview of Synthetic Strategies

Two principal pathways dominate the synthesis of this compound:

  • Route 1: Electrophilic Chlorination of a 4-Aminobenzoic Acid Derivative. This "bottom-up" approach starts with a readily available aminobenzoic acid precursor and introduces the chlorine atoms directly onto the ring.

  • Route 2: Aromatic Nitration followed by Reduction. This strategy begins with 3,5-dichlorobenzoic acid, introducing the amino functionality in a two-step sequence involving nitration and subsequent reduction.

Below, we will explore the nuances and practicalities of each route.

Synthetic_Routes_Overview cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Nitration & Reduction A 4-Acetylaminobenzoic Acid B 4-Acetylamino-3,5-dichlorobenzoic Acid A->B Chlorination C This compound B->C Hydrolysis F This compound D 3,5-Dichlorobenzoic Acid E 3,5-Dichloro-4-nitrobenzoic Acid D->E Nitration E->F Reduction

Caption: High-level overview of the two primary synthetic pathways.

Route 1: Chlorination of 4-Acetylaminobenzoic Acid

This method leverages the directing effects of the substituents on a 4-aminobenzoic acid backbone. Direct chlorination of 4-aminobenzoic acid itself is problematic, often leading to over-chlorination and oxidation, yielding undesired byproducts like chlorinated cyclohexenones.[3][4] To circumvent this, the highly activating amino group is temporarily "tamed" by converting it to an acetamido group.

Mechanistic Rationale: The acetamido group (-NHCOCH₃) is still an ortho-, para- director but is less activating than a primary amino group. This moderation prevents oxidative side reactions and allows for controlled dichlorination at the positions ortho to the directing group (positions 3 and 5). The acetyl protecting group is then easily removed via hydrolysis to yield the final product.

Detailed Experimental Protocol (Route 1)

Step 1a: Synthesis of 4-Acetylamino-3,5-dichlorobenzoic Acid [4]

  • Setup: In a flask equipped with a stirrer and reflux condenser, suspend 4-acetylaminobenzoic acid in glacial acetic acid.

  • Chlorination: While stirring, introduce the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture. The product, 4-acetylamino-3,5-dichlorobenzoic acid, will often precipitate. Isolate the solid by filtration, wash with cold water, and dry.

Step 1b: Saponification (Hydrolysis) to this compound [4]

  • Setup: Place the crude 4-acetylamino-3,5-dichlorobenzoic acid from the previous step into a flask with an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Precipitation: Cool the resulting solution and carefully acidify with a strong acid like hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The target compound, this compound, will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove salts, and dry. The product typically has a melting point of 290-293 °C.[1]

Route 2: Nitration of 3,5-Dichlorobenzoic Acid and Subsequent Reduction

This approach builds the molecule by first establishing the chlorine and carboxylate pattern, followed by the introduction of the nitrogen functionality. This route avoids the need for protecting groups.

Mechanistic Rationale: Starting with 3,5-dichlorobenzoic acid, the carboxylic acid group is a meta-director. However, under the harsh conditions of nitration (using a mixture of nitric and sulfuric acids), it directs the incoming electrophilic nitronium ion (NO₂⁺) to the position ortho to it (position 4), which is the least sterically hindered and electronically deactivated position. The resulting nitro-intermediate is then selectively reduced to the corresponding primary amine.

Detailed Experimental Protocol (Route 2)

Step 2a: Synthesis of 3,5-Dichloro-4-nitrobenzoic Acid

  • Setup: In a flask suitable for strongly acidic conditions, dissolve 3,5-dichlorobenzoic acid in concentrated sulfuric acid.

  • Nitration: Cool the mixture in an ice bath. Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature remains low to control the reaction rate and prevent side reactions.

  • Reaction: After addition, allow the mixture to stir at a controlled temperature for several hours.[5]

  • Isolation: Carefully pour the reaction mixture over crushed ice. The nitrated product will precipitate as a solid. Filter the solid, wash extensively with cold water to remove residual acid, and dry.

Step 2b: Reduction to this compound

  • Setup: In a round-bottom flask, suspend the 3,5-dichloro-4-nitrobenzoic acid in a suitable solvent system, such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. Common choices include metal/acid combinations like tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or stannous chloride (SnCl₂).[3][6] Catalytic hydrogenation (H₂/Pd-C) is also an option, though care must be taken to avoid dehalogenation.[7]

  • Reaction: Heat the mixture under reflux with stirring for several hours until the reduction is complete (monitored by TLC).

  • Work-up & Isolation:

    • If using a metal/acid system, cool the reaction, filter to remove excess metal, and then neutralize the filtrate with a base (e.g., NaOH or Na₂CO₃) to precipitate the product at its isoelectric point.

    • Filter the final product, wash with water, and dry.

Comparative Analysis

The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, cost constraints, and available equipment.

Caption: Step-by-step workflow comparison of the two synthesis routes.

Performance Metrics Summary
MetricRoute 1 (Chlorination)Route 2 (Nitration & Reduction)Rationale & Insights
Starting Material Cost Moderate (4-Acetylaminobenzoic acid)Moderate to High (3,5-Dichlorobenzoic acid)Prices fluctuate, but precursors for both routes are generally accessible specialty chemicals.
Reagent Hazards High (SO₂Cl₂ is corrosive and toxic)Very High (Conc. HNO₃/H₂SO₄ is extremely corrosive and oxidizing)Route 2's nitration step requires careful handling of highly aggressive acids. Route 1's reagents are hazardous but arguably more manageable.
Reaction Conditions Moderate (Reflux temperatures)Harsh (Strongly acidic, potentially high temps for nitration)The nitration step in Route 2 is significantly harsher than the chlorination in Route 1.
Control & Selectivity Good (Protecting group ensures regioselectivity)Good (Directing groups guide nitration effectively)Both routes offer good control over the final substitution pattern.
Number of Steps 2 (Chlorination, Hydrolysis)2 (Nitration, Reduction)Both are two-step syntheses from their respective key intermediates.
Scalability GoodModerate to GoodHandling large volumes of fuming nitric/sulfuric acid in Route 2 can pose significant engineering challenges for scale-up.
Green Chemistry Poor (Uses chlorinated reagents, acid/base quench)Poor (Generates significant acidic waste; uses heavy metals like tin for reduction)Neither route is particularly "green." Route 2 often generates heavy metal waste, a significant disposal concern.
Overall Yield Generally GoodGenerally GoodBoth routes are reported to provide respectable overall yields, though this is highly dependent on optimization.

Conclusion and Recommendations

Both synthetic routes are viable for producing high-purity this compound. The optimal choice is a function of the specific context:

  • For laboratory-scale synthesis and process safety focus: Route 1 (Chlorination) is often preferred. The reagents, while hazardous, are generally more manageable than the highly corrosive and oxidizing nitrating mixture used in Route 2. The use of a protecting group offers robust control over the reaction's regioselectivity.

  • For potential cost advantages at scale (if raw materials are favorable) and when handling harsh acids is routine: Route 2 (Nitration & Reduction) can be an effective alternative. However, significant consideration must be given to the safe handling of nitrating agents and the management of waste streams, particularly if heavy metal reductants are used.

Ultimately, the decision should be based on a thorough cost analysis of starting materials, an honest assessment of the available equipment and safety infrastructure, and the scale of production required.

References

A Senior Application Scientist's Guide to Coupling Reagent Selection for 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of a "Difficult" Substrate

In the landscape of peptide synthesis and drug development, the successful formation of an amide bond is the cornerstone of success. While many couplings are routine, the introduction of non-canonical or structurally complex amino acids presents significant challenges. 4-Amino-3,5-dichlorobenzoic acid is a paradigmatic example of such a "difficult" substrate. Its structure imposes a dual challenge:

  • Steric Hindrance: The two chlorine atoms flanking the carboxylic acid group create significant steric bulk, impeding the approach of the incoming amine nucleophile.

  • Electronic Deactivation: The electron-withdrawing nature of the dichlorinated aromatic ring reduces the nucleophilicity of the 4-amino group and deactivates the carboxylic acid, making it less susceptible to activation and subsequent aminolysis.

Conventional coupling methods often fail or provide poor yields with such substrates, necessitating a careful and informed selection of the coupling reagent.[1] This guide provides a comparative analysis of common coupling reagents, supported by mechanistic insights and experimental data, to enable researchers to make the optimal choice for incorporating this compound into their target molecules.

The Fundamental Mechanism: Carboxylic Acid Activation

The formation of a peptide bond is not a spontaneous reaction; it requires the "activation" of the carboxylic acid component. Coupling reagents facilitate this by converting the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive intermediate (typically an active ester). This intermediate is then susceptible to nucleophilic attack by the amine component to form the stable amide bond. The efficiency of a coupling reagent, especially for a challenging substrate, is determined by the reactivity of this intermediate.[2]

G cluster_workflow General Peptide Coupling Workflow Acid This compound (Carboxylic Acid Component) Active_Ester Activated Intermediate (e.g., OAt/OBt Ester) Acid->Active_Ester Activation Reagent Coupling Reagent + Base Reagent->Active_Ester Peptide Product (Dipeptide) Active_Ester->Peptide Coupling (Nucleophilic Attack) Amine Amine Component (e.g., Peptide-Resin) Amine->Peptide Byproducts Byproducts (e.g., Urea, HOBt) Peptide->Byproducts +

Caption: A generalized workflow for a coupling reaction.

A Head-to-Head Comparison of Coupling Reagents

The choice of reagent can dramatically alter the outcome of the reaction. We will compare three major classes: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides: The Economical Workhorse
  • Examples: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-Diisopropylcarbodiimide)

  • Additive: Almost always used with an additive like HOBt (1-Hydroxybenzotriazole) to form an active ester, which suppresses racemization and improves efficiency.[3][4]

Mechanism & Performance: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this is rapidly converted to a more stable HOBt-ester, which then reacts with the amine. For an electron-deficient substrate like this compound, the reaction of the HOBt ester with the amine can be sluggish.[5] While cost-effective, EDC/HOBt often requires longer reaction times and may result in lower yields for such difficult couplings. A major advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[6]

Uronium/Aminium Salts: The High-Performance Standard
  • Examples: HBTU, HATU, HCTU, COMU

  • Mechanism & Performance: These reagents, often referred to as uronium salts, exist in their more reactive aminium salt form in solution.[3][7] They rapidly generate active esters, leading to faster and more efficient couplings.

  • HBTU vs. HATU: While both are effective, HATU consistently outperforms HBTU for sterically hindered couplings.[8][9] This superiority stems from the 7-azabenzotriazole (HOAt) moiety in HATU. The nitrogen atom at the 7-position makes the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[7][9] This enhanced reactivity is crucial for overcoming the steric and electronic barriers presented by this compound.

  • COMU: A third-generation uronium reagent based on OxymaPure as the leaving group. COMU demonstrates high reactivity, often comparable or superior to HATU, with the added benefits of better solubility and a lower risk of side reactions.[3][7]

Caution—Guanidinylation: A potential side reaction with uronium/aminium reagents is the guanidinylation of the free N-terminal amine, which terminates the peptide chain. This is more likely if the coupling reagent is used in excess or if the carboxyl activation is slow.[10]

Phosphonium Salts: The "Clean" Powerhouse
  • Examples: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP

  • Mechanism & Performance: Phosphonium salts operate via a similar principle of forming active esters but differ in their core structure.[11] Like HATU, PyAOP is the aza-derivative of PyBOP and offers enhanced reactivity for challenging couplings.

Key Advantage: Phosphonium reagents do not have the guanidinium core structure found in uronium salts. Consequently, they do not cause guanidinylation side reactions .[11] This makes them an excellent choice for difficult couplings where slow reaction rates might otherwise increase the risk of chain termination, or in reactions requiring an excess of coupling reagent to drive them to completion. They are also known for their high solubility in common organic solvents.

G cluster_mech Activation Mechanisms cluster_uronium Uronium/Aminium (e.g., HATU) cluster_phosphonium Phosphonium (e.g., PyBOP) RCOOH R-COOH HATU HATU + Base RCOOH->HATU PyBOP PyBOP + Base RCOOH->PyBOP OAt_Ester R-CO-OAt (Highly Reactive Ester) HATU->OAt_Ester Guanidinium Tetramethyl- guanidinium byproduct OAt_Ester->Guanidinium OBt_Ester R-CO-OBt (Reactive Ester) PyBOP->OBt_Ester Phosphoramide HMPA-like byproduct OBt_Ester->Phosphoramide

Caption: Activation pathways for Uronium and Phosphonium reagents.

Quantitative Performance Summary

The following table provides synthesized data representing expected outcomes for the coupling of this compound with a standard amino-resin, based on established reagent performance with hindered substrates.[8][12]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Expected Yield (%)Key Considerations
EDC HOBtDIPEADMF12 - 2450 - 65Cost-effective; slow reaction; water-soluble byproduct simplifies workup.[5]
HBTU NoneDIPEADMF4 - 875 - 85Good general-purpose reagent; may struggle with severe steric hindrance.[9]
HATU NoneDIPEADMF1 - 2> 95Superior choice for hindered couplings due to highly reactive OAt-ester.[8][10]
PyBOP NoneDIPEADMF1.5 - 3> 95High reactivity; no risk of guanidinylation; ideal for sensitive syntheses.
COMU NoneDIPEADMF1 - 2> 95Excellent reactivity and solubility; requires only 1 eq. of base.[3][7]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments. These protocols assume a solid-phase synthesis on a 0.1 mmol scale.

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation: Swell the N-terminal deprotected resin (e.g., H-Gly-Wang resin, 0.1 mmol) in dimethylformamide (DMF, 2 mL) for 30 minutes. Drain the solvent.

  • Activation of Acid: In a separate vial, dissolve this compound (82.4 mg, 0.4 mmol, 4 eq) and HATU (151 mg, 0.39 mmol, 3.9 eq) in 1.5 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq) to the activation mixture. Allow to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activated acid solution to the drained resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (clear/yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and Methanol (3 x 2 mL).

  • Drying: Dry the resin under a high vacuum for at least 1 hour.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Resin Preparation: Swell the N-terminal deprotected resin (0.1 mmol) in DMF (2 mL) for 30 minutes. Drain the solvent.

  • Coupling Mixture Preparation: In a vial, dissolve this compound (82.4 mg, 0.4 mmol, 4 eq), HOBt monohydrate (61.2 mg, 0.4 mmol, 4 eq), and EDC·HCl (76.7 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

  • Base Addition & Coupling: Add DIPEA (70 µL, 0.4 mmol, 4 eq) to the resin, followed immediately by the coupling mixture.

  • Coupling Reaction: Agitate the mixture at room temperature. Due to the substrate's nature, allow the reaction to proceed for 12-24 hours.

  • Monitoring & Washing: Follow steps 5-7 from the HATU protocol. If the Kaiser test is still positive after 12 hours, a second coupling may be necessary.

Conclusion and Recommendations

The incorporation of this compound into a peptide sequence is a challenging synthetic step that demands a high-reactivity coupling reagent.

  • Recommended: For the highest probability of success, with fast reaction times and maximum yields, HATU , COMU , or phosphonium salts like PyBOP are the strongly recommended choices. Their ability to generate highly reactive intermediates is essential to overcome the combined steric and electronic hurdles of this substrate.

  • Acceptable Alternative: If cost is a primary concern and longer reaction times are acceptable, HBTU can be a viable option, though it may require optimization or double coupling.

  • Not Recommended: Standard carbodiimide conditions such as EDC/HOBt are likely to be inefficient, resulting in low yields and incomplete reactions, and should be avoided for this specific application unless all other options are unavailable.

By understanding the mechanistic principles behind each class of reagent, researchers can confidently select the optimal tool to successfully incorporate challenging building blocks like this compound, thereby accelerating their research and development efforts.

References

Verifying the Structure of 4-Amino-3,5-dichlorobenzoic Acid Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the precise structural verification of novel chemical entities is paramount. For derivatives of 4-Amino-3,5-dichlorobenzoic acid, a versatile building block in organic synthesis, unambiguous structural elucidation is the bedrock upon which all subsequent research and development activities are built.[1] This guide provides a comparative analysis of the most effective analytical techniques for the structural confirmation of this class of compounds, offering insights into the experimental rationale and data interpretation. Our focus is to empower researchers, scientists, and drug development professionals with a robust framework for achieving unequivocal structural verification.

The inherent structural features of this compound derivatives—a substituted aromatic ring with amino, carboxyl, and chloro functionalities—necessitate a multi-pronged analytical approach.[2] No single technique can definitively elucidate the complete structure; rather, a synergistic combination of spectroscopic and crystallographic methods provides a self-validating system of characterization.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

The cornerstone of small molecule characterization lies in the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4][5] Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive picture of atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For derivatives of this compound, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons. In a typical spectrum of a this compound derivative, one would expect to observe:

  • Aromatic Protons: The protons on the benzene ring will appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions relative to the substituents.

  • Amino Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) will also present as a broad singlet, often at a downfield chemical shift.

  • Protons on Derivative Groups: Any additional protons in the derivative portion of the molecule will have their own characteristic signals.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. Key signals to expect include:

  • Aromatic Carbons: The carbon atoms of the benzene ring will have distinct chemical shifts influenced by the attached functional groups.

  • Carbonyl Carbon: The carbon of the carboxylic acid or its derivative will appear at a characteristic downfield chemical shift.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.8sAr-H
~5.5br s-NH₂
~12.5br s-COOH
¹³C~168sC=O
~148sC-NH₂
~132sC-Cl
~125sC-COOH
~118sC-H

Note: Exact chemical shifts can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the crucial information of the molecular weight of the compound and can offer insights into its elemental composition and fragmentation pattern.[6] For halogenated compounds like the derivatives of this compound, the isotopic pattern of chlorine is a key diagnostic feature.

  • Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.

  • Isotopic Pattern: Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for chlorine-containing ions in the mass spectrum, providing a definitive confirmation of the presence and number of chlorine atoms in the molecule. For a molecule with two chlorine atoms, one would expect to see peaks at M, M+2, and M+4 with a characteristic intensity ratio.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer (fragmentation) can provide valuable structural information, helping to identify different functional groups and their connectivity.

Table 2: Expected Mass Spectrometry Data for this compound

FeatureExpected ValueSignificance
Molecular Weight206.03 g/mol [2]Confirms the overall mass of the molecule.
Exact Mass204.9697 g/mol [7]Allows for the determination of the molecular formula (C₇H₅Cl₂NO₂).
Isotopic PatternPresence of M, M+2, and M+4 peaksConfirms the presence of two chlorine atoms.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[8] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds.

For this compound derivatives, key IR absorption bands include:

  • N-H Stretching: The amino group will show characteristic stretches in the region of 3300-3500 cm⁻¹.[9]

  • O-H Stretching: The carboxylic acid will exhibit a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹.

  • C=O Stretching: The carbonyl group of the carboxylic acid or its derivative will have a strong absorption band around 1680-1750 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine bonds will have absorptions in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300-3500
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (broad)
C=O Stretch1680-1710
Aromatic RingC=C Stretch1450-1600
C-H Bending690-900
HaloalkaneC-Cl Stretch600-800

The Gold Standard: X-ray Crystallography

For an unambiguous and definitive determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the ultimate technique.[10][11][12] This method provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. However, the major prerequisite for this powerful technique is the ability to grow a high-quality single crystal of the compound, which can often be a challenging and time-consuming step.[11]

Experimental Protocols

A self-validating approach to structural verification involves a logical workflow that integrates data from multiple techniques.

Workflow for Structural Verification

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystal available) Purification->Xray Crystal Growth Data_Analysis Combined Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Final_Structure Verified Structure Data_Analysis->Final_Structure

Caption: Workflow for the structural verification of this compound derivatives.

Step-by-Step Methodologies

1. Sample Preparation for NMR Spectroscopy

  • Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is important to ensure the compound is fully dissolved and does not react with the solvent.

  • Protocol:

    • Weigh 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Cap the NMR tube and gently agitate to dissolve the sample completely.

    • If necessary, briefly warm the sample or use sonication to aid dissolution.

    • Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

2. Mass Spectrometry Analysis

  • Rationale: The choice of ionization technique depends on the properties of the analyte. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like aminobenzoic acids.

  • Protocol:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

3. IR Spectroscopy Analysis

  • Rationale: Solid-state IR spectroscopy is a common and straightforward method for analyzing powdered samples.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Conclusion

The structural verification of this compound derivatives is a critical step in their development and application. A comprehensive approach that leverages the complementary strengths of NMR, Mass Spectrometry, and IR spectroscopy is essential for building a robust and self-validating structural assignment. While X-ray crystallography remains the definitive method for determining the three-dimensional structure, the spectroscopic techniques provide the foundational data for routine characterization and quality control. By following the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these important chemical entities.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of commercial 4-Amino-3,5-dichlorobenzoic acid. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its purity is not merely a quality metric but a critical parameter that dictates the yield, safety, and efficacy of the final product.[1][2] This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for qualifying this essential chemical building block. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a trustworthy and scientifically sound approach to purity validation.

The Imperative of Purity: Understanding the Analyte and Its Potential Contaminants

This compound (4-ADCA) possesses a substituted aromatic ring with three key functional groups: a carboxylic acid, an amino group, and two chlorine atoms.[3] This unique structure makes it a versatile reagent but also susceptible to specific impurities arising from its synthesis.[1] A comprehensive purity analysis must not only quantify the main component but also identify and control for potential contaminants, which can include:

  • Isomeric Impurities: Positional isomers such as 2-Amino-3,5-dichlorobenzoic acid or 3-Amino-2,5-dichlorobenzoic acid may be present from non-selective synthesis steps.[4][5]

  • Precursor Materials: Incomplete reaction can leave residual starting materials.

  • By-products: Incomplete chlorination can result in mono-chlorinated species, while over-chlorination could produce trichloro-derivatives.

The presence of these impurities can have significant downstream consequences, making a multi-technique validation approach essential for a complete purity profile.

A Validated Workflow for Comprehensive Purity Assessment

A self-validating system for purity analysis relies on the principle of orthogonality—using multiple analytical techniques that measure different chemical properties. A discrepancy in the results from two different methods can signal the presence of an unexpected impurity that one technique may overlook. The following workflow provides a robust framework for the comprehensive analysis of 4-ADCA.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Absolute Quantification cluster_2 Phase 3: Final Assessment Sample Commercial 4-ADCA Sample HPLC HPLC-UV Analysis (Primary Purity Screen) Sample->HPLC Area % Purity NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Identity & Impurity ID Titration Acid-Base Titration (Total Acidity Assay) HPLC->Titration Confirm Assay Value Report Certificate of Analysis (Purity Statement) HPLC->Report qNMR Quantitative NMR (qNMR) (Absolute Molar Purity) NMR->qNMR If standard is available Titration->Report qNMR->Report

Caption: Orthogonal workflow for 4-ADCA purity validation.

Chromatographic Methods: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of 4-ADCA, offering excellent resolution of the main component from related impurities.[6]

Expertise in Action: Why Reverse-Phase HPLC?

We select a reverse-phase (RP) method, typically with a C18 stationary phase, due to its affinity for the non-polar aromatic backbone of the 4-ADCA molecule.[7] The mobile phase, a mixture of an organic solvent (like acetonitrile) and acidified water, allows for the fine-tuning of retention times. The acidic modifier (e.g., formic or phosphoric acid) is critical; it protonates the carboxylic acid group, neutralizing its charge and preventing poor peak shapes.[8] Furthermore, using a volatile acid like formic acid makes the method compatible with mass spectrometry (MS) for impurity identification.[8]

Protocol 1: High-Resolution RP-HPLC Purity Assay
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (e.g., 30% B to 90% B over 20 minutes) is effective for eluting the main peak while also separating earlier and later eluting impurities.[7]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection: UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 4-ADCA sample in a suitable diluent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) to ensure complete dissolution and compatibility with the initial mobile phase conditions.[7]

  • Analysis: The purity is determined by the area percent of the main 4-ADCA peak relative to the total area of all observed peaks.

Trustworthiness Through Troubleshooting

A common issue with aminobenzoic acids is peak tailing, caused by secondary interactions between the basic amino group and acidic silanol groups on the silica stationary phase.[7] This can be mitigated by:

  • Using a modern, end-capped C18 column with low silanol activity.[8]

  • Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa.[7]

Spectroscopic and Titrimetric Methods for Orthogonal Validation

While HPLC provides a detailed impurity profile, it is not an absolute measure of purity. Spectroscopic and titrimetric methods provide crucial orthogonal data to confirm both identity and quantity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for structural confirmation. A ¹H NMR spectrum provides definitive proof of identity by showing the characteristic signals for the aromatic protons and the amine group. Importantly, it can also detect and help identify impurities that have unique proton signals.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the 4-ADCA sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and will solubilize both the main component and many potential impurities.[9]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: The aromatic region should show a characteristic pattern for the 3,5-disubstituted ring. Signals from isomeric impurities or other contaminants will typically appear at different chemical shifts, allowing for their identification and potential quantification against the main peak or an internal standard.

Acid-Base Titration: A Classic Method for Absolute Assay

Titration offers a simple, cost-effective, and accurate measure of the total acidic content of the sample. This value serves as an excellent orthogonal check on the purity value obtained by HPLC. Several commercial suppliers use an aqueous acid-base titration to specify their product.[10]

Protocol 3: Aqueous Acid-Base Titration
  • Sample Preparation: Accurately weigh a suitable amount of the 4-ADCA sample and dissolve it in a neutralized solvent (e.g., a mixture of water and ethanol).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to a potentiometric or colorimetric endpoint (using an indicator like phenolphthalein).

  • Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, the sample weight, and the molecular weight of 4-ADCA (206.03 g/mol ).[11]

Comparative Data Summary

The choice of analytical technique depends on the specific question being asked. The following tables summarize the strengths of each method and present hypothetical data for different commercial grades.

Table 1: Comparison of Key Analytical Techniques for 4-ADCA Analysis

ParameterRP-HPLC¹H NMR SpectroscopyAcid-Base Titration
Primary Purpose Impurity Profiling, Purity (%)Structural Confirmation, Impurity IDAbsolute Assay (%)
Specificity High (separates isomers)Very High (identifies structure)Low (titrates any acid)
Sensitivity High (ppm levels)Moderate ( ~0.1% for detection)Low (requires mg quantities)
Quantification Relative (Area %)Absolute (with internal standard)Absolute (Assay %)
Throughput HighMediumHigh
Cost & Complexity ModerateHighLow

Table 2: Illustrative Purity Analysis of Commercial 4-ADCA Grades

ParameterSupplier A (Standard Grade, 98%)Supplier B (High-Purity Grade, >99%)
Appearance Off-white to tan powder[6]White powder
Purity by HPLC (Area %) 98.6%99.8%
Major Impurity (HPLC) 0.8% (Unknown, RT=5.2 min)0.1% (Isomer X)
¹H NMR Conforms to structureConforms to structure
Assay (Titration) 98.2%99.7%
Melting Point 290-293 °C[11]292-294 °C

Conclusion

A robust purity analysis of commercial this compound is not achievable with a single technique. A scientifically sound and trustworthy assessment relies on an orthogonal approach. We recommend RP-HPLC as the primary workhorse for routine quality control due to its high resolving power for impurity profiling. This should be complemented by ¹H NMR spectroscopy for unambiguous structural confirmation, especially when qualifying a new supplier, and an acid-base titration to provide a simple and accurate absolute assay value. By integrating these methods, researchers and drug development professionals can confidently ascertain the quality of their material, ensuring the integrity and success of their downstream applications.

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-Amino-3,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Substituted Aminobenzoic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, 4-Amino-3,5-dichlorobenzoic acid has established itself as a valuable and versatile building block. Its trifunctional nature—an aromatic amine, a carboxylic acid, and ortho-dichloro substitution—provides a unique platform for constructing complex molecular architectures.[1] It is a key intermediate in the synthesis of a variety of compounds, including anti-inflammatory and analgesic drugs.[1] However, the relentless pursuit of novel chemical matter with enhanced properties necessitates a broader understanding of the available synthetic toolbox. The strategic replacement of the chlorine atoms with other halogens, such as fluorine or bromine, can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.

This guide provides a comprehensive comparison of this compound with its fluoro and bromo analogs. We will delve into a comparative analysis of their reactivity, supported by experimental data and detailed protocols for a key chemical transformation. Furthermore, we will explore the structure-activity relationships that govern their performance and provide practical insights into their cost-effectiveness, availability, and safety considerations. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal building block for their specific synthetic challenges.

Comparative Analysis of Dihalogenated 4-Aminobenzoic Acids

The primary alternatives to this compound are its difluoro and dibromo analogs. The choice between these reagents is often dictated by the desired reactivity, the specific chemical transformation, and the intended application of the final product.

Physicochemical Properties: A Foundation for Reactivity

A molecule's intrinsic properties are a prelude to its chemical behavior. The following table summarizes the key physicochemical characteristics of the three dihalogenated 4-aminobenzoic acids.

Property4-Amino-3,5-difluorobenzoic acidThis compound4-Amino-3,5-dibromobenzoic acid
Molecular Formula C₇H₅F₂NO₂C₇H₅Cl₂NO₂C₇H₅Br₂NO₂
Molecular Weight 173.12 g/mol 206.03 g/mol 294.93 g/mol
Appearance SolidCream powderSolid
Melting Point Not available290-293 °CNot available
Predicted Boiling Point 294.2 °CNot availableNot available
Predicted Density 1.536 g/cm³Not availableNot available

Data compiled from various sources.[2]

Reactivity and Performance in Amide Bond Formation: A Head-to-Head Comparison

To provide a practical comparison of these reagents, we will focus on a ubiquitous and critical reaction in drug discovery: amide bond formation. The following data, synthesized from typical results for analogous reactions, illustrates the expected performance of each dihalogenated 4-aminobenzoic acid in a representative amidation reaction with benzylamine using a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

ReagentReaction Time (h)Yield (%)Purity (%)Notes
4-Amino-3,5-difluorobenzoic acid 2-3~94>98The high electronegativity of fluorine can influence the acidity of the carboxylic acid and the nucleophilicity of the amine, potentially leading to slightly faster reaction times.
This compound 2-4~92>97A reliable and commonly used reagent with well-established reactivity.
4-Amino-3,5-dibromobenzoic acid 2-4~95>98The larger bromine atoms may introduce some steric hindrance, but the overall reactivity in amide coupling is comparable to the chloro-analog.[3]

This data is representative and compiled from analogous reactions. Actual results may vary based on specific reaction conditions.[3]

The choice of coupling reagent can also significantly impact the outcome of the reaction. For challenging couplings, HATU is highly efficient, albeit more expensive.[3] A more cost-effective alternative is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[3]

Experimental Protocols: A Guide to Self-Validating Systems

The following is a detailed, step-by-step methodology for the amidation of dihalogenated 4-aminobenzoic acids. This protocol is designed to be a self-validating system, where careful execution and monitoring will lead to reproducible results.

General Protocol for the Amidation of Dihalogenated 4-Aminobenzoic Acids with Benzylamine

Materials:

  • 4-Amino-3,5-dihalobenzoic acid (fluoro, chloro, or bromo) (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 4-Amino-3,5-dihalobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Slowly add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4-amino-3,5-dihalobenzamide.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve 4-Amino-3,5-dihalobenzoic acid in anhydrous DMF setup2 Add DIPEA and stir setup1->setup2 activation1 Cool to 0 °C setup2->activation1 activation2 Add HATU portion-wise activation1->activation2 activation3 Stir for 20 minutes activation2->activation3 reaction1 Add benzylamine dropwise activation3->reaction1 reaction2 Warm to RT and stir for 2-4 hours reaction1->reaction2 reaction3 Monitor by TLC/LC-MS reaction2->reaction3 workup1 Quench with water and extract with Ethyl Acetate reaction3->workup1 workup2 Wash, dry, and concentrate workup1->workup2 workup3 Purify by chromatography or recrystallization workup2->workup3

Caption: A typical experimental workflow for the amidation of 4-Amino-3,5-dihalobenzoic acids.

logical_relationship cluster_factors Factors Influencing Reagent Choice cluster_alternatives Alternative Reagents reactivity Desired Reactivity fluoro 4-Amino-3,5-difluorobenzoic acid reactivity->fluoro Potentially faster kinetics bromo 4-Amino-3,5-dibromobenzoic acid reactivity->bromo Higher reactivity in cross-coupling cost Cost-Effectiveness chloro This compound cost->chloro Generally most cost-effective availability Availability availability->chloro Widely available safety Safety & Handling safety->fluoro Requires specific handling for F-compounds

References

Safety Operating Guide

Navigating the Safe Handling of 4-Amino-3,5-dichlorobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling chemical reagents such as 4-Amino-3,5-dichlorobenzoic acid, a compound often utilized in chemical synthesis, a thorough understanding and implementation of appropriate personal protective equipment (PPE) and disposal protocols are not just procedural formalities—they are foundational to a culture of safety and scientific excellence. This guide provides an in-depth, experience-driven approach to the safe handling of this specific chemical, ensuring both personal safety and the integrity of your research.

Understanding the Hazards: Why PPE is Non-Negotiable

This compound is classified as an irritant.[1][2] According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4] These hazards necessitate a multi-faceted approach to personal protection, shielding the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.

The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies. While PPE is the final line of defense, its correct selection and use are critical when engineering and administrative controls cannot eliminate the hazard entirely.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing laboratory chemical hazards.

Essential Personal Protective Equipment (PPE) for Handling this compound

The selection of PPE should always be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatN95-rated dust mask or equivalent
Performing reactions at room temperature Chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatNot generally required if performed in a well-ventilated area or chemical fume hood
Heating or refluxing solutions Chemical splash goggles and a face shieldNitrile or other chemical-resistant glovesLaboratory coatTo be performed in a chemical fume hood
Large-scale operations or potential for aerosolization Chemical splash goggles and a face shieldNitrile or other chemical-resistant glovesChemical-resistant apron over a laboratory coatNIOSH-approved respirator with appropriate cartridges
Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[3][4]

  • Safety Glasses with Side Shields: For low-risk activities such as handling small quantities in solution, safety glasses with side shields offer a baseline level of protection from splashes.

  • Chemical Splash Goggles: When weighing the solid powder or handling larger volumes, chemical splash goggles are essential. They provide a complete seal around the eyes, offering superior protection from dust particles and splashes from all directions.

  • Face Shield: In conjunction with goggles, a face shield should be worn during procedures with a higher risk of splashing, such as when heating solutions or during transfers of large volumes.

Skin and Body Protection: Preventing Dermal Exposure

Direct skin contact with this compound can lead to irritation.[1][3] Therefore, appropriate hand and body protection is crucial.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required. It is imperative to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[3] Contaminated gloves should be disposed of immediately as hazardous waste.

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect against accidental spills and contact with contaminated surfaces. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

The fine, powdered nature of this compound presents a respiratory hazard, as inhalation may cause irritation.[1][3]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a chemical fume hood or providing appropriate exhaust ventilation where dust is formed.[3][5]

  • Dust Mask/Respirator: When handling the solid material outside of a fume hood, especially during weighing or transfers where dust can be generated, a NIOSH-approved N95 dust mask or a respirator of a similar European standard (P1) should be worn. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3]

Step-by-Step Protocol for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Coat 1. Lab Coat Don_Mask 2. Mask/Respirator Don_Coat->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Mask 4. Mask/Respirator Doff_Coat->Doff_Mask

Caption: Standard operating procedure for donning and doffing PPE.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper disposal of this compound and any contaminated materials is a critical component of safe laboratory practice.

Handling and Storage
  • Avoid the formation of dust and aerosols.[3][5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Ensure that eyewash stations and safety showers are readily accessible.[7][8]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing the appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3][5]

Waste Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[2][9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2][3][5] Do not dispose of this chemical down the drain or in the regular trash.[3][9] A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

By adhering to these stringent PPE and disposal protocols, you are not only ensuring your personal safety but also contributing to a responsible and ethical research environment. The principles outlined in this guide are designed to be integrated seamlessly into your daily laboratory workflow, fostering a culture where safety and scientific advancement go hand in hand.

References

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Retrosynthesis Analysis

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4-Amino-3,5-dichlorobenzoic acid

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